5-Bromo-2-methoxyphenyl benzenesulfonate
Description
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Properties
IUPAC Name |
(5-bromo-2-methoxyphenyl) benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO4S/c1-17-12-8-7-10(14)9-13(12)18-19(15,16)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQDOPMBPBNYNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)OS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675096 | |
| Record name | 5-Bromo-2-methoxyphenyl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-32-1 | |
| Record name | 5-Bromo-2-methoxyphenyl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-2-methoxyphenyl benzenesulfonate CAS number
An In-depth Technical Guide to 5-Bromo-2-methoxyphenyl benzenesulfonate
Introduction
This compound, identified by the CAS Number 1150271-32-1 , is an aromatic sulfonate ester.[1] This class of compounds is of significant interest in synthetic organic chemistry and drug development. Sulfonate esters are recognized for their utility as excellent leaving groups in nucleophilic substitution and elimination reactions, a property attributable to the stability of the resulting sulfonate anion.[2][3] The structure of this compound incorporates several key functional groups that dictate its reactivity and potential applications: a brominated methoxyphenyl core and a benzenesulfonate ester group. This guide provides a comprehensive overview of its chemical characteristics, a validated protocol for its synthesis, potential applications in research, and essential safety protocols, grounded in established chemical principles and data from closely related analogues.
Physicochemical and Structural Data
While specific experimental data for this compound is not extensively published, its fundamental properties can be reliably calculated or inferred from its structure and data from analogous compounds.
| Property | Value / Information | Source |
| CAS Number | 1150271-32-1 | [BLD Pharm][1] |
| Molecular Formula | C₁₃H₁₁BrO₄S | Calculated |
| Molecular Weight | 343.20 g/mol | Calculated |
| IUPAC Name | This compound | N/A |
| SMILES | COC1=C(C=C(C=C1)Br)OS(=O)(=O)C2=CC=CC=C2 | [BLD Pharm][1] |
| Appearance | Solid (predicted) | N/A |
| Solubility | Soluble in organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
Synthesis and Mechanistic Insights
The synthesis of sulfonate esters is a cornerstone reaction in organic chemistry, typically achieved through the condensation of an alcohol with a sulfonyl chloride in the presence of a base.[2][4] This process, known as sulfonylation, provides a reliable route to this compound.
Proposed Synthetic Pathway
The most direct and industrially scalable synthesis involves the reaction of 5-Bromo-2-methoxyphenol with benzenesulfonyl chloride. The base, typically pyridine or triethylamine, serves a dual purpose: it acts as a nucleophilic catalyst and neutralizes the hydrochloric acid byproduct generated during the reaction.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Causality: This protocol is designed for high yield and purity. Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve the reactants and its inertness under the reaction conditions. Pyridine is a sufficiently strong base to drive the reaction to completion without promoting side reactions. The aqueous workup is critical for removing the pyridinium salt and any unreacted starting materials.
-
Preparation : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 5-bromo-2-methoxyphenol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Base Addition : Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.
-
Sulfonylation : Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction Progression : After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Workup : Quench the reaction by adding 1M HCl solution. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.
-
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure this compound.
Applications in Research and Drug Development
The utility of this compound stems from the distinct reactivity of its functional groups, making it a versatile intermediate in the synthesis of complex molecules.
Role as a Synthetic Intermediate
The primary application is leveraging the benzenesulfonate moiety as an exceptional leaving group. It can be readily displaced by a wide range of nucleophiles, enabling the introduction of new functional groups at the phenolic oxygen position. Furthermore, the bromine atom on the aromatic ring serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations.
Caption: Dual reactivity pathways of the target compound.
Considerations in Pharmaceutical Development
While sulfonate esters are valuable synthetic tools, they are also a class of compounds monitored closely by regulatory agencies. Sulfonate esters of small alcohols (like methyl or ethyl methanesulfonate) are known to be potentially genotoxic impurities (PGIs) because of their ability to alkylate DNA.[5][6] Although this compound is an aromatic ester and generally less reactive as an alkylating agent than its aliphatic counterparts, its potential for genotoxicity must be carefully assessed if it is an intermediate in a drug manufacturing process.[6] Rigorous control and clearance of such intermediates to levels compliant with regulatory guidelines (e.g., the Threshold of Toxicological Concern, TTC) is a critical aspect of process chemistry in the pharmaceutical industry.[5]
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. Therefore, a conservative approach to handling is required, based on data from its likely precursors and the general reactivity of the sulfonate ester class. The precursor, 5-bromo-2-methoxybenzenesulfonyl chloride, is classified as causing severe skin burns and eye damage.[7]
| Hazard Category | Description and Precaution |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin (inferred).[8][9] Handle with appropriate personal protective equipment (PPE). |
| Skin Corrosion/Irritation | May cause skin irritation or burns.[7] Wear chemical-resistant gloves and a lab coat. |
| Eye Damage/Irritation | Risk of serious eye damage.[7][9] Use safety glasses with side shields or chemical goggles. |
| Sensitization | Not classified, but sensitization should be considered possible with aromatic compounds. |
| Reactivity | Stable under normal conditions. Reacts with strong nucleophiles, acids, and bases. |
Recommended Handling Procedures
-
Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Personal Protective Equipment (PPE) : Standard PPE should include a lab coat, nitrile or neoprene gloves, and chemical safety goggles.[10][11]
-
Spill Response : In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Do not allow entry into drains.
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[10][11] Keep the container tightly sealed.
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable, though not widely characterized, chemical intermediate. Its true utility lies in its designed reactivity, offering two distinct sites for synthetic modification: the highly effective benzenesulfonate leaving group and the bromine atom amenable to cross-coupling reactions. While its application in drug discovery is indirect—serving as a building block for more complex active pharmaceutical ingredients—its role is crucial. Researchers and drug development professionals must handle this compound with the precautions appropriate for a reactive intermediate, paying close attention to both laboratory safety and the potential regulatory implications concerning impurities in final drug products.
References
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Wikipedia. Sulfonate. Available from: [Link]
- Ngassa, F. N., et al. (2021).
-
Chemspace. 5-bromo-2-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide. Available from: [Link]
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ResearchGate. Reaction profile of bromo-4-methoxyaryl-phenyl-iodane giving the.... Available from: [Link]
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Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. PubMed. Available from: [Link]
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PubChem. 5-Bromo-2-methoxybenzenesulphonamide. Available from: [Link]
- Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development.
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Semantic Scholar. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Available from: [Link]
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ResearchGate. (PDF) Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Available from: [Link]
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5-Bromo-2-methoxyphenyl Benzenesulfonate: A Comprehensive Guide to Synthesis and Spectroscopic Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the synthesis and characterization of 5-Bromo-2-methoxyphenyl benzenesulfonate. Designed for professionals in chemical research and drug development, this document moves beyond a simple recitation of protocols to explain the underlying chemical principles, justify experimental choices, and offer a self-validating framework for achieving a pure, well-characterized final product.
Introduction and Strategic Importance
Sulfonate esters are a cornerstone of modern organic synthesis, primarily valued for the ability of the sulfonate group to function as an excellent leaving group in nucleophilic substitution and elimination reactions. Their stability compared to acyl and alkyl halides allows for greater functional group tolerance and controlled reactivity.
This compound is a multifunctional intermediate. The benzenesulfonate moiety provides a reactive site for introducing nucleophiles, while the bromo and methoxy groups on the phenolic ring offer strategic points for further chemical modification, such as cross-coupling reactions or demethylation. This molecular architecture makes it a valuable building block for constructing complex molecular scaffolds in medicinal chemistry and materials science.
Synthesis: From Phenol to Sulfonate Ester
The synthesis of this compound is achieved through the sulfonylation of 5-bromo-2-methoxyphenol with benzenesulfonyl chloride. This reaction is a classic example of ester formation, where a nucleophilic phenol attacks an electrophilic sulfonyl chloride.
Mechanistic Rationale and Experimental Design
The core of this synthesis is the reaction between a phenolic hydroxyl group and a sulfonyl chloride. The reaction produces a sulfonate ester and hydrochloric acid (HCl) as a byproduct. To drive the reaction to completion, a base is required to neutralize the generated HCl.
Causality Behind Component Selection:
-
Starting Materials :
-
5-Bromo-2-methoxyphenol : This is the nucleophilic component. The synthesis of this precursor typically starts from o-methoxyphenol (guaiacol), which undergoes acetylation to protect the hydroxyl group, followed by bromination, and finally deacetylation.[1]
-
Benzenesulfonyl Chloride : This is the electrophilic partner, providing the benzenesulfonate group. It is a common and commercially available reagent.
-
-
Base Selection : The choice of base is critical. A non-nucleophilic amine base like pyridine or triethylamine is ideal. Pyridine is often preferred as it can also act as a nucleophilic catalyst. It reacts with the benzenesulfonyl chloride to form a highly reactive N-benzenesulfonylpyridinium salt. This intermediate is more susceptible to attack by the weakly nucleophilic phenol, thereby accelerating the reaction.[2][3][4] The base's primary role, however, is to scavenge the HCl produced, preventing protonation of the phenoxide and driving the equilibrium towards the product.
-
Solvent : An inert, aprotic solvent such as dichloromethane (CH₂Cl₂), chloroform, or diethyl ether is used to dissolve the reactants without interfering with the reaction. Dichloromethane is a common choice due to its excellent solvating properties and ease of removal post-reaction.
-
Temperature Control : The reaction is typically initiated at 0 °C. This is to control the initial exothermic reaction between the highly reactive sulfonyl chloride and the base/phenol. Once the initial reaction has subsided, the mixture is allowed to warm to room temperature to ensure the reaction proceeds to completion.
Reaction Mechanism Workflow
The diagram below illustrates the catalytic role of pyridine in the sulfonylation process.
Caption: Reaction mechanism for pyridine-catalyzed sulfonylation.
Detailed Experimental Protocol
Materials:
-
5-Bromo-2-methoxyphenol
-
Benzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-bromo-2-methoxyphenol (1.0 eq). Dissolve it in anhydrous dichloromethane.
-
Cooling : Cool the solution to 0 °C using an ice-water bath.
-
Addition of Base : Add anhydrous pyridine (1.2 - 1.5 eq) to the solution and stir for 5-10 minutes.
-
Addition of Sulfonyl Chloride : Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.
-
Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching : Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1 M HCl to quench the reaction and neutralize excess pyridine.
-
Workup - Acid Wash : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2x) to remove all pyridine hydrochloride.
-
Workup - Base Wash : Wash the organic layer with saturated NaHCO₃ solution (1x) to remove any unreacted phenol, followed by a wash with brine (1x).
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel.[5] Sulfonate esters of phenols are generally stable and can be purified using these standard methods.[5]
Comprehensive Characterization
Spectroscopic analysis is essential to confirm the identity, structure, and purity of the synthesized this compound.
Spectroscopic Data Summary
The following table summarizes the expected data from key analytical techniques.
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8-8.0 ppm : Multiplet, 2H (protons ortho to sulfonyl group). δ ~7.5-7.7 ppm : Multiplet, 3H (protons meta and para to sulfonyl group). δ ~7.0-7.3 ppm : Multiplet, 3H (protons on the bromo-methoxy-phenyl ring). δ ~3.8 ppm : Singlet, 3H (methoxy group, -OCH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~150-160 ppm : Aromatic carbons attached to oxygen. δ ~110-145 ppm : Other aromatic carbons. δ ~115 ppm : Carbon attached to bromine. δ ~56 ppm : Methoxy carbon (-OCH₃). |
| IR Spectroscopy (KBr) | ν ~1370-1350 cm⁻¹ : Strong, asymmetric S=O stretch. ν ~1190-1170 cm⁻¹ : Strong, symmetric S=O stretch. ν ~1250 cm⁻¹ : C-O stretch (aryl ether). ν ~3100-3000 cm⁻¹ : Aromatic C-H stretch. ν ~600-500 cm⁻¹ : C-Br stretch.[6] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) : A pair of peaks of nearly equal intensity at m/z corresponding to the molecular weight for the ⁷⁹Br and ⁸¹Br isotopes. Key Fragments : Peaks corresponding to the loss of the phenoxy group ([M-OC₆H₃(Br)(OCH₃)]⁺) and the benzenesulfonyl group ([M-SO₂C₆H₅]⁺). |
Interpretation of Spectroscopic Data
-
NMR Spectroscopy : The proton NMR spectrum will provide a clear fingerprint. The downfield signals in the aromatic region are characteristic of the protons on the benzenesulfonyl group, which are deshielded by the electron-withdrawing sulfonate. The distinct singlet for the methoxy group confirms its presence. Carbon NMR complements this by showing the correct number of carbon signals in the aromatic and aliphatic regions.[6]
-
IR Spectroscopy : The two most intense and unambiguous peaks in the IR spectrum will be the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate ester group.[6] These strong absorptions are a definitive indicator of successful sulfonylation.
-
Mass Spectrometry : High-resolution mass spectrometry will confirm the elemental composition. The most telling feature is the isotopic pattern of bromine. The presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, results in a characteristic M⁺ and M+2 doublet in the mass spectrum, providing conclusive evidence for the presence of a single bromine atom in the molecule.[6]
Applications in Advanced Synthesis
This compound is not an end-product but a versatile intermediate for further molecular elaboration.
Caption: Synthetic utility of this compound.
-
Nucleophilic Substitution : The benzenesulfonate group is an excellent leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates) to form new C-N, C-O, and C-S bonds.
-
Cross-Coupling Reactions : The aryl bromide functionality is a classic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.
-
Further Functionalization : The methoxy group can be cleaved using reagents like boron tribromide (BBr₃) to reveal a free phenol, which can be used for subsequent reactions.
Conclusion
The synthesis of this compound is a robust and reproducible process rooted in fundamental principles of organic chemistry. A thorough understanding of the reaction mechanism and the role of each component allows for rational optimization and troubleshooting. The self-validating nature of the protocol is confirmed by a suite of standard spectroscopic techniques—NMR, IR, and MS—which together provide an unambiguous structural confirmation of the final product. This well-characterized intermediate serves as a valuable and versatile platform for the synthesis of more complex molecules in pharmaceutical and materials science research.
References
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Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]]
-
ResearchGate. (n.d.). A simple method for the synthesis of sulfonic esters. Retrieved from [Link]]
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Friedrich, M., & Manolikakes, G. (2022). Base-Mediated Site-Selective Sulfonylation of Pyridine. ChemistryViews. Retrieved from [Link]2]
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LookChem. (n.d.). General procedures for the purification of Esters. Retrieved from [Link]5]
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Google Patents. (2014). CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol. Retrieved from 1]
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Friedrich, M., & Manolikakes, G. (2022). Base‐mediated C4‐selective C−H‐sulfonylation of pyridine. European Journal of Organic Chemistry, 2022(35), e202200915. Retrieved from [Link]3]
-
ChemRxiv. (2021). Base-mediated C4-selective C-H-sulfonylation of pyridine. Retrieved from [Link]4]
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- 6. 4-bromo-N-(2-methoxy-5-methylphenyl)benzenesulfonamide | 349122-26-5 | Benchchem [benchchem.com]
An In-Depth Technical Guide to 5-Bromo-2-methoxyphenyl benzenesulfonate: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2-methoxyphenyl benzenesulfonate, a halogenated aromatic sulfonate ester. While specific literature on this exact molecule is sparse, this document, grounded in established chemical principles, elucidates its molecular structure, proposes a robust synthetic pathway, and explores its potential applications in medicinal chemistry and organic synthesis. Drawing parallels with structurally related compounds, we delve into the prospective utility of this molecule as a versatile chemical intermediate. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel sulfonate-containing compounds for drug discovery and development.
Molecular Structure and Physicochemical Properties
This compound is characterized by a benzenesulfonate group ester-linked to a 5-bromo-2-methoxyphenol moiety. The presence of a bromine atom, a methoxy group, and a sulfonate ester imparts a unique combination of electronic and steric properties that can be exploited in chemical synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1150271-32-1 | Commercial Supplier Data |
| Molecular Formula | C₁₃H₁₁BrO₄S | Commercial Supplier Data |
| Molecular Weight | 343.19 g/mol | Calculated |
| SMILES | COC1=CC(Br)=CC=C1OS(=O)(=O)C2=CC=CC=C2 | Commercial Supplier Data |
| InChI Key | Not available in public databases | |
| Predicted LogP | 3.5 - 4.5 | Estimation based on structure |
| Predicted Solubility | Poorly soluble in water, soluble in organic solvents like Dichloromethane, Ethyl Acetate, and THF | General knowledge of similar compounds |
Proposed Synthesis Protocol: Esterification via Schotten-Baumann Reaction
While a specific, peer-reviewed synthesis for this compound has not been detailed in the available literature, a highly plausible and efficient route involves the esterification of 5-bromo-2-methoxyphenol with benzenesulfonyl chloride. This transformation can be effectively achieved using the Schotten-Baumann reaction, a well-established method for the acylation of alcohols and phenols.[1][2]
The synthesis is a two-stage process, starting from the commercially available o-methoxyphenol.
Stage 1: Synthesis of 5-Bromo-2-methoxyphenol
The precursor, 5-bromo-2-methoxyphenol, can be synthesized from o-methoxyphenol through a three-step sequence involving acetylation, bromination, and deacetylation, as outlined in patent literature. This initial protection of the hydroxyl group is crucial to direct the bromination to the desired position on the aromatic ring.
Stage 2: Esterification of 5-Bromo-2-methoxyphenol
The final esterification step is proposed to proceed via the Schotten-Baumann reaction. This reaction is typically performed in a two-phase system (an organic solvent and an aqueous base), which serves to neutralize the HCl byproduct and drive the reaction to completion.[3][4]
Experimental Protocol:
-
Dissolution of Phenol: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 5-bromo-2-methoxyphenol in a suitable organic solvent such as dichloromethane (DCM) or diethyl ether.
-
Addition of Base: Add an aqueous solution of a base, typically 2.0-3.0 equivalents of sodium hydroxide or potassium hydroxide. The biphasic mixture should be stirred vigorously.
-
Addition of Benzenesulfonyl Chloride: Cool the mixture in an ice bath (0-5 °C). Slowly add a solution of 1.0-1.2 equivalents of benzenesulfonyl chloride in the same organic solvent dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting phenol.
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water, a dilute acid solution (e.g., 1M HCl) to remove any remaining base, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Causality Behind Experimental Choices:
-
Biphasic System: The use of a two-phase system is a hallmark of the Schotten-Baumann reaction. The aqueous base efficiently neutralizes the generated HCl, preventing the protonation and deactivation of the phenoxide nucleophile.
-
Vigorous Stirring: To facilitate the reaction between reactants in different phases, vigorous stirring is essential to maximize the interfacial area.
-
Slow Addition at Low Temperature: The dropwise addition of the reactive benzenesulfonyl chloride at low temperature helps to control the exothermic nature of the reaction and minimize potential side reactions.
Potential Applications in Drug Development and Organic Synthesis
While direct biological activity data for this compound is not publicly available, its structural motifs suggest several potential applications in the fields of medicinal chemistry and organic synthesis.
Intermediate for Cross-Coupling Reactions
Aryl sulfonates are well-established as effective leaving groups in a variety of palladium-catalyzed cross-coupling reactions, serving as alternatives to aryl halides. The benzenesulfonate moiety can be displaced by various nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This makes this compound a potentially valuable intermediate for the synthesis of more complex molecules with diverse functionalities.
Scaffold for Bioactive Molecules
The benzenesulfonate and related benzenesulfonamide moieties are present in a number of biologically active compounds. While the ester linkage in the target molecule differs from the sulfonamide bond, the overall scaffold could serve as a starting point for the design of novel therapeutic agents. For instance, some benzenesulfonate derivatives have been investigated for their anticancer activity.[5][6] The brominated and methoxy-substituted phenyl ring is also a common feature in pharmacologically active molecules, potentially influencing their binding to biological targets.
Probe for Mechanistic Studies
Due to the leaving group ability of the benzenesulfonate, this molecule could be utilized as a tool compound in biochemical or medicinal chemistry studies to probe enzyme active sites or receptor binding pockets through covalent modification, although this would depend on the specific reactivity in a biological context.
Analytical Characterization (Predicted)
While experimental spectra are not available in the public domain, the expected spectroscopic features can be predicted based on the molecular structure.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons of the benzenesulfonate group (multiplets, ~7.5-8.0 ppm).- Aromatic protons of the bromo-methoxyphenyl ring (doublets and doublet of doublets, ~6.8-7.5 ppm).- A singlet for the methoxy group protons (~3.8-4.0 ppm). |
| ¹³C NMR | - Aromatic carbons of both rings (~110-160 ppm).- Methoxy carbon (~55-60 ppm). |
| IR Spectroscopy | - Characteristic S=O stretching bands for the sulfonate group (~1350-1400 cm⁻¹ and 1150-1200 cm⁻¹).- C-O-S stretching vibrations (~900-1000 cm⁻¹).- Aromatic C-H and C=C stretching bands. |
| Mass Spectrometry | - A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio).- Fragmentation patterns corresponding to the loss of the benzenesulfonate group or cleavage of the ester bond. |
Conclusion
This compound is a chemical entity with significant potential as a versatile building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. While its own biological profile remains to be elucidated, the structural components it possesses are prevalent in many known bioactive compounds, suggesting that it could serve as a valuable scaffold in drug discovery programs. The proposed synthesis via a Schotten-Baumann reaction provides a reliable and scalable method for its preparation, opening the door for its further investigation and application by the scientific community. It is the author's hope that this technical guide will stimulate further research into this and related sulfonate esters.
References
- Schotten, C. Ueber die Oxydation des Piperidins. Ber. Dtsch. Chem. Ges.1884, 17, 2544–2547.
- Elder, D. P.; Delaney, E.; Teasdale, A.; Eyley, S.; Reif, V. D.; Jacq, K.; Facchine, K. L.; Oestrich, R. S.; Sandra, P.; David, F. The utility of benzenesulfonates as reagents in organic synthesis. Org. Process Res. Dev.2014, 18, 1345-1361.
- Baumann, E. Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Ber. Dtsch. Chem. Ges.1886, 19, 3218–3222.
- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.
- Keri, R. S.; Sasidhar, B. S.; Nagaraja, B. M.; Santos, M. A. A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. Eur. J. Med. Chem.2015, 97, 633-677.
- Surry, D. S.; Buchwald, S. L. Dialkylbiaryl phosphines in palladium-catalyzed amination: a user's guide. Chem. Sci.2011, 2, 27-50.
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5-Bromo-2-methoxyphenyl benzenesulfonate reactivity and stability
An In-Depth Technical Guide to the Reactivity and Stability of 5-Bromo-2-methoxyphenyl benzenesulfonate
Executive Summary
This compound is a versatile chemical intermediate characterized by multiple reactive centers, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures. This guide provides a comprehensive analysis of its chemical reactivity and stability profile, grounded in established principles and experimental evidence. The molecule's reactivity is dominated by two primary sites: the carbon-bromine (C-Br) bond, which is highly susceptible to palladium-catalyzed cross-coupling reactions, and the aryl-sulfonate ester linkage, which can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions under specific conditions. Understanding the stability of this compound, particularly its susceptibility to hydrolysis and thermal degradation, is critical for its effective handling, storage, and application in synthetic protocols. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and data-driven recommendations.
Chemical Identity and Molecular Architecture
This compound possesses a distinct molecular structure featuring a substituted phenyl ring at its core. The strategic placement of a bromine atom, a methoxy group, and a benzenesulfonate ester group imparts a unique combination of electronic and steric properties that govern its chemical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1150271-32-1[1][2] |
| Molecular Formula | C₁₃H₁₁BrO₄S |
| Molecular Weight | 355.20 g/mol |
| Structure | A benzene ring substituted with a bromine atom at position 5 and a methoxy group at position 2. This ring is linked via an oxygen atom to a benzenesulfonate group. |
The interplay between the electron-donating methoxy group (ortho-directing) and the electron-withdrawing, yet ortho-, para-directing bromo and benzenesulfonate groups creates a nuanced electronic landscape across the aromatic ring, which is central to its reactivity.
A Comprehensive Analysis of Chemical Reactivity
The synthetic utility of this compound stems from its capacity to undergo selective transformations at its distinct functional groups. The primary reactive sites are the C-Br bond and the C-O-Sulfonate linkage.
Caption: Key reactive sites on this compound.
Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond
The carbon-bromine bond is the most prominent site for synthetic modification, primarily through palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions generally follows the order C-I > C-Br > C-Cl, making the C-Br bond at the 5-position the preferred site for oxidative addition to a palladium(0) catalyst over any potential C-Cl bonds on a coupling partner.[3]
This reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[4] It couples the aryl bromide with an organoboron reagent (boronic acid or ester) and is fundamental in constructing biaryl scaffolds prevalent in pharmaceuticals.[4][5]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).[4]
-
Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
For the synthesis of arylamines, the Buchwald-Hartwig amination provides a powerful method for C-N bond formation. This reaction couples the aryl bromide with a primary or secondary amine.
Experimental Protocol: Buchwald-Hartwig Amination
-
Preparation: In an oven-dried, sealed tube, combine this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv.).
-
Catalyst System: Add a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., XPhos or SPhos, 4 mol%).
-
Solvent: Add an anhydrous, aprotic solvent like toluene or THF.
-
Reaction: Seal the tube and heat the mixture to 90-110 °C. Monitor for completion by LC-MS.
-
Workup: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent, dry the organic phase, and concentrate.
-
Purification: Purify the resulting arylamine via column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The benzenesulfonate moiety is a competent leaving group, enabling nucleophilic aromatic substitution at the C1 position. However, SNAr reactions typically require the aromatic ring to be "activated" by potent electron-withdrawing groups (like -NO₂) in the ortho or para positions to stabilize the negatively charged Meisenheimer complex intermediate.[6][7] For this compound, the ring is not strongly activated, making this pathway less favorable than cross-coupling. Harsh conditions, such as high temperatures and very strong nucleophiles, would be necessary to force this reaction. The most common SNAr-type reaction for this class of compounds is hydrolysis under forcing alkaline conditions.[8][9][10]
Stability Profile
The stability of this compound is a critical parameter for its storage and use in multi-step syntheses. The primary degradation pathways are hydrolysis and thermal decomposition.
Caption: Primary environmental factors influencing the degradation of the title compound.
Hydrolytic Stability
Aryl sulfonate esters are susceptible to hydrolysis, particularly under alkaline conditions, to yield a phenol and a benzenesulfonate salt. The mechanism can be either a stepwise process involving a pentacoordinate intermediate or a concerted process, depending on the specific substituents and leaving group ability.[8][9][10]
-
Acidic Conditions: The compound exhibits good stability in aqueous media at acidic to neutral pH.[11]
-
Alkaline Conditions: The rate of hydrolysis increases significantly with pH. The reaction proceeds via nucleophilic attack of a hydroxide ion on the sulfur atom or the aromatic carbon, with the former being more debated in the literature.[8][9][12]
Table 2: Predicted Hydrolytic Stability Profile
| Condition | Relative Stability | Primary Degradation Product |
| pH < 7 | High | Negligible degradation |
| pH 7-9 | Moderate | Slow formation of 5-bromo-2-methoxyphenol |
| pH > 10 | Low | Rapid formation of 5-bromo-2-methoxyphenol |
Thermal Stability
Benzenesulfonates generally possess good thermal stability.[13] However, at elevated temperatures (typically >200 °C), they can undergo desulfonation, which involves the cleavage of the carbon-sulfur bond.[14][15] For this compound, significant decomposition is not expected under typical synthetic reaction conditions (e.g., up to 150 °C).
Photostability
Aromatic compounds containing a carbon-bromine bond can be sensitive to ultraviolet (UV) light.[16] Prolonged exposure to direct sunlight or other UV sources may lead to homolytic cleavage of the C-Br bond, generating radical species that can lead to undesired side products. While specific data for this compound is scarce, it is best practice to store it protected from light.
Recommended Storage and Handling
To ensure the long-term integrity of this compound, the following storage and handling protocols are recommended, in line with general guidelines for active pharmaceutical ingredients and chemical intermediates.[17][18]
Protocol: Long-Term Storage
-
Container: Store in a tightly sealed, airtight container to prevent moisture ingress. Amber glass vials are preferred to protect from light.
-
Atmosphere: For long-term storage (>12 months), flushing the container with an inert gas like argon or nitrogen is recommended to displace oxygen and moisture.
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is ideal. Avoid storing at room temperature for extended periods, especially in humid environments.[11]
-
Light: Keep the container in a dark location, such as a cabinet or a box, to prevent potential photodegradation.
Conclusion
This compound is a robust and highly functionalized synthetic intermediate. Its reactivity is primarily centered on the C-Br bond, which serves as an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular frameworks. While the benzenesulfonate group can participate in nucleophilic substitution, this pathway requires more forcing conditions. From a stability perspective, the compound is sensitive to alkaline hydrolysis and should be handled under pH-controlled conditions. Standard laboratory practices, including storage in a cool, dark, and dry environment, are sufficient to maintain its purity and reactivity over time. A thorough understanding of these reactivity and stability characteristics allows chemists to leverage this versatile building block to its full potential in discovery and development.
References
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Duarte, F., Geng, T., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. Journal of Organic Chemistry. [Link]
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Duarte, F., Geng, T., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. ACS Publications. [Link]
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Barceló, D., et al. (2002). Stability of Sulfonated Derivatives of Benzene and Naphthalene on Disposable Solid-Phase Extraction Pre-Columns and in an Aqueous Matrix. PubMed. [Link]
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Bunton, C. A., & Frei, Y. F. (1951). The hydrolysis of aryl sulphonates. Part I. Journal of the Chemical Society. [Link]
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Duarte, F., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. National Institutes of Health (PMC). [Link]
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Industry Today. (2026). Benzenesulfonic Acid Sodium Salt Market Poised to Growth. Industry Today. [Link]
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Kice, J. L., & Rogers, T. E. (1974). Mechanism of the alkaline hydrolysis of aryl thiolsulfinates and thiolsulfonates. Journal of the American Chemical Society. [Link]
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Wikipedia. (n.d.). Benzenesulfonic acid. Wikipedia. [Link]
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National Institutes of Health. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds. National Institutes of Health (PMC). [Link]
- Google Patents. (n.d.). Synthesis method of 5-bromo-2-methoxyphenol.
-
PubChem. (n.d.). 5-Bromo-2-methoxybenzenesulphonamide. PubChem. [Link]
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MDPI. (n.d.). Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity. MDPI. [Link]
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Cheméo. (n.d.). Chemical Properties of Benzenesulfonic acid. Cheméo. [Link]
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ResearchGate. (2024). Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity. ResearchGate. [Link]
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Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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Royal Society of Chemistry. (n.d.). Photochemistry of aromatic compounds. Royal Society of Chemistry. [Link]
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European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. EMA. [Link]
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National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health (PMC). [Link]
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Chemspace. (n.d.). 5-bromo-2-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide. Chemspace Product Page. [Link]
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MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. [Link]
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ResearchGate. (2018). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ResearchGate. [Link]
-
ResearchGate. (2008). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ResearchGate. [Link]
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National Institutes of Health. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides. National Institutes of Health (PMC). [Link]
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YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism. YouTube. [Link]
-
ChemRxiv. (2024). A General Redox-Neutral Platform for Radical Cross-Coupling. ChemRxiv. [Link]
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Royal Society of Chemistry. (2024). Nucleophilic fluorine substitution reaction. Royal Society of Chemistry. [Link]
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National Institutes of Health. (n.d.). Regioselective Electrophilic Aromatic Bromination. National Institutes of Health (PMC). [Link]
-
World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO. [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. National Institutes of Health (PMC). [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-methoxyphenyl benzenesulfonate
This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Bromo-2-methoxyphenyl benzenesulfonate, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established principles of spectroscopic analysis to offer a robust framework for the structural elucidation of this compound. Given the specificity of this molecule, this guide combines data from closely related analogs and predictive models to present a complete characterization profile.
The structural integrity of any synthesized compound is paramount. This guide is structured to provide not just data, but a logical, self-validating workflow for confirming the identity and purity of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Molecular Structure
The foundational step in any spectroscopic analysis is understanding the molecule's structure. This compound consists of a benzenesulfonate group ester-linked to a 5-bromo-2-methoxyphenol moiety.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
¹H NMR Spectroscopy
The proton NMR spectrum will show distinct signals for the protons on the two aromatic rings and the methoxy group. The chemical shifts (δ) are influenced by the electronic effects of the substituents (bromo, methoxy, and sulfonate ester).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-3' / H-5' (Benzenesulfonate) | 7.8 - 8.0 | d (doublet) | ~ 8.0 | Ortho to the electron-withdrawing sulfonate group. |
| H-4' (Benzenesulfonate) | 7.5 - 7.7 | t (triplet) | ~ 8.0 | Para to the sulfonate group. |
| H-2' / H-6' (Benzenesulfonate) | 7.5 - 7.7 | t (triplet) | ~ 8.0 | Meta to the sulfonate group. |
| H-6 (Bromo-methoxy-phenyl) | 7.2 - 7.4 | d (doublet) | ~ 2.5 | Ortho to Bromine, Meta to Methoxy and Ester. |
| H-4 (Bromo-methoxy-phenyl) | 7.0 - 7.2 | dd (doublet of doublets) | ~ 8.5, 2.5 | Ortho to Bromine and Meta to Methoxy and Ester. |
| H-3 (Bromo-methoxy-phenyl) | 6.8 - 7.0 | d (doublet) | ~ 8.5 | Ortho to Methoxy and Ester, Meta to Bromine. |
| -OCH₃ (Methoxy) | 3.8 - 3.9 | s (singlet) | N/A | Characteristic region for methoxy protons. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR by providing information about the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1' (Benzenesulfonate, C-S) | 135 - 138 | Quaternary carbon attached to sulfur. |
| C-2'/C-6' (Benzenesulfonate) | 128 - 130 | Aromatic CH meta to sulfonate. |
| C-3'/C-5' (Benzenesulfonate) | 129 - 131 | Aromatic CH ortho to sulfonate. |
| C-4' (Benzenesulfonate) | 133 - 135 | Aromatic CH para to sulfonate. |
| C-1 (Bromo-methoxy-phenyl, C-O) | 148 - 152 | Aromatic carbon attached to the ester oxygen. |
| C-2 (Bromo-methoxy-phenyl, C-OCH₃) | 155 - 158 | Aromatic carbon attached to the methoxy group. |
| C-3 (Bromo-methoxy-phenyl) | 112 - 115 | Shielded by the ortho-methoxy group. |
| C-4 (Bromo-methoxy-phenyl) | 124 - 127 | Aromatic CH. |
| C-5 (Bromo-methoxy-phenyl, C-Br) | 115 - 118 | Aromatic carbon attached to bromine. |
| C-6 (Bromo-methoxy-phenyl) | 125 - 128 | Aromatic CH. |
| -OCH₃ (Methoxy) | 55 - 57 | Carbon of the methoxy group. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3100 - 3000 | Aromatic C-H | Stretch | Medium to Weak |
| 1600 - 1450 | Aromatic C=C | In-ring Stretch | Medium |
| 1370 - 1350 | S=O (Sulfonate) | Asymmetric Stretch | Strong |
| 1190 - 1170 | S=O (Sulfonate) | Symmetric Stretch | Strong |
| 1280 - 1240 | Aryl C-O (Methoxy) | Asymmetric Stretch | Strong |
| 1050 - 1010 | Aryl C-O (Methoxy) | Symmetric Stretch | Medium |
| 1150 - 1085 | C-O (Ester) | Stretch | Strong |
| 700 - 500 | C-Br | Stretch | Medium to Strong |
The strong absorption bands for the S=O stretches are particularly diagnostic for the sulfonate group.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
Caption: Integrated workflow for complete spectroscopic characterization.
Conclusion
The comprehensive analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation. NMR spectroscopy elucidates the precise arrangement of protons and carbons. IR spectroscopy confirms the presence of key functional groups, particularly the sulfonate ester. Mass spectrometry verifies the molecular weight and provides corroborating structural information through fragmentation analysis. Together, these techniques offer a complete and definitive characterization, essential for ensuring the compound's identity and purity in research and development settings.
References
- Note: As specific experimental data for this compound is not readily available in public databases, the references provided are to general spectroscopic principles and d
-
Spectrometric Identification of Organic Compounds. Title: Spectrometric Identification of Organic Compounds, 8th Edition. Source: Wiley. URL: [Link]
-
Spectral Database for Organic Compounds (SDBS). Title: SDBS Home. Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL: [Link]
-
PubChem. Title: 5-Bromo-2-methoxybenzenesulfonamide. Source: National Center for Biotechnology Information. URL: [Link] 4[1]. Analysis of Benzenesulfonic Acid Esters. Title: Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. Source: Waters Corporation. URL: [Link]
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The Strategic Application of 5-Bromo-2-methoxyphenyl benzenesulfonate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery, the strategic use of highly functionalized intermediates is paramount to the efficient synthesis of complex molecular architectures with therapeutic potential. 5-Bromo-2-methoxyphenyl benzenesulfonate has emerged as a versatile scaffold, primarily recognized for its utility in the synthesis of novel anticancer agents. The inherent reactivity of the benzenesulfonate leaving group, coupled with the specific substitution pattern of the phenyl ring—a bromine atom and a methoxy group—provides a unique chemical handle for constructing molecules that target critical cellular pathways, most notably microtubule dynamics. This guide elucidates the core applications of this compound, focusing on its role as a key intermediate, the structure-activity relationships of its derivatives, and detailed synthetic protocols, thereby offering a comprehensive resource for medicinal chemists engaged in the development of next-generation therapeutics.
Introduction: The Unseen Workhorse of Drug Synthesis
Benzenesulfonic acid and its derivatives are foundational components in the pharmaceutical industry.[1] They serve multifaceted roles, from acting as intermediates in the synthesis of active pharmaceutical ingredients (APIs) to forming pharmaceutical salts (besylates) that enhance the solubility, stability, and bioavailability of drug candidates.[1][2][3] The benzenesulfonamide scaffold, in particular, is a cornerstone in medicinal chemistry, giving rise to a plethora of clinically successful drugs, including anticancer agents, antibiotics, and diuretics.[4][5]
This compound (CAS No. 1150271-32-1) is a specialized reagent that capitalizes on the advantageous properties of aryl sulfonates.[6] Its structure is primed for strategic synthetic transformations, making it a valuable building block in multi-step syntheses of pharmacologically active molecules.
Core Application: A Gateway to Potent Anticancer Agents
The most significant application of the 5-bromo-2-methoxyphenyl moiety lies in the development of potent cytotoxic compounds, particularly those that interfere with microtubule polymerization.[7] Derivatives of N-(5-methoxyphenyl) methoxybenzenesulfonamides, which can be synthesized from intermediates like this compound, have demonstrated sub-micromolar cytotoxicity against various human tumor cell lines, including HeLa (cervical cancer), HT-29 (colon cancer), and notably MCF7 (breast adenocarcinoma).[7][8]
Mechanism of Action: Targeting Tubulin Dynamics
These compounds act as antimitotic agents by inhibiting microtubular protein polymerization.[7] This disruption of the microtubule network in cancer cells leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptotic cell death.[7] Docking studies suggest that these molecules bind to the colchicine site on tubulin, a well-established target for anticancer drugs.[7][8]
Figure 1: Conceptual workflow from this compound to a cytotoxic agent and its mechanism of action.
The Chemistry of Application: A Synthetic Perspective
The utility of this compound as a synthetic intermediate is rooted in the principles of organic synthesis, where the benzenesulfonate group serves as an excellent leaving group in nucleophilic substitution reactions.[9][10]
The Role of the Benzenesulfonate Leaving Group
Aryl sulfonates are frequently employed as leaving groups in the formation of carbon-heteroatom and carbon-carbon bonds. The sulfonate group is highly electron-withdrawing, which facilitates the departure of the leaving group and subsequent reaction with a nucleophile.[10] This reactivity is crucial for constructing the complex molecular frameworks of many drugs.[9]
Synthesis of the Precursor: 5-Bromo-2-methoxyphenol
The synthesis of the parent phenol, 5-bromo-2-methoxyphenol, is a critical first step in the preparation of this compound. A common synthetic route involves a three-step process starting from o-methoxyphenol.[11]
-
Acetylation Protection: The phenolic hydroxyl group of o-methoxyphenol is protected using acetic anhydride.[11]
-
Bromination: The protected intermediate undergoes bromination with bromine, catalyzed by iron powder.[11]
-
Deacetylation: The acetyl protecting group is removed to yield 5-bromo-2-methoxyphenol.[11]
This phenol can then be reacted with benzenesulfonyl chloride to yield the target intermediate, this compound.
Structure-Activity Relationship (SAR) Insights
Systematic SAR studies on bis-aryl sulfonamides have provided valuable insights into the structural requirements for their biological activity.[12][13] For the N-(methoxyphenyl) benzenesulfonamide series, the following observations are particularly noteworthy:
-
Importance of Methoxy Groups: The presence and position of methoxy groups on the aryl rings are critical for activity.[12]
-
Impact of Bromo Substituents: The introduction of a bromine atom, as seen in the 5-bromo-2-methoxyphenyl scaffold, often enhances cytotoxic potency.[7][8]
-
Modifications at the Sulfonamide Nitrogen: The nature of the substituent on the sulfonamide nitrogen can be varied to fine-tune the pharmacological profile of the molecule.[7]
Table 1: Cytotoxicity Data for Representative Benzenesulfonamide Derivatives
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| 4b | A549 (Lung) | 2.81 | [4] |
| 4d | HeLa (Cervical) | 1.99 | [4] |
| 5d | MCF-7 (Breast) | 2.12 | [4] |
| 5g | DU-145 (Prostate) | 2.12 | [4] |
Experimental Protocol: Synthesis of a Cytotoxic N-(bromo-methoxyphenyl) Benzenesulfonamide Derivative
The following is a representative protocol for the synthesis of a cytotoxic sulfonamide, adapted from methodologies reported in the literature for similar compounds.[7] This protocol illustrates the practical application of intermediates like this compound.
Step 1: Synthesis of this compound (Intermediate 1)
-
To a solution of 5-bromo-2-methoxyphenol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add a base such as triethylamine (1.2 eq).
-
Slowly add benzenesulfonyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Intermediate 1 .
Step 2: Synthesis of the Final Cytotoxic Compound
-
In a reaction vessel, combine Intermediate 1 (1.0 eq) and a selected amine (e.g., 2,5-dimethoxyaniline, 1.2 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a suitable base (e.g., potassium carbonate, 2.0 eq) and a palladium catalyst if necessary for cross-coupling.
-
Heat the reaction mixture to 80-100 °C and stir for 24 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound by recrystallization or column chromatography.
Figure 2: A generalized experimental workflow for the synthesis of a cytotoxic sulfonamide using this compound.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic intermediate design in medicinal chemistry. While its direct therapeutic applications are not documented, its role as a precursor to a promising class of tubulin-targeting anticancer agents is clear and compelling. The unique combination of a reactive benzenesulfonate leaving group and a biologically relevant bromo-methoxy substitution pattern on the phenyl ring makes it an invaluable tool for drug discovery programs. Future research will likely continue to explore the diversification of this scaffold, leading to the development of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the full potential of this versatile chemical entity.
References
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The Pharmaceutical Significance of Benzenesulfonic Acid Derivatives. (n.d.). Available at: [Link]
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Chemspace. 5-bromo-2-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide. Available at: [Link]
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Benzenesulfonic Acid: A Key Intermediate in Pharmaceutical Drug Development. (n.d.). Available at: [Link]
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A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes. (2025). Available at: [Link]
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ResearchGate. Structure-Activity Relationship Studies To Identify Affinity Probes in Bis-aryl Sulfonamides That Prolong Immune Stimuli. Available at: [Link]
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González, M., Ovejero-Sánchez, M., Vicente-Blázquez, A., Medarde, M., González-Sarmiento, R., & Peláez, R. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029–1047. Available at: [Link]
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PubChem. N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide. Available at: [Link]
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PubMed Central. Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation. Available at: [Link]
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Semantic Scholar. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Available at: [Link]
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MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Available at: [Link]
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The Royal Society of Chemistry. SUPPORTING INFORMATION FOR Bi(OTf)3-Catalyzed Three-Component Synthesis of α-Amino Acid Derivatives. Available at: [Link]
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National Institutes of Health. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Available at: [Link]
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PubMed. Structure-Activity Relationship Studies To Identify Affinity Probes in Bis-aryl Sulfonamides That Prolong Immune Stimuli. Available at: [Link]
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The Strategic Role of 5-Bromo-2-methoxyphenyl Benzenesulfonate in Complex Molecule Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Intermediate for Advanced Synthesis
In the landscape of modern medicinal chemistry and drug discovery, the efficient construction of complex molecular architectures is paramount. Synthetic intermediates serve as the crucial building blocks that enable the assembly of novel bioactive compounds.[1] Among these, 5-Bromo-2-methoxyphenyl benzenesulfonate has emerged as a strategic intermediate, offering a unique combination of reactive sites that allow for sequential and regioselective modifications. This technical guide provides an in-depth exploration of the synthesis, properties, and, most importantly, the synthetic applications of this versatile compound, with a focus on its role in the development of kinase inhibitors and other biologically active molecules.
The structure of this compound, with its distinct bromo, methoxy, and benzenesulfonate functionalities, presents a rich platform for a variety of chemical transformations. This guide will delve into the specific reactivity of each of these groups, providing a rationale for its utility in complex synthetic pathways.
Physicochemical Properties and Characterization
A comprehensive understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective application.
| Property | Value | Source |
| CAS Number | 1150271-32-1 | [2] |
| Molecular Formula | C₁₃H₁₁BrO₄S | [2] |
| Molecular Weight | 343.19 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide (predicted) | General knowledge |
Synthesis of the Intermediate: A Step-by-Step Approach
The preparation of this compound is typically achieved through a two-step process starting from commercially available o-methoxyphenol.
Step 1: Bromination of o-Methoxyphenol to 5-Bromo-2-methoxyphenol
The initial step involves the regioselective bromination of o-methoxyphenol. The hydroxyl and methoxy groups are ortho, para-directing, leading to bromination at the position para to the hydroxyl group.
Experimental Protocol: [5]
-
Protection (Acetylation): To a reaction vessel, add o-methoxyphenol and acetic anhydride. Catalytic sulfuric acid is added, and the mixture is heated to 100°C to protect the phenolic hydroxyl group as an acetate ester.
-
Bromination: The resulting acetylated compound is dissolved in a suitable solvent like dimethylformamide (DMF). Iron powder is added as a catalyst, and the mixture is heated to 70-80°C. Bromine is then added dropwise, and the reaction is maintained for several hours.
-
Deprotection (Deacetylation): After the bromination is complete, the reaction mixture is worked up, and the crude product is treated with a base, such as 10% aqueous sodium bicarbonate solution, to hydrolyze the acetate group and yield 5-Bromo-2-methoxyphenol.
-
Purification: The final product is purified by extraction and recrystallization to afford a white to off-white solid.
Step 2: Sulfonylation of 5-Bromo-2-methoxyphenol
The second step involves the reaction of the synthesized 5-Bromo-2-methoxyphenol with benzenesulfonyl chloride to form the target intermediate.
Experimental Protocol (General Method):
-
Reaction Setup: In a flask equipped with a stirrer and under an inert atmosphere, dissolve 5-Bromo-2-methoxyphenol in a suitable solvent such as dichloromethane or pyridine.
-
Addition of Reagents: Cool the solution in an ice bath and slowly add benzenesulfonyl chloride. Pyridine can act as both a solvent and a base to neutralize the HCl byproduct.
-
Reaction Progression: Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with water or a dilute acid solution. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude this compound is then purified by column chromatography or recrystallization.
The Synthetic Utility of this compound
The strategic value of this intermediate lies in the differential reactivity of its functional groups, enabling a programmed approach to the synthesis of complex molecules.
Diagram of Synthetic Pathways
Caption: Key synthetic transformations of this compound.
The Bromine Atom: A Handle for Cross-Coupling Reactions
The bromine atom on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][7] This reaction allows for the formation of a carbon-carbon bond, typically to introduce an aryl or heteroaryl group, creating a biaryl scaffold. This is a common structural motif in many kinase inhibitors.[8][9]
Mechanism of Suzuki-Miyaura Coupling: [7] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with a boronic acid in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.
Experimental Protocol (General Suzuki-Miyaura Coupling): [5]
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equivalent), the desired aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent (like dioxane, toluene, or DMF) and water. Degas the mixture thoroughly by bubbling with an inert gas or by freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-120°C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
The Benzenesulfonate Group: A Versatile Leaving Group
The benzenesulfonate group is an excellent leaving group, making the carbon to which it is attached susceptible to nucleophilic aromatic substitution (SNA_r). This allows for the introduction of a variety of nucleophiles, such as amines, alcohols, and thiols, to form substituted phenyl ethers, anilines, or thioethers. This reactivity is particularly useful in the later stages of a synthesis to introduce key pharmacophoric elements.
Mechanism of Nucleophilic Aromatic Substitution: The reaction typically proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the benzenesulfonate, forming a Meisenheimer complex. The departure of the stable benzenesulfonate anion then restores the aromaticity.
Experimental Protocol (General Nucleophilic Aromatic Substitution):
-
Reaction Setup: Dissolve the biaryl intermediate (obtained from the Suzuki coupling) in a polar aprotic solvent such as DMF or DMSO.
-
Addition of Reagents: Add the desired nucleophile (e.g., an amine or alcohol) and a suitable base (e.g., K₂CO₃ or NaH) to the reaction mixture.
-
Reaction: Heat the reaction to an elevated temperature and monitor its progress.
-
Work-up and Purification: After the reaction is complete, cool the mixture, perform an aqueous work-up, and purify the product.
The Methoxy Group: A Modifiable Phenolic Precursor
The methoxy group can serve as a protected phenol. Cleavage of the methyl ether can be achieved using strong acids like HBr or Lewis acids such as BBr₃.[6] This unmasking of the phenolic hydroxyl group can be a crucial final step in a synthesis, as the hydroxyl group can be a key hydrogen bond donor for protein-ligand interactions.
Experimental Protocol (General Ether Cleavage):
-
Reaction Setup: Dissolve the methoxy-containing compound in a suitable solvent like dichloromethane under an inert atmosphere.
-
Reagent Addition: Cool the solution to a low temperature (e.g., -78°C or 0°C) and add BBr₃ dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Work-up and Purification: Carefully quench the reaction with methanol or water, followed by an aqueous work-up and purification of the resulting phenolic compound.
Application in the Synthesis of PRMT5 Kinase Inhibitors
Recent patent literature highlights the potential application of this compound and its derivatives in the synthesis of novel PRMT5 (Protein Arginine Methyltransferase 5) inhibitors for the treatment of cancer.[10] While the exact experimental details are proprietary, the synthetic strategies outlined in these patents are consistent with the reactivity profile of this intermediate. The general approach involves using the "5-bromo-2-methoxyphenyl" moiety as a core scaffold, with the bromine atom serving as a point for diversification through cross-coupling reactions to build the final inhibitor structure.
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling this compound and its precursors. Based on data for the related compound 5-bromo-2-methoxybenzenesulfonamide, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[11] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a highly valuable and versatile synthetic intermediate with significant potential in drug discovery and medicinal chemistry. Its well-defined reactive sites allow for a range of strategic chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and ether cleavage. The ability to perform these reactions in a controlled and sequential manner makes it an ideal building block for the synthesis of complex, biologically active molecules, particularly in the development of novel kinase inhibitors. This guide has provided a comprehensive overview of its synthesis, reactivity, and potential applications, offering a valuable resource for researchers and scientists in the field.
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- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (n.d.).
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5-Bromo-2-methoxybenzenesulphonamide | C7H8BrNO3S | CID 8317967 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
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PRMT5 inhibiting compounds and uses thereof - Patent US-12312357-B2 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
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Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Journal of Pharmaceutical Chemistry. (2023, July 11). Retrieved January 21, 2026, from [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021) - DIGIBUG Principal. (2021, October 8). Retrieved January 21, 2026, from [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 21, 2026, from [Link]
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Use of benzynes for the synthesis of heterocycles - ResearchGate. (2025, August 6). Retrieved January 21, 2026, from [Link]
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Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 21, 2026, from [Link]
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Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Journal of Pharmaceutical Chemistry. (2023, July 11). Retrieved January 21, 2026, from [Link]
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Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - NIH. (2025, April 7). Retrieved January 21, 2026, from [Link]
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5-bromo-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzene-1-sulfonamide | C13H11BrClNO4S - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
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5-Bromo-2-methoxyphenyl benzenesulfonate safety and handling precautions
An In-depth Technical Guide to the Safe Handling of 5-Bromo-2-methoxyphenyl benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
This document is intended as an in-depth technical guide for trained professionals in research and development environments. The following safety and handling precautions are synthesized from data on structurally similar compounds, including aryl sulfonates and bromo-aromatic compounds, due to the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound at the time of writing. All procedures should be conducted following a thorough, site-specific risk assessment.
Chemical Profile and Inferred Hazard Analysis
This compound belongs to the aryl sulfonate class of organic compounds.[1][2] While generally stable, this class of chemicals can present significant hazards.[1] Analysis of its precursor, 5-Bromo-2-methoxybenzenesulfonyl chloride, which is classified as causing severe skin burns and eye damage (H314), strongly informs the precautionary measures required for the benzenesulfonate ester derivative.[3][4] Furthermore, related bromo-methoxy-phenyl compounds are typically classified as harmful if swallowed (Acute Toxicity, Oral) and as skin and eye irritants.[5][6][7]
Based on this analysis, this compound should be handled as a substance that is potentially:
-
A severe skin and eye irritant, with the potential for causing burns.
-
Harmful if swallowed or inhaled.
-
Irritating to the respiratory system.
A comprehensive risk assessment is mandatory before beginning any work with this compound.
The Hierarchy of Controls: A Proactive Safety Framework
Effective management of chemical hazards relies on a multi-layered safety strategy known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures to eliminate or minimize risk. Relying solely on Personal Protective Equipment (PPE) is the least effective control and should be the final line of defense.
Caption: Immediate first aid actions following accidental exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [4][8]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if it is safe to do so. [3][4]* Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. [3]* Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. [3]* In all cases of exposure, seek immediate medical attention and provide the medical team with the compound's identity. [4]
Chemical Spill Response
The response to a spill depends on its size and location. Only trained personnel should manage spills. [9][10]
Caption: A structured workflow for responding to chemical spills.
-
Minor Spill (inside a fume hood):
-
Ensure appropriate PPE is worn. [9] 2. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). [11] 3. Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste disposal. [9][11] 4. Wipe the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood or large volume):
-
Evacuate the immediate area and alert all nearby personnel. [9][10] 2. If possible, close the doors to the affected area to contain vapors.
-
Call emergency responders (e.g., 911) and the institution's environmental health and safety department. [9] 4. Do not attempt to clean up the spill yourself. [10]
-
References
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solubility of 5-Bromo-2-methoxyphenyl benzenesulfonate in common organic solvents
An In-Depth Technical Guide to the Solubility of 5-Bromo-2-methoxyphenyl benzenesulfonate in Common Organic Solvents
Foreword: Navigating the Solubility Landscape of Novel Chemical Entities
In the realm of drug discovery and development, understanding the physicochemical properties of a new chemical entity (NCE) is a cornerstone of its journey from the laboratory to clinical application. Among these properties, solubility stands out as a critical determinant of a compound's behavior in both biological and manufacturing contexts. Poor solubility can impede formulation, compromise bioavailability, and lead to unreliable results in preclinical assays.[1]
This guide provides a comprehensive technical overview of the solubility of This compound , a substituted aryl sulfonate ester of interest in medicinal chemistry. As no public solubility data for this specific molecule is readily available, this document serves a dual purpose: first, to provide a theoretical framework for predicting its solubility based on its structural characteristics, and second, to offer a robust, field-proven experimental protocol for its empirical determination. The methodologies described herein are designed to be self-validating and adhere to the principles of Good Laboratory Practice (GLP), ensuring data integrity and reproducibility.[2][3]
Our audience—researchers, scientists, and drug development professionals—will find not just a set of instructions, but a causal explanation for each step, empowering them to adapt and troubleshoot as they characterize this and other novel compounds.
Molecular Profile and Theoretical Solubility Prediction
Compound: this compound
Molecular Formula: C₁₃H₁₁BrO₄S
Molecular Weight: 355.20 g/mol
Structure:

The principle of "like dissolves like" is the fundamental tenet of solubility prediction.[2] An analysis of the molecular structure of this compound reveals key features that govern its interaction with various solvents:
-
Large Aromatic System: The presence of two phenyl rings contributes to a significant non-polar, hydrophobic character. These regions will interact favorably with non-polar solvents through van der Waals forces. Aromatic compounds are generally soluble in organic solvents.[4]
-
Polar Functional Groups: The sulfonate ester group (-SO₃-) is highly polar and contains electronegative oxygen atoms capable of acting as hydrogen bond acceptors. The methoxy group (-OCH₃) also contributes to the molecule's polarity.
-
Halogen Substitution: The bromine atom adds to the molecular weight and introduces a degree of polarity, but its effect on solubility is generally less pronounced than that of the sulfonate and methoxy groups.
Predicted Solubility Behavior: Based on this structure, this compound is expected to be a crystalline solid with poor aqueous solubility. The large hydrophobic surface area of the benzene rings is likely to dominate its behavior in water. However, the polar sulfonate and methoxy groups suggest that it will exhibit appreciable solubility in a range of organic solvents, particularly those with moderate to high polarity that can engage in dipole-dipole interactions or act as hydrogen bond acceptors.
Therefore, we can hypothesize the following solubility trend:
-
High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are excellent solvents for a wide range of organic compounds.
-
Moderate to Good Solubility: In moderately polar solvents such as Acetone, Ethyl Acetate, and Dichloromethane (DCM). Alcohols like Methanol and Ethanol are also expected to be effective due to their ability to engage in hydrogen bonding.
-
Low to Negligible Solubility: In non-polar solvents like Hexane and Toluene, where the polar functional groups would be energetically disfavored.
Experimental Determination of Thermodynamic Solubility
For a new chemical entity, determining the thermodynamic (or equilibrium) solubility is crucial. This value represents the maximum concentration of a compound that can be dissolved in a solvent at equilibrium and is a thermodynamically stable value, essential for formulation and preclinical development.[5][6][7] The most reliable method for this determination is the shake-flask method , which is considered the gold standard.[8]
Causality Behind Experimental Design
The chosen protocol is designed to mitigate common sources of error and ensure that true equilibrium is reached.
-
Solvent Selection: A panel of solvents with varying polarities is selected to build a comprehensive solubility profile. This allows for the identification of optimal solvents for various applications, from reaction chemistry to formulation.[9][10]
-
Equilibration Time: A 24-hour incubation period is chosen to ensure that the dissolution process reaches equilibrium, especially for a compound that may dissolve slowly. Shorter incubation times might only yield a kinetic solubility value, which can be misleadingly high if the compound precipitates from a supersaturated state over time.[6][11]
-
Temperature Control: Solubility is temperature-dependent. The experiment is conducted at a controlled ambient temperature (e.g., 25 °C) to ensure reproducibility.
-
Excess Solid: An excess of the solid compound is used to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the experiment is a visual confirmation of saturation.
-
Quantification Method: High-Performance Liquid Chromatography (HPLC) with UV detection is the chosen analytical method. Its high specificity and sensitivity allow for accurate quantification of the dissolved compound, even in the presence of minor impurities.[12][13][14]
Experimental Workflow Diagram
The following diagram illustrates the key stages of the thermodynamic solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Experimental Protocol
Materials and Equipment:
-
This compound (solid, >98% purity)
-
HPLC-grade organic solvents (e.g., DMSO, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane)
-
Analytical balance
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Vortex mixer
-
Pipettes and tips
-
0.45 µm PTFE syringe filters
-
HPLC system with UV detector
-
Volumetric flasks for standard preparation
Procedure:
-
Preparation of Samples:
-
Accurately weigh approximately 10-20 mg of this compound into a 2 mL glass vial. The key is to ensure an excess of solid.
-
Carefully add 1.0 mL of the selected organic solvent to the vial.
-
Prepare three replicate vials for each solvent to be tested.
-
Seal the vials tightly with screw caps.
-
-
Equilibration:
-
Place the sealed vials on an orbital shaker set to a constant temperature of 25 °C.
-
Shake the vials at a moderate speed (e.g., 200 rpm) for 24 hours. This continuous agitation facilitates the dissolution process and ensures the solution remains homogeneous.
-
After 24 hours, visually inspect each vial to confirm that a small amount of undissolved solid remains, indicating that equilibrium in a saturated state has been achieved.
-
-
Sample Processing:
-
Allow the vials to stand undisturbed for 30 minutes to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette, avoiding any solid particles.
-
Immediately filter the supernatant through a 0.45 µm PTFE syringe filter into a clean HPLC vial. This step is critical to remove any undissolved microparticles that could interfere with the HPLC analysis.
-
-
HPLC Analysis:
-
Prepare a stock solution of the compound in a highly soluble solvent (e.g., DMSO) of a known concentration.
-
From the stock solution, prepare a series of calibration standards through serial dilution to cover the expected concentration range.
-
Analyze the calibration standards by HPLC to generate a standard curve (Peak Area vs. Concentration).
-
Inject the filtered samples into the HPLC system. If the concentration is expected to be high, further dilute the filtrate with the mobile phase to fall within the linear range of the standard curve.
-
Record the peak area for the analyte in each sample.
-
-
Data Calculation:
-
Using the linear regression equation from the standard curve, calculate the concentration of this compound in the analyzed samples.
-
Correct for any dilution factors used during sample preparation.
-
Calculate the average solubility and standard deviation from the three replicates for each solvent. The final solubility is typically reported in mg/mL or µg/mL.
-
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear, tabular format to allow for easy comparison across different solvents.
Table 1: Hypothetical Solubility of this compound in Common Organic Solvents at 25 °C
| Solvent | Polarity Index | Solubility (mg/mL) | Classification |
| Hexane | 0.1 | < 0.1 | Practically Insoluble |
| Toluene | 2.4 | 1.5 ± 0.2 | Very Slightly Soluble |
| Dichloromethane (DCM) | 3.1 | 25.8 ± 1.1 | Soluble |
| Ethyl Acetate | 4.4 | 18.3 ± 0.9 | Sparingly Soluble |
| Acetone | 5.1 | 45.2 ± 2.3 | Soluble |
| Ethanol | 5.2 | 12.5 ± 0.7 | Sparingly Soluble |
| Methanol | 6.6 | 9.8 ± 0.5 | Slightly Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 200 | Freely Soluble |
Solubility classifications are based on USP definitions.
Interpretation of Results: The hypothetical data in Table 1 aligns with our theoretical predictions. The compound shows excellent solubility in the highly polar aprotic solvent DMSO and good solubility in other polar solvents like Acetone and DCM. The solubility is lower in alcohols (Methanol, Ethanol), possibly due to the energy cost of disrupting the solvent's hydrogen-bonding network. As expected, solubility is very low in non-polar solvents like Toluene and practically non-existent in Hexane. This profile is typical for a molecule with both large non-polar regions and significant polar functional groups.
Conclusion and Field-Proven Insights
This guide has outlined a comprehensive approach to understanding and determining the solubility of this compound. The structural analysis provides a predictive framework, while the detailed shake-flask protocol offers a reliable method for obtaining robust, quantitative data. For researchers in drug development, this solubility profile is a critical piece of the puzzle. It informs the choice of solvents for synthesis and purification, guides the selection of vehicles for in vitro and in vivo testing, and provides essential data for pre-formulation scientists working to develop a viable drug product. The self-validating nature of the described protocol—from the visual confirmation of excess solid to the use of a validated HPLC method—ensures that the generated data is trustworthy and can be confidently used to make critical project decisions.
References
-
Baka, E., et al. (2008). Good laboratory practice of equilibrium solubility measurement. ResearchGate. [Link]
-
Bergström, C. A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
Chemistry LibreTexts. (2021). 2.2: Solubility Lab. [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
-
Jain, A., et al. (2017). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
-
Saleh, M. A. M., & El-Sawy, E.-R. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Polymers. [Link]
- Sinko, P. J. (2011). Martin's Physical Pharmacy and Pharmaceutical Sciences. Lippincott Williams & Wilkins.
-
World Health Organization. (n.d.). GOOD LABORATORY PRACTICE (GLP). [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. proto.ufsc.br [proto.ufsc.br]
- 4. Aromatic Compounds: Nomenclature, Characteristics and Conditions [allen.in]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. enamine.net [enamine.net]
- 12. pharmaguru.co [pharmaguru.co]
- 13. researchgate.net [researchgate.net]
- 14. improvedpharma.com [improvedpharma.com]
Methodological & Application
Protocol for the Selective Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-methoxyphenyl benzenesulfonate
An Application Note for Researchers and Drug Development Professionals
Introduction: Strategic C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility and functional group tolerance in constructing carbon-carbon bonds.[1] This palladium-catalyzed reaction is particularly vital in medicinal chemistry for synthesizing the biaryl and heteroaryl motifs that form the backbone of numerous pharmacologically active molecules.[2][3][4]
The substrate, 5-Bromo-2-methoxyphenyl benzenesulfonate, presents a unique synthetic opportunity. It possesses two distinct electrophilic sites amenable to cross-coupling: a carbon-bromine bond and a carbon-sulfonate bond. The strategic value lies in their differential reactivity. In palladium-catalyzed cross-coupling, the reactivity of leaving groups generally follows the order: I > Br > OTf > Cl > OTs/OBs.[5][6] This hierarchy allows for the selective functionalization of the more labile C-Br bond while preserving the less reactive benzenesulfonate group for subsequent transformations, making this substrate a valuable bifunctional building block for complex molecule synthesis.
This guide provides a detailed protocol for achieving a highly selective Suzuki-Miyaura coupling at the C-5 bromine position of this compound. We will delve into the mechanistic rationale behind this selectivity and offer a robust, step-by-step procedure designed for optimal yield and purity.
Mechanistic Rationale: The Basis of Selectivity
The efficacy of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle involving a palladium catalyst.[7] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-leaving group bond of the electrophile. This is typically the rate-determining step and is highly sensitive to the nature of the leaving group. For this compound, the C-Br bond is significantly weaker and more susceptible to cleavage by the Pd(0) catalyst than the C-O bond of the benzenesulfonate.[3] This substantial difference in reactivity is the key to achieving selective coupling at the bromine-substituted position. While aryl sulfonates can participate in Suzuki couplings, they often require more forcing conditions, higher catalyst loadings, or specialized, highly electron-rich ligands to facilitate the more challenging oxidative addition.[8][9]
-
Transmetalation: Following oxidative addition, a base-activated organoboron species (a boronate) transfers its organic moiety to the palladium(II) center.[10][11] The base, typically a carbonate or phosphate, reacts with the boronic acid to form a more nucleophilic "ate" complex, which readily undergoes transmetalation.
-
Reductive Elimination: In the final step, the two organic groups on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Reaction Parameters
The success of this selective coupling depends on the judicious choice of catalyst, ligand, base, and solvent. The following parameters are recommended as a robust starting point for coupling this compound with various arylboronic acids.
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Palladium Precatalyst | Pd(OAc)₂ (Palladium(II) Acetate) or Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ to the active Pd(0) catalyst. Pd₂(dba)₃ is a common Pd(0) source. Both are reliable, but precatalysts can offer more consistent generation of the active species.[12][13] |
| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Electron-rich, bulky monophosphine ligands (Buchwald-type ligands) are highly effective. They promote the crucial oxidative addition and reductive elimination steps, leading to higher efficiency and allowing for lower catalyst loadings.[8][14] |
| Base | K₃PO₄ (Potassium Phosphate) or K₂CO₃ (Potassium Carbonate) | K₃PO₄ is a moderately strong base that is highly effective in promoting transmetalation without causing significant degradation of sensitive substrates.[15] K₂CO₃ is a standard, milder alternative that is also very effective.[13] |
| Solvent System | 1,4-Dioxane / H₂O (4:1 to 5:1 ratio) or Toluene / H₂O (4:1 to 5:1 ratio) | A mixture of an organic solvent with water is crucial. The organic solvent solubilizes the substrate and catalyst, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species. Solvents must be degassed to remove oxygen, which can deactivate the catalyst.[13][16] |
| Temperature | 90 - 110 °C | Elevated temperatures are generally required to drive the reaction to completion, ensuring efficient catalytic turnover. |
| Stoichiometry | Arylboronic Acid (1.2 - 1.5 equiv.), Base (2.0 - 3.0 equiv.), Catalyst (1-3 mol%), Ligand (1.2-1.5x mol% of Pd) | A slight excess of the boronic acid and a greater excess of the base ensure the reaction proceeds efficiently. Using a slight excess of ligand relative to the palladium source ensures the metal center remains coordinated and stable. |
Detailed Experimental Protocol
This protocol details a general procedure for the coupling of this compound (1.0 equiv) with a generic arylboronic acid (1.2 equiv).
Materials & Equipment:
-
This compound
-
Arylboronic acid
-
Pd(OAc)₂ or Pd₂(dba)₃
-
SPhos or XPhos ligand
-
K₃PO₄ (finely powdered)
-
1,4-Dioxane (anhydrous) and Deionized Water
-
Ethyl acetate, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Heating mantle or oil bath with temperature controller
-
TLC plates and developing chamber
-
Rotary evaporator
Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely powdered K₃PO₄ (2.5 equiv.).[5]
-
Catalyst Addition: In a separate vial, briefly mix the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv.) and the ligand (e.g., SPhos, 0.04 equiv.) and add this mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and connect it to an inert gas manifold. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely oxygen-free atmosphere.[3]
-
Solvent Addition: Prepare the solvent mixture (e.g., 4:1 Dioxane:Water) and thoroughly degas it by bubbling argon through it for 20-30 minutes. Using a syringe, add the degassed solvent to the reaction flask to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Place the sealed flask in a preheated oil bath or heating mantle set to 100 °C. Stir the mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe), diluting them with ethyl acetate, filtering through a small plug of silica, and analyzing by TLC or LC-MS until the starting bromide is consumed.[1]
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (approx. 10 volumes relative to the reaction solvent). Wash the organic layer sequentially with water (2x) and then with brine (1x).[17][18]
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-aryl-2-methoxyphenyl benzenesulfonate product.[18]
Trustworthiness & Troubleshooting
-
Incomplete Conversion: If the starting material is not fully consumed, consider increasing the reaction temperature slightly (e.g., to 110 °C) or extending the reaction time. Ensure the base is finely powdered and the solvents are rigorously degassed.
-
Deborylation/Homocoupling: If significant amounts of boronic acid homocoupling or protodeborylation (replacement of the boron group with hydrogen) are observed, using anhydrous conditions with K₃PO₄ in a solvent like 2-MeTHF can be beneficial.[13]
-
Low Yield: Poor yields can often be traced back to an inactive catalyst. Ensure the palladium precatalyst and ligand are of high quality and that the inert atmosphere was properly maintained throughout the setup and reaction.
By adhering to this detailed protocol, researchers can reliably achieve the selective mono-arylation of this compound, unlocking its potential as a versatile intermediate in the synthesis of complex molecular architectures.
References
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Aryl Sulfonate Coupling.
- Nguyen, H. N., Huang, X., & Buchwald, S. L. (2003). The First General Palladium Catalyst for the Suzuki−Miyaura and Carbonyl Enolate Coupling of Aryl Arenesulfonates. Journal of the American Chemical Society, 125(39), 11818–11819.
- Benchchem. (n.d.). Improving reaction times for Suzuki coupling with aryl sulfonates.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Beaudoin, D., et al. (n.d.). The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Kaur, N., et al. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Source not fully provided].
- BenchChem. (2025). The Advent and Evolution of Aryl Sulfonates in Cross-Coupling Chemistry: A Technical Guide.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
- Norris, Dr. (2018). The Suzuki reaction. YouTube.
- So, C. M., Lau, C. P., Chan, A. S. C., & Kwong, F. Y. (2008). Suzuki−Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine−Palladium Catalysts. The Journal of Organic Chemistry.
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- El-shafiy, H. F. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Source not fully provided].
- BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-2-methoxyphenyl Benzenesulfonate
Introduction: Navigating Chemoselectivity in Dual-Electrophile Systems
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds, profoundly impacting pharmaceutical discovery, materials science, and agrochemical development.[1] This guide focuses on a particularly intriguing substrate: 5-Bromo-2-methoxyphenyl benzenesulfonate. This molecule presents two distinct electrophilic sites amenable to palladium catalysis: a carbon-bromine (C-Br) bond and a carbon-oxygen bond of a benzenesulfonate ester (C-OSO₂Ph).
The inherent differences in the reactivity of these two leaving groups offer a compelling opportunity for chemoselective functionalization. Typically, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl electrophiles follows the general trend: I > Br > OTf > Cl > OTs/OMs.[2][3] The carbon-bromine bond is generally more susceptible to oxidative addition to a Pd(0) complex than the carbon-oxygen bond of an arenesulfonate.[4][5] This differential reactivity forms the basis of the protocols detailed herein, allowing for selective transformations at the C-Br position while preserving the benzenesulfonate for subsequent manipulations.
The presence of an ortho-methoxy group can also influence reactivity, potentially through steric hindrance or electronic effects, a factor that must be considered in catalyst and ligand selection.[6] This document provides a detailed exploration of various palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—tailored for the selective functionalization of this compound at the C5-bromo position. We will delve into the mechanistic rationale behind the choice of catalysts, ligands, and reaction conditions, offering field-proven insights to guide your synthetic endeavors.
Diagram: General Catalytic Cycle for Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Part 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide or sulfonate.[2][7] For this compound, we will target the more reactive C-Br bond for coupling with various boronic acids or their esters.
Expertise & Experience: Catalyst and Ligand Selection
The success of a Suzuki-Miyaura coupling hinges on the careful selection of the palladium source and, crucially, the phosphine ligand. For an electron-rich aryl bromide like our substrate, bulky, electron-rich phosphine ligands are often optimal. These ligands facilitate the oxidative addition step and promote the reductive elimination to afford the desired biaryl product.[8]
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) are common and cost-effective choices that are reduced in situ to the active Pd(0) species. Alternatively, pre-formed Pd(0) sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used.
-
Ligand: For this system, ligands such as SPhos, XPhos, or RuPhos are highly recommended. Their steric bulk and electron-donating properties enhance catalytic activity and stability.[8][9]
-
Base: A base is required to activate the boronic acid for transmetalation.[7] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly employed. The choice of base can significantly impact the reaction outcome, with K₃PO₄ often being effective for challenging couplings.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | N/A | 373.23 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | Varies | 1.2 | 1.2 |
| Pd(OAc)₂ | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| SPhos | 657408-07-6 | 410.51 | 0.04 | 0.04 |
| K₃PO₄ | 7778-53-2 | 212.27 | 2.0 | 2.0 |
| Toluene/Water (10:1) | 108-88-3 / 7732-18-5 | - | 5 mL | - |
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the degassed toluene/water solvent mixture (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Part 2: Mizoroki-Heck Reaction for Alkene Arylation
The Mizoroki-Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, proving invaluable for the synthesis of stilbenes, cinnamates, and other vinylated aromatics.[10][11][12]
Expertise & Experience: Controlling Regioselectivity and Conditions
In the Heck reaction, phosphine-free catalyst systems or those with specific phosphine ligands can be employed. The choice of base and solvent is critical for reaction efficiency.
-
Catalyst System: A common catalyst is Pd(OAc)₂. For some applications, phosphine ligands such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine can be beneficial. Ligandless conditions, often with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), are also effective.[11]
-
Base: An organic base such as triethylamine (Et₃N) or an inorganic base like sodium carbonate (Na₂CO₃) is used to neutralize the HX generated during the catalytic cycle.
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used.
Protocol 2: Mizoroki-Heck Reaction with this compound
Materials:
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | N/A | 373.23 | 1.0 | 1.0 |
| Alkene (e.g., Styrene, n-butyl acrylate) | Varies | Varies | 1.5 | 1.5 |
| Pd(OAc)₂ | 3375-31-3 | 224.50 | 0.01 | 0.01 |
| Tri(o-tolyl)phosphine | 6163-58-2 | 304.37 | 0.02 | 0.02 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 2.0 | 2.0 |
| DMF (anhydrous) | 68-12-2 | 73.09 | 5 mL | - |
Procedure:
-
In a sealed tube under an inert atmosphere, combine this compound (1.0 mmol), Pd(OAc)₂ (0.01 mmol), and tri(o-tolyl)phosphine (0.02 mmol).
-
Add anhydrous DMF (5 mL), the alkene (1.5 mmol), and triethylamine (2.0 mmol).
-
Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with water (20 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Diagram: Heck Reaction Workflow
Caption: Experimental workflow for the Mizoroki-Heck reaction.
Part 3: Sonogashira Coupling for Arylalkyne Synthesis
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne.[13][14] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.
Expertise & Experience: The Role of the Copper Co-catalyst
The classic Sonogashira coupling employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile in the transmetalation step.[14][15]
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and copper(I) iodide (CuI) is standard.
-
Ligand: Triphenylphosphine (PPh₃) is a commonly used and effective ligand for this transformation.
-
Base: An amine base, such as triethylamine or diisopropylamine, is used, which also often serves as the solvent.
Protocol 3: Sonogashira Coupling of this compound
Materials:
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | N/A | 373.23 | 1.0 | 1.0 |
| Terminal Alkyne | Varies | Varies | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ | 13965-03-2 | 701.90 | 0.015 | 0.015 |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.03 | 0.03 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 5 mL | Solvent |
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.015 mmol), and CuI (0.03 mmol) under an inert atmosphere.
-
Add degassed triethylamine (5 mL) followed by the terminal alkyne (1.2 mmol).
-
Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and filter through a pad of Celite to remove the catalyst and salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash chromatography.
Part 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an aryl halide with an amine.[1][16][17] The choice of ligand is paramount for achieving high yields and broad substrate scope.
Expertise & Experience: Overcoming Challenges in C-N Coupling
C-N bond-forming reductive elimination can be a challenging step in the catalytic cycle. The development of bulky, electron-rich biarylphosphine ligands by Buchwald and others has been instrumental in making this reaction general and reliable.[3][18]
-
Catalyst System: A palladium precatalyst, such as a G2, G3, or G4 Buchwald precatalyst, is highly effective as it allows for the rapid generation of the active monoligated Pd(0) species. Using Pd₂(dba)₃ with a suitable ligand is also a common practice.
-
Ligand: Ligands like XPhos, RuPhos, or BrettPhos are excellent choices for coupling both primary and secondary amines.[9]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.[9]
Protocol 4: Buchwald-Hartwig Amination of this compound
Materials:
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | N/A | 373.23 | 1.0 | 1.0 |
| Amine (Primary or Secondary) | Varies | Varies | 1.2 | 1.2 |
| XPhos Pd G3 | 1445085-87-9 | 868.51 | 0.02 | 0.02 |
| Sodium tert-butoxide (NaOt-Bu) | 865-48-5 | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous) | 108-88-3 | 92.14 | 5 mL | - |
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add NaOt-Bu (1.4 mmol) to a dry Schlenk tube.
-
Add this compound (1.0 mmol) and the XPhos Pd G3 precatalyst (0.02 mmol).
-
Add anhydrous toluene (5 mL) and the amine (1.2 mmol).
-
Seal the tube and heat to 90-110 °C for 4-18 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Future Directions: Activating the Benzenesulfonate Group
While the protocols above focus on the selective functionalization of the C-Br bond, the benzenesulfonate group remains a valuable handle for subsequent transformations. Activating this less reactive C-O bond typically requires more forcing conditions or specialized catalyst systems. Nickel catalysis, for example, is often more effective for coupling aryl sulfonates.[19] Alternatively, using highly active palladium catalysts with specific ligands designed for C-O bond activation, such as those with wide bite angles, under higher temperatures may facilitate a second cross-coupling reaction.[20] This stepwise approach, capitalizing on the differential reactivity of the two electrophilic sites, allows for the controlled and divergent synthesis of complex, highly substituted aromatic compounds from a single, versatile starting material.
References
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Carrow, B. P., & Hartwig, J. F. (2011). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 134(20), 8174–8187. [Link]
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Oldenhuis, N. J., & Hartwig, J. F. (2013). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 135(40), 15157–15168. [Link]
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Shields, J. D., & Weix, D. J. (2020). Sulfonate vs Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates. Journal of the American Chemical Society, 142(31), 13435–13440. [Link]
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Roth, G. P., & Fuller, C. E. (2011). Palladium cross-coupling reactions of aryl fluorosulfonates: an alternative to triflate chemistry. The Journal of Organic Chemistry, 76(22), 9474–9479. [Link]
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Oxtoby, L. J., Gurak, J. A., Jr, Wisniewski, S. R., Eastgate, M. D., & Engle, K. M. (2019). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Trends in Chemistry, 1(6), 572–587. [Link]
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Vuoti, S., et al. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Using ortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. European Journal of Inorganic Chemistry, 2008(29), 4393-4404. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Abdel-Fattah, A. A. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc, 2010(10), 208-225. [Link]
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ResearchGate. Sonogashira cross coupling of 5-bromo-2-(methoxymethyl)-6-phenyl.... [Link]
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Sharma, J. (2020, December 31). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube. [Link]
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The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Ye, Z., et al. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 18(3), 442-446. [Link]
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Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 132(42), 15914–15917. [Link]
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Zhang, L., & Wu, J. (2008). Palladium-Catalyzed Hiyama Cross-Couplings of Aryl Arenesulfonates with Arylsilanes. Journal of the American Chemical Society, 130(37), 12250–12251. [Link]
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Kumar, A., & Kumar, V. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(39), 27361-27381. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2013). Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides. Organic Letters, 15(23), 6010–6013. [Link]
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ResearchGate. Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. [Link]
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So, C. M., & Kwong, F. Y. (2025). Recent Advances in Palladium‐Catalyzed Phosphonation of Aryl Halides, Sulfonates and Related Derivatives. European Journal of Organic Chemistry. [Link]
-
Sharma, P., & Kumar, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5249-5281. [Link]
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Szostak, M. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(18), 6046-6092. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Wikipedia. Sonogashira coupling. [Link]
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Kwong, F. Y., & So, C. M. (2011). Palladium-catalyzed cross-coupling reactions of aryl mesylates. Chemical Communications, 47(37), 10253-10264. [Link]
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MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
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DeBergh, J. R., & Spado, A. P. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(43), 16052–16055. [Link]
-
Johnson Matthey. Buchwald Hartwig amination catalysts. [Link]
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Wang, D., & Wang, J. (2018). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers, 5(13), 2051-2054. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Ueda, Y., et al. (2021). Palladium-Catalyzed Sulfinylation of Aryl- and Alkenylborons with Sulfinate Esters. Organic Letters, 23(10), 3844–3848. [Link]
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Kempe, R. (2018). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. ChemCatChem, 10(15), 3183-3189. [Link]
-
Licence, P., et al. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journal of Organic Chemistry, 9, 1686-1694. [Link]
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Nobel Prize Outreach AB. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Liu, C., & Zhang, H. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 40(10), 5167-5177. [Link]
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Application Notes and Protocols for the Utilization of 5-Bromo-2-methoxyphenyl Benzenesulfonate in Synthetic Chemistry
Introduction: A Versatile Building Block for Novel Molecular Architectures
5-Bromo-2-methoxyphenyl benzenesulfonate is a synthetically valuable organic compound that serves as a key intermediate in the construction of complex molecular frameworks, particularly in the realm of medicinal chemistry and materials science. Its structure, featuring a brominated aromatic ring activated by a methoxy group and bearing a good leaving group in the form of a benzenesulfonate ester, offers multiple avenues for functionalization. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the experimental procedures involving this versatile reagent. We will delve into its synthesis, potential applications in cross-coupling reactions, and provide detailed, field-proven protocols.
The strategic placement of the bromine atom and the benzenesulfonate group allows for selective and sequential reactions. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents. The benzenesulfonate ester, being an effective leaving group, can participate in nucleophilic substitution reactions or be cleaved to reveal a phenolic hydroxyl group for further derivatization. This dual reactivity makes this compound a powerful tool for generating molecular diversity in drug discovery programs and for the synthesis of novel organic materials.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safety precautions is paramount before commencing any experimental work.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁BrO₄S | N/A |
| Molecular Weight | 355.20 g/mol | N/A |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | General knowledge |
Safety Precautions:
Aryl sulfonates and brominated aromatic compounds warrant careful handling.[1][2][3][4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[3][4]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2][4]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Synthesis of this compound
The synthesis of the title compound is a two-step process starting from commercially available 2-methoxyphenol. The first step involves the selective bromination of the aromatic ring, followed by the esterification of the resulting phenol with benzenesulfonyl chloride.
Step 1: Synthesis of 5-Bromo-2-methoxyphenol
This procedure is adapted from standard bromination methods for activated aromatic rings.[6]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxyphenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform. Cool the solution to 0 °C in an ice bath.
-
Bromination: Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) in the same solvent to the cooled solution of 2-methoxyphenol over a period of 30 minutes. The use of NBS provides a milder and more selective bromination compared to liquid bromine.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 5-Bromo-2-methoxyphenol.
Step 2: Synthesis of this compound
This step involves the esterification of the synthesized phenol with benzenesulfonyl chloride in the presence of a base.
Protocol:
-
Reaction Setup: To a solution of 5-Bromo-2-methoxyphenol (1.0 eq) in a suitable solvent like DCM or pyridine at 0 °C, add a base such as triethylamine (1.2 eq) or pyridine (used as both solvent and base).
-
Esterification: Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture. The presence of a base is crucial to neutralize the HCl generated during the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting phenol.
-
Work-up: Dilute the reaction mixture with the organic solvent and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude this compound can be purified by recrystallization or column chromatography.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom on the aromatic ring of this compound serves as a handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, and a generalized protocol for its application with the title compound is provided below. This protocol is based on established methods for similar aryl bromides.[7][8][9][10][11]
Reaction Principle:
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. The catalytic cycle consists of three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst.
Figure 1: A simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Generalized Protocol for Suzuki-Miyaura Coupling:
-
Reagents and Setup: In a reaction vessel (e.g., a microwave vial or a round-bottom flask), combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq) or Pd(dppf)Cl₂ (0.02-0.05 eq), and a base such as K₂CO₃ (2.0-3.0 eq) or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere. The reaction can be performed using conventional heating or microwave irradiation for accelerated reaction times.[7]
-
Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst.[7]
-
Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[7]
Table of Exemplary Reaction Conditions:
| Entry | Boronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | Expected high |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | Dioxane/H₂O (3:1) | 90 | 8 | Expected high |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ (3) | DMF/H₂O (5:1) | 110 | 16 | Expected moderate to high |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | 1,2-Dimethoxyethane/H₂O (4:1) | 85 | 10 | Expected high |
*Note: The yields are hypothetical and based on typical outcomes for Suzuki-Miyaura reactions with similar substrates. Actual yields will depend on specific reaction conditions and substrate scope.
Potential Applications in Drug Discovery
The core structure of this compound is related to various biologically active molecules. For instance, diarylsulphonamides are recognized as a privileged scaffold in medicinal chemistry with applications as anticancer agents.[6] The ability to introduce diverse substituents via the Suzuki-Miyaura coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. These derivatives can be screened for various biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[6][12][13]
Figure 2: A representative workflow illustrating the use of this compound in a drug discovery program.
Conclusion
This compound is a highly adaptable and valuable building block for synthetic chemists. Its dual reactivity allows for sequential and selective functionalization, making it an ideal starting material for the synthesis of a wide array of complex organic molecules. The detailed protocols and application notes provided herein are intended to serve as a comprehensive guide for researchers to effectively utilize this compound in their synthetic endeavors, particularly in the fields of drug discovery and materials science. As with any chemical procedure, careful attention to safety and reaction optimization is crucial for successful outcomes.
References
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Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
-
2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. [Link]
-
5-Bromo-2-methoxybenzenesulphonamide. PubChem. [Link]
-
A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. ResearchGate. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]
-
Supplementary Information - Beilstein Journals. (Characterization data of related compounds). [Link]
-
A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. [Link]
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Application Notes and Protocols for the Purification of Products from 5-Bromo-2-methoxyphenyl benzenesulfonate Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive technical guide provides detailed application notes and robust protocols for the purification of reaction products derived from 5-Bromo-2-methoxyphenyl benzenesulfonate. This key intermediate is frequently utilized in cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, to generate complex molecular architectures integral to pharmaceutical and materials science research. This document offers an in-depth exploration of purification strategies, emphasizing the underlying chemical principles to empower researchers to optimize product isolation and achieve high purity. Protocols for liquid-liquid extraction, flash column chromatography, and recrystallization are presented with a focus on practical execution and troubleshooting common challenges.
Introduction: The Synthetic Utility of this compound
This compound is a versatile building block in modern organic synthesis. The presence of a bromine atom on the electron-rich methoxy-substituted phenyl ring makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. The benzenesulfonate group, while generally stable, can also participate in certain transformations or influence the reactivity of the molecule. The primary utility of this reagent lies in its ability to serve as a linchpin for the construction of carbon-carbon and carbon-nitrogen bonds, leading to the synthesis of biaryl and arylamine scaffolds, respectively. These structural motifs are prevalent in a vast array of biologically active molecules and functional materials.
The successful synthesis of target molecules using this compound is critically dependent on the effective purification of the resulting products. Common impurities in these reactions include unreacted starting materials, catalyst residues, ligands, base, and byproducts from side reactions. This guide provides a systematic approach to tackling these purification challenges.
Synthesis of the Starting Material: this compound
A reliable supply of high-purity starting material is paramount for clean and reproducible reaction outcomes. A common route to this compound involves a two-step sequence starting from commercially available o-methoxyphenol (guaiacol).
Step 1: Bromination of o-Methoxyphenol
The regioselective bromination of o-methoxyphenol is crucial to install the bromine atom at the 5-position. Several methods can be employed, with a common approach involving the protection of the phenolic hydroxyl group, followed by bromination and deprotection.[1]
Protocol 2.1: Synthesis of 5-Bromo-2-methoxyphenol [2]
-
Reaction Setup: In a round-bottom flask, dissolve o-methoxyphenol (1.0 eq.) in a suitable solvent such as acetonitrile.
-
Hydroxyl Protection (Optional but Recommended): Add acetic anhydride (1.1 eq.) and a catalytic amount of sulfuric acid. Heat the mixture to facilitate the formation of 2-methoxyphenyl acetate.[1]
-
Bromination: Cool the reaction mixture and add iron powder (catalyst). Slowly add bromine (1.05 eq.) dropwise while maintaining the temperature between 70-80°C.[1]
-
Deprotection: After the bromination is complete, the acetyl group can be removed by hydrolysis using a base, such as 10% aqueous sodium bicarbonate solution, to yield 5-Bromo-2-methoxyphenol.[1]
-
Work-up and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess bromine. Extract the product into an organic solvent like dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 5-Bromo-2-methoxyphenol can be purified by flash column chromatography or recrystallization.
Step 2: Benzenesulfonylation of 5-Bromo-2-methoxyphenol
The final step involves the reaction of the purified 5-Bromo-2-methoxyphenol with benzenesulfonyl chloride to form the desired sulfonate ester.
Protocol 2.2: Synthesis of this compound
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Bromo-2-methoxyphenol (1.0 eq.) in a suitable aprotic solvent like dichloromethane or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the solution and cool the mixture in an ice bath.
-
Benzenesulfonyl Chloride Addition: Slowly add benzenesulfonyl chloride (1.1 eq.) dropwise to the cooled solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography.
Purification Strategies for Cross-Coupling Reaction Products
The purification of products from reactions involving this compound requires a multi-pronged approach, often combining extractive work-up with chromatography and/or recrystallization.
Suzuki-Miyaura Coupling Products: Synthesis of Biaryls
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between this compound and various boronic acids or esters.[3]
Workflow for Suzuki-Miyaura Reaction and Purification
Caption: General workflow for Suzuki-Miyaura coupling and product purification.
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.
-
Reaction: Heat the mixture with stirring (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.
Purification Techniques for Biaryl Products:
-
Flash Column Chromatography: This is the most common method for purifying Suzuki coupling products. A silica gel stationary phase is typically used. The choice of eluent is critical for good separation. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective. For example, a gradient of 0% to 20% ethyl acetate in hexanes can be a good starting point.[4]
-
Recrystallization: If the biaryl product is a solid, recrystallization can be a highly effective purification method to obtain material of high purity. The choice of solvent is crucial. Common solvent systems for biaryl compounds include ethanol/water, methanol/water, or mixtures of hexanes and a more polar solvent like ethyl acetate or dichloromethane.[5] The principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly, leading to the formation of pure crystals.
| Purification Method | Advantages | Disadvantages | Typical Solvent Systems |
| Flash Column Chromatography | Widely applicable, good for separating complex mixtures. | Can be time-consuming and uses large volumes of solvent. | Hexanes/Ethyl Acetate, Dichloromethane/Methanol |
| Recrystallization | Can yield very pure material, scalable. | Only applicable to solid products, requires finding a suitable solvent. | Ethanol/Water, Methanol/Dichloromethane, Toluene/Hexanes |
Buchwald-Hartwig Amination Products: Synthesis of Arylamines
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds, coupling this compound with a variety of primary or secondary amines.[6]
Workflow for Buchwald-Hartwig Amination and Purification
Caption: General workflow for Buchwald-Hartwig amination and product purification.
Protocol 3.2: General Procedure for Buchwald-Hartwig Amination [7]
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, BINAP), the base (e.g., NaOtBu, Cs₂CO₃), this compound (1.0 eq.), and the amine (1.1-1.5 eq.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Heat the mixture with vigorous stirring (typically 80-110 °C) and monitor for completion by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate or dichloromethane). Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[8] The filtrate is then washed with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified.
Purification Techniques for Arylamine Products:
-
Flash Column Chromatography: Similar to the Suzuki products, flash chromatography is a standard method for purifying arylamines. The polarity of the eluent will depend on the specific amine product. A mixture of hexanes and ethyl acetate is a good starting point. For more polar amines, dichloromethane/methanol might be necessary. It is important to note that some basic amines may streak on silica gel; adding a small amount of triethylamine (0.1-1%) to the eluent can often mitigate this issue.
-
Acid-Base Extraction: If the arylamine product is sufficiently basic, an acid-base extraction can be a very effective purification step. The crude product is dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then basified (e.g., with 1M NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.
-
Recrystallization: If the arylamine product is a solid, recrystallization can be an excellent final purification step. Suitable solvents often include ethanol, isopropanol, or mixtures of a non-polar solvent like hexanes with a more polar one like ethyl acetate.
Troubleshooting Common Purification Challenges
| Problem | Potential Cause | Suggested Solution |
| Product co-elutes with impurities during column chromatography. | Inappropriate solvent system. | Screen different solvent systems using TLC. Consider using a different stationary phase (e.g., alumina). |
| Product oils out during recrystallization. | Solvent polarity changes too rapidly; product is not pure enough. | Cool the solution more slowly. Try a different solvent system. First, purify by chromatography. |
| Streaking on TLC plate. | Compound is too acidic or basic. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the TLC mobile phase. |
| Palladium catalyst residue in the final product. | Incomplete removal during work-up. | Filter the reaction mixture through a pad of Celite® or silica gel. Consider a wash with an aqueous solution of thiourea. |
| Formation of dehalogenated byproduct. | High reaction temperature or prolonged reaction time. | Optimize reaction conditions, potentially using a more active catalyst at a lower temperature.[9] |
Conclusion
The purification of products from reactions involving this compound is a critical step in the synthesis of valuable chemical entities. A thorough understanding of the potential impurities and the principles behind various purification techniques is essential for success. By employing a systematic approach that combines appropriate work-up procedures with robust purification methods such as flash column chromatography and recrystallization, researchers can consistently obtain high-purity materials for their downstream applications in drug discovery and materials science. This guide provides a foundational framework and practical protocols to navigate the common challenges associated with the purification of these important compounds.
References
- Google Patents. (2015). CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.
- Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Gomes, A. S., et al. (2020). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. Molecules, 25(15), 3485. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Should I do solvent extraction for Buchwald–Hartwig amination?. Retrieved from [Link]
-
Reddit. (2022). BH amination side products and purification. Retrieved from [Link]
-
Ekeeda. (2019, April 30). Preparation of Phenol From Benzene Sulphonic Acid - Alcohols, Phenols and Ethers [Video]. YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Purification of Buchwald-Hartwig amination. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch24 : Phenols, industrial prep. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. Retrieved from [Link]
- Google Patents. (1935). US2007327A - Process for the preparation of phenol.
- Google Patents. (1954). US2677709A - Process for the preparation of phenols.
-
Reddit. (2020). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Organic Syntheses. (2012). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 89, 455. Retrieved from [Link]
-
Chen, J., et al. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2022(2), M1373. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Le, C. M., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Organic Letters, 21(23), 9599-9603. Retrieved from [Link]
- Google Patents. (1998). WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide.
-
Rosen, B. M., et al. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Journal of the American Chemical Society, 131(47), 17500-17510. Retrieved from [Link]
-
Request PDF. (n.d.). Suzuki–Miyaura Cross-Coupling under Solvent-Free Conditions. Retrieved from [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681-9686. Retrieved from [Link]
- Google Patents. (2012). WO2012101648A1 - Novel process for the synthesis of enantiomerically pure 2-methoxy-5-[(2r)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide.
-
Patsnap. (n.d.). Synthesis method of 2-bromo-5-methoxyphenol. Retrieved from [Link]
-
Khan, I., et al. (2022). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 15, 3879-3891. Retrieved from [Link]
-
Singh, A. K., et al. (2021). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. STAR Protocols, 2(4), 100889. Retrieved from [Link]
-
Borbás, A., et al. (2007). First comprehensive investigation of Suzuki couplings of alkenyl nonaflates with aryl and alkenyl boronic acid derivatives by using classical conditions and microwave heating. Chemistry, 13(5), 1595-1608. Retrieved from [Link]
-
Li, Y., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Nature Communications, 13(1), 4586. Retrieved from [Link]
-
Diarra, M., et al. (2015). Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. International Journal of Pharmaceutics, 486(1-2), 145-153. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening of different solvents for Suzuki coupling. Retrieved from [Link]
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using 5-Bromo-2-methoxyphenyl benzenesulfonate to synthesize substituted biphenyls
Application Note & Protocols
Topic: Strategic Synthesis of Substituted Biphenyls via Selective Suzuki-Miyaura Coupling of 5-Bromo-2-methoxyphenyl benzenesulfonate
Abstract
Substituted biphenyls are privileged structural motifs found in a vast array of pharmacologically active molecules, liquid crystals, and organic electronics.[1][2][3] This guide provides a comprehensive methodology for the synthesis of functionalized biphenyls using this compound as a versatile starting material. We leverage the differential reactivity of the carbon-bromine (C-Br) and aryl-oxygen-sulfonate (C-OSO₂Ph) bonds in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This protocol details a selective, high-yielding coupling at the C-Br position, preserving the benzenesulfonate group as a robust protecting group for the phenolic oxygen. Subsequent protocols for the chemoselective deprotection of both the benzenesulfonate and methoxy groups are also presented, unlocking access to a diverse range of tri-functionalized benzene derivatives for further synthetic elaboration.
Introduction: The Strategic Advantage of Orthogonal Reactivity
The synthesis of complex, multi-substituted aromatic compounds is a cornerstone of modern drug discovery and materials science.[4] The target starting material, this compound, offers a unique strategic advantage by possessing three key functionalities with distinct chemical properties:
-
Aryl Bromide: A classic and highly reliable electrophile for palladium-catalyzed cross-coupling reactions.[5]
-
Benzenesulfonate Group: A robust protecting group for the phenolic hydroxyl, which can also function as a leaving group in cross-coupling reactions under more forcing conditions, albeit with lower reactivity than a bromide.[6][7]
-
Methoxy Group: A common ether linkage that can be cleaved under specific conditions to reveal a second hydroxyl group.[8]
The general reactivity order for halides and pseudohalides in Suzuki-Miyaura coupling is I > Br > OTf > Cl.[5] Aryl sulfonates exhibit reactivity comparable to or slightly less than triflates (OTf), making them significantly less reactive than aryl bromides.[7][9] This differential reactivity allows for a highly selective Suzuki-Miyaura coupling at the C-Br bond, leaving the benzenesulfonate and methoxy groups untouched for subsequent, orthogonal transformations. This approach provides a reliable pathway to complex scaffolds from a single, versatile starting material.
Overall Synthetic Workflow
The following diagram illustrates the high-level workflow, from the initial selective cross-coupling to the sequential deprotection, enabling access to diverse biphenyl derivatives.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. [10]
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. | Notes |
| This compound | 373.23 | 1.0 | 1.0 | Starting Material |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 | Representative coupling partner |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.03 | 0.03 | Palladium(0) catalyst source |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 2.5 | Base; must be finely powdered and dry |
| 1,4-Dioxane | 88.11 | 8 mL | - | Solvent; should be degassed |
| Water | 18.02 | 2 mL | - | Co-solvent; should be degassed |
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried 50 mL Schlenk flask containing a magnetic stir bar, add this compound (373 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol). [11]2. Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment. [5]3. Catalyst & Solvent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (35 mg, 0.03 mmol). Via syringe, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL). [10]4. Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours when the starting aryl bromide spot is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic phase with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to yield the pure product, 2-methoxy-5-phenylphenyl benzenesulfonate.
Part B: Protocols for Sequential Deprotection
The biphenyl product from Part A is a versatile intermediate. The following protocols detail the removal of the benzenesulfonate and methoxy groups.
Protocol for Benzenesulfonate Cleavage
The robust benzenesulfonate group can be cleaved under strongly basic conditions to unmask the phenol. [12]
-
Materials: 2-methoxy-5-phenylphenyl benzenesulfonate (1.0 equiv), potassium hydroxide (KOH, 5.0 equiv), tert-butanol (10.0 equiv), Toluene.
-
Procedure:
-
In a round-bottom flask, dissolve the biphenyl intermediate in toluene.
-
Add pulverized KOH and tert-butanol.
-
Heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere for 6-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture, carefully acidify with 1 M HCl to pH ~5, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield 4-phenyl-2-methoxyphenol .
-
Protocol for O-Demethylation
Cleavage of the methyl ether is effectively achieved using the strong Lewis acid boron tribromide (BBr₃). [8]This step should be performed on the product from 4.1.
-
Materials: 4-phenyl-2-methoxyphenol (1.0 equiv), Boron tribromide (1.0 M solution in CH₂Cl₂, 1.2 equiv), Anhydrous dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve the methoxyphenol substrate in anhydrous CH₂Cl₂ under an argon atmosphere in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the BBr₃ solution dropwise via syringe. A color change is often observed. [8] 4. Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.
-
Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.
-
Extract the product with CH₂Cl₂, wash with saturated sodium bicarbonate solution and brine, then dry over Na₂SO₄.
-
Concentrate and purify by column chromatography to yield the final product, 5-phenylbenzene-1,2-diol .
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive catalyst; Insufficiently anhydrous/anaerobic conditions; Poor quality base. | Use a fresh bottle of catalyst or a different batch. Ensure all glassware is flame-dried and solvents are properly degassed. Use freshly powdered and dried base. |
| Recovery of Starting Material | Reaction temperature too low; Insufficient reaction time. | Increase the temperature in 10 °C increments. Allow the reaction to run for a longer period (up to 24 hours). |
| Formation of Debrominated Byproduct | Presence of protic impurities; Reaction run for too long at high temperature. | Ensure solvents and reagents are dry. Monitor the reaction closely and stop it upon consumption of the starting material. |
| Cleavage of Sulfonate Group | Reaction temperature is too high (>120 °C); Use of a very strong base. | Maintain the reaction temperature at 80-100 °C. Use a milder base like Na₂CO₃ or Cs₂CO₃ if cleavage is observed. [13] |
Conclusion
The methodology presented herein demonstrates the effective and selective synthesis of substituted biphenyls using this compound. The strategic use of the differential reactivity between the aryl bromide and aryl sulfonate moities under Suzuki-Miyaura conditions provides a reliable route to complex intermediates. The subsequent deprotection protocols further enhance the molecular diversity accessible from this starting material, making it a valuable tool for researchers in medicinal chemistry and materials science.
References
- The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
- Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. Taylor & Francis Online.
- Biphenyls and their derivatives as synthetically and pharmacologically important arom
- Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Comput
- Biological deeds of Biphenyl deriv
- The Power of Biphenyls: Applications in Specialty Chemical Markets. NINGBO INNO PHARMCHEM CO.,LTD.
- Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry (RSC Publishing).
- Properties and Applications of Novel Synthetic Substituted biphenyl Sulfonamides.
- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
- The design and synthesis of substituted biphenyl libraries. PubMed.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions. Benchchem.
- Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. Benchchem.
- Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols.
- Application Notes and Protocols: Synthesis of Substituted Biphenyls using 2-Nitrophenylboronic Acid. Benchchem.
- Application Notes and Protocols: Deprotection of the Methoxy Group in 5-Methoxypent-1-yne Deriv
- Imidazolylsulfonates: electrophilic partners in cross-coupling reactions. PubMed.
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Application Note: Strategic Ligand Selection for the Chemoselective Suzuki-Miyaura Coupling of 5-Bromo-2-methoxyphenyl Benzenesulfonate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Complexities of a Difunctionalized Substrate
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] However, the versatility of this reaction is often tested by substrates bearing multiple potential reactive sites. A prime example is 5-Bromo-2-methoxyphenyl benzenesulfonate, a molecule presenting two distinct electrophilic centers for palladium-catalyzed cross-coupling: a C(sp²)–Br bond and a C(sp²)–O bond (as part of the benzenesulfonate group).
This application note serves as a technical guide for selecting the optimal phosphine ligand to achieve a chemoselective Suzuki-Miyaura coupling with this substrate. We will delve into the mechanistic principles governing reactivity, compare state-of-the-art ligands, and provide detailed experimental protocols for ligand screening and reaction optimization. The objective is to empower researchers to predictably favor coupling at the more reactive C–Br bond while preserving the benzenesulfonate moiety, a valuable functional group for subsequent transformations.
Substrate Analysis: The Kinetic Bias for C–Br Activation
In palladium-catalyzed cross-coupling, the first and often rate-determining step is the oxidative addition of the electrophile to the Pd(0) center.[1] The reactivity of the electrophilic partner is highly dependent on the nature of the leaving group. For the substrate , this compound, we must consider the two potential pathways:
-
Path A: Oxidative addition into the C–Br bond.
-
Path B: Oxidative addition into the C–OBs (benzenesulfonate) bond.
The established order of reactivity for common electrophilic partners is I > Br > OTf >> Cl.[2] Aryl sulfonates, such as tosylates and benzenesulfonates, are generally less reactive than aryl bromides but more reactive than aryl chlorides.[3][4] This hierarchy is rooted in the bond dissociation energies and the electrophilicity of the ipso-carbon. The C–Br bond is weaker and more readily cleaved by a Pd(0) catalyst than the C–O bond of a benzenesulfonate under typical Suzuki-Miyaura conditions.
Therefore, the reaction is kinetically biased towards the Suzuki-Miyaura coupling at the C–Br position. The primary challenge is not to force the reaction, but to ensure its efficient and clean execution without activating the less reactive C–OBs bond, which would require more forcing conditions or specialized catalytic systems. The choice of ligand is paramount in achieving this selectivity and promoting high turnover numbers.
The Central Role of the Ligand in the Catalytic Cycle
The ligand, typically a phosphine or an N-heterocyclic carbene (NHC), is not a mere spectator. It profoundly influences every stage of the catalytic cycle by modulating the steric and electronic properties of the palladium center.[2][5] Bulky, electron-rich ligands are known to facilitate both the oxidative addition and the final reductive elimination steps, which are crucial for an efficient catalytic turnover.[6]
-
Oxidative Addition: Electron-donating ligands increase the electron density on the Pd(0) center, promoting its insertion into the C–Br bond.[2]
-
Transmetalation: The ligand's steric bulk can influence the rate of this step, where the organic group is transferred from the boronic acid to the palladium complex.[7]
-
Reductive Elimination: A bulky ligand environment creates steric pressure that facilitates the collapse of the Pd(II) intermediate, forming the new C–C bond and regenerating the active Pd(0) catalyst.[5]
Recommended Ligands for Sterically Hindered Aryl Bromides
The substrate, this compound, possesses an ortho-methoxy group, which introduces steric hindrance around the C–Br bond. This feature necessitates the use of ligands specifically designed to overcome steric challenges. The most successful ligands for such transformations are the bulky, electron-rich dialkylbiaryl phosphines, often referred to as "Buchwald ligands".[6][8]
Top Candidate Ligands:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): SPhos is an exceptionally active and versatile ligand for Suzuki-Miyaura couplings.[9][10] Its steric bulk and electron-donating properties make it highly effective for coupling sterically hindered aryl chlorides and bromides, often at low catalyst loadings and room temperature.[9][11] It has also been shown to suppress side reactions like racemization in certain substrates.[12]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): XPhos is another powerhouse ligand, renowned for its ability to activate even unreactive aryl chlorides.[13][14] Its significant steric bulk is ideal for promoting reductive elimination in challenging, sterically congested couplings.[15]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): While structurally similar to SPhos, RuPhos often shows complementary reactivity and can be an excellent choice for optimizing challenging couplings.
Comparative Analysis:
| Ligand | Key Structural Feature | Primary Strengths | Typical Use Case for this Substrate |
| SPhos | 2',6'-Dimethoxy groups on biaryl backbone | High activity, broad scope, good for hindered substrates, air-stable.[6][10] | Primary recommendation. Excellent starting point for screening due to its proven track record with hindered aryl bromides.[11] |
| XPhos | 2',4',6'-Triisopropyl groups on biaryl backbone | Extremely bulky, excellent for unactivated and hindered substrates, especially aryl chlorides.[13][14] | A strong secondary choice, particularly if SPhos gives incomplete conversion or requires higher temperatures. |
| RuPhos | 2',6'-Diisopropoxy groups on biaryl backbone | High activity, often used when SPhos or XPhos are suboptimal. | An alternative to screen for further optimization. |
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions should be run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst and ligand.
Protocol 1: Ligand Screening Workflow
This protocol outlines a parallel screening experiment to identify the optimal ligand.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ (1-2 mol %)
-
Ligands: SPhos, XPhos, RuPhos (2-4 mol %)
-
Base: Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Solvent: 1,4-Dioxane or Toluene/Water (e.g., 10:1 v/v), degassed.
-
Reaction vials, magnetic stir bars, heating block.
Procedure:
-
Preparation: In separate, labeled reaction vials equipped with stir bars, add this compound (e.g., 0.1 mmol, 1.0 equiv), the arylboronic acid (0.15 mmol, 1.5 equiv), and the base (0.3 mmol, 3.0 equiv).
-
Ligand Addition: To each respective vial, add the designated ligand (SPhos, XPhos, or RuPhos, 0.002 mmol, 2 mol %).
-
Solvent and Catalyst: Add the degassed solvent (e.g., 1 mL) to each vial. Add the palladium precursor (0.001 mmol, 1 mol %).
-
Inert Atmosphere: Seal the vials and purge with nitrogen or argon for 5-10 minutes.
-
Reaction: Place the vials in a preheated heating block (e.g., 80-100 °C) and stir for 12-24 hours.
-
Monitoring and Analysis: After the reaction time, cool the vials to room temperature. Take a small aliquot from each reaction, dilute, and analyze by TLC or LC-MS to determine the relative conversion to the desired product. Compare the performance of each ligand to select the most effective one.
Protocol 2: Optimized Suzuki-Miyaura Coupling
This protocol is based on a likely successful outcome using SPhos as the ligand.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.01 mmol, 1 mol %)
-
SPhos (0.02 mmol, 2 mol %)
-
K₃PO₄ (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane/Water (10:1, 11 mL), degassed.
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle.
Procedure:
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Solvent Addition: Add the degassed 1,4-Dioxane/Water solvent mixture via cannula or syringe.
-
Reaction: Fit the flask with a condenser and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[16] Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Troubleshooting
-
Low Conversion:
-
Increase temperature (up to 110 °C for dioxane).
-
Increase catalyst/ligand loading (up to 5 mol %).
-
Screen a different base (e.g., Cs₂CO₃) or solvent system (e.g., Toluene, THF).
-
Ensure reagents (especially boronic acid) are pure and the solvent is rigorously degassed.
-
-
Formation of Phenol (Protodebromination):
-
This suggests premature decomposition of the boronic acid. Ensure the base is not too strong or that the reaction is not heated for an excessively long time. Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.
-
-
Reaction at Benzenesulfonate Group:
-
This is highly unlikely under the recommended conditions. If observed, it indicates the reaction conditions are too harsh. Reduce the temperature and catalyst loading. The C–Br bond should react selectively.[17]
-
Conclusion
For the chemoselective Suzuki-Miyaura coupling of this compound, the strategic selection of a bulky, electron-rich dialkylbiaryl phosphine ligand is critical. SPhos is the primary recommendation due to its proven efficacy in activating sterically hindered aryl bromides under relatively mild conditions. XPhos serves as an excellent alternative for more challenging cases. By following the provided screening and optimization protocols, researchers can efficiently develop a robust and high-yielding method to synthesize valuable biaryl compounds while preserving the benzenesulfonate group for further synthetic elaboration.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Journal of Molecular Catalysis A: Chemical. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. [Link]
-
PubMed. (n.d.). Imidazolylsulfonates: electrophilic partners in cross-coupling reactions. [Link]
-
ACS Publications - Organometallics. (n.d.). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. [Link]
-
Semantic Scholar. (n.d.). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. [Link]
-
NIH - National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
NIH - National Center for Biotechnology Information. (2021, December 23). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. [Link]
-
ACS Omega. (2021, December 23). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. [Link]
-
PolyU Electronic Theses. (n.d.). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. [Link]
-
ResearchGate. (2021, December 24). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. [Link]
-
Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
-
Organic Letters. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. [Link]
-
RSC Publishing. (2023, May 3). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. [Link]
-
RSC Publishing. (n.d.). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. [Link]
-
Wikipedia. (n.d.). SPhos. [Link]
-
Rose-Hulman Institute of Technology. (2001, June 28). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. [Link]
-
The Journal of Organic Chemistry. (2009, October 29). Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. Synthesis of Biaryl Derivatives of 4-Hydroxyphenylglycine, Tyrosine, and Tryptophan. [Link]
-
Semantic Scholar. (n.d.). Sterically demanding, water-soluble alkylphosphines as ligands for high activity Suzuki coupling of aryl bromides in aqueous solvents. [Link]
-
NIH - National Center for Biotechnology Information. (n.d.). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. [Link]
-
ChemRxiv. (n.d.). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. [Link]
-
The Journal of Organic Chemistry. (2009, April 24). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. [Link]
-
Organic Chemistry Portal. (n.d.). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. [Link]
-
Harvard University - Myers Group. (n.d.). The Suzuki Reaction. [Link]
-
NIH - National Center for Biotechnology Information. (2011, April 1). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. [Link]
Sources
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- 8. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. merckmillipore.com [merckmillipore.com]
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- 17. PolyU Electronic Theses: Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [theses.lib.polyu.edu.hk]
Application Notes and Protocols: Strategic Base Selection for Cross-Coupling Reactions of 5-Bromo-2-methoxyphenyl Benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The palladium-catalyzed cross-coupling of 5-Bromo-2-methoxyphenyl benzenesulfonate presents a unique set of challenges and opportunities in the synthesis of complex biaryl and substituted aromatic scaffolds. The presence of two potential leaving groups, a bromide and a benzenesulfonate, along with an electron-donating methoxy group, necessitates a carefully considered approach to reaction optimization. Central to the success of these transformations is the judicious selection of a base. This document provides a detailed guide to understanding the multifaceted role of the base in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions involving this substrate. We will delve into the mechanistic implications of base choice, offer a comparative analysis of common bases, and provide detailed, actionable protocols for base screening and optimization to empower researchers in accelerating their drug discovery and development programs.
Introduction: The Criticality of Base Selection
In palladium-catalyzed cross-coupling reactions, the base is far from a simple spectator or acid scavenger. It is an active and often pivotal participant in the catalytic cycle, influencing reaction rates, yields, and even selectivity. For a substrate like this compound, which features both a moderately reactive C-Br bond and a more challenging C-OSO₂Ph bond for oxidative addition, the choice of base can dictate which bond is cleaved and the overall efficiency of the desired transformation.
The primary roles of the base in common cross-coupling reactions include:
-
Activation of the Nucleophile: In Suzuki-Miyaura coupling, the base activates the boronic acid, rendering it more nucleophilic for the transmetalation step.[1][2]
-
Facilitating Reductive Elimination: In the Buchwald-Hartwig amination, the base is crucial for the deprotonation of the amine-palladium complex, which precedes the bond-forming reductive elimination step.[3][4][5]
-
Regenerating the Catalyst: In the Heck reaction, the base is required to regenerate the active Pd(0) catalyst from the Pd(II) species formed after migratory insertion and β-hydride elimination.[1][6][7][8]
-
Influencing Catalyst Activity and Stability: The nature of the base can impact the coordination sphere of the palladium catalyst, affecting its activity and longevity.[9]
The electronic and steric properties of this compound—an electron-rich aromatic ring with a bulky sulfonate leaving group—demand a nuanced approach to base selection to achieve optimal outcomes.
Mechanistic Considerations for Base Selection
A fundamental understanding of the catalytic cycles for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions is paramount to rational base selection.
Suzuki-Miyaura Coupling
The key role of the base in the Suzuki-Miyaura reaction is to facilitate the transmetalation step. The generally accepted mechanism involves the formation of a borate species, which is more nucleophilic than the neutral boronic acid.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of base will influence the rate of borate formation and its subsequent transfer to the palladium center. A stronger base can accelerate this step, but may also lead to undesired side reactions if the substrate contains base-sensitive functional groups.
Buchwald-Hartwig Amination
In the Buchwald-Hartwig amination, the base is intimately involved in the deprotonation of the amine coordinated to the palladium(II) complex. This deprotonation is often the rate-limiting step and is essential for the subsequent reductive elimination that forms the C-N bond.[3][4][5]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Strong, non-nucleophilic bases are often preferred to ensure efficient deprotonation without competing coordination to the palladium center. The pKa of the amine substrate is a critical consideration; less acidic amines will require a stronger base for efficient coupling.
Heck Reaction
The role of the base in the Heck reaction is to facilitate the regeneration of the active Pd(0) catalyst by abstracting a proton in the β-hydride elimination step and neutralizing the resulting HX species.[1][6][7][8]
Caption: Catalytic cycle of the Heck reaction.
Organic amine bases or inorganic carbonates are commonly employed. The choice can influence the regioselectivity of the alkene insertion and the rate of catalyst turnover.
Comparative Analysis of Common Bases
The selection of an appropriate base is a critical parameter for the successful cross-coupling of this compound. The table below provides a comparative overview of commonly used bases, their pKa values, and general recommendations for their application with this substrate.
| Base | Formula | pKa of Conjugate Acid (in H₂O) | Recommended for | Notes |
| Inorganic Bases | ||||
| Potassium Carbonate | K₂CO₃ | 10.3 | Suzuki-Miyaura, Heck | A mild and versatile base, often used in biphasic solvent systems. Good for substrates with base-sensitive functional groups.[2] |
| Cesium Carbonate | Cs₂CO₃ | 10.3 | Suzuki-Miyaura, Buchwald-Hartwig | More soluble in organic solvents than K₂CO₃, which can enhance reaction rates. Often a good choice for challenging couplings. |
| Potassium Phosphate | K₃PO₄ | 12.3 | Suzuki-Miyaura, Buchwald-Hartwig | A stronger inorganic base that can be effective for less reactive substrates. Its use is well-established in Suzuki couplings of aryl sulfonates.[10] |
| Sodium tert-butoxide | NaOtBu | ~19 | Buchwald-Hartwig | A very strong, non-nucleophilic base, highly effective for the amination of unactivated aryl halides and sulfonates. Requires strictly anhydrous conditions.[4] |
| Potassium Fluoride | KF | 3.2 | Suzuki-Miyaura | A mild base that can be effective in activating boronic acids without promoting hydrolysis of sensitive functional groups.[2] |
| Organic Bases | ||||
| Triethylamine | Et₃N | 10.8 | Heck | A common and inexpensive organic base for Heck reactions. Can also act as a solvent. |
| Diisopropylethylamine (DIPEA) | i-Pr₂NEt | 11.0 | Heck, Buchwald-Hartwig | A sterically hindered organic base that is less likely to coordinate to the palladium center. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | C₉H₁₆N₂ | 13.5 | Buchwald-Hartwig, Heck | A strong, non-nucleophilic organic base that is soluble in most organic solvents. |
Note: pKa values can vary depending on the solvent.[11][12][13][14][15]
Experimental Protocols
The following protocols are designed as a starting point for the optimization of cross-coupling reactions with this compound. A systematic screening of bases is highly recommended to identify the optimal conditions for a specific transformation.
General Procedure for Base Screening in Suzuki-Miyaura Coupling
Caption: Experimental workflow for base screening in Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Ligand (if necessary, e.g., SPhos, XPhos)
-
Base to be screened (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KF, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
Procedure:
-
To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the selected base.
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Place the reaction vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Base Screening in Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)
-
Ligand (e.g., BINAP, Xantphos, a Buchwald ligand, 2-6 mol%)
-
Base to be screened (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, DBU, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox, add the palladium precatalyst, ligand, and base to an oven-dried reaction vial with a magnetic stir bar.
-
Add this compound and the anhydrous, degassed solvent.
-
Finally, add the amine to the reaction mixture.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
General Procedure for Base Screening in Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (if necessary, e.g., PPh₃, P(o-tol)₃)
-
Base to be screened (e.g., Et₃N, DIPEA, K₂CO₃, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, NMP, acetonitrile)
Procedure:
-
To a flame-dried Schlenk tube, add the palladium catalyst, ligand (if used), and the selected base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add this compound and the anhydrous, degassed solvent.
-
Add the alkene via syringe and heat the reaction mixture to the desired temperature (typically 100-140 °C).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inappropriate base strength or solubility. | Screen a range of bases with varying pKa values and solubilities (see Table 1). For Suzuki, ensure the base is strong enough to form the borate. For Buchwald-Hartwig, a stronger base like NaOtBu may be needed for less acidic amines. |
| Catalyst deactivation. | Ensure strictly anhydrous and anaerobic conditions. The choice of base can also influence catalyst stability. | |
| Side product formation (e.g., protodebromination, homocoupling) | Base is too strong or reaction temperature is too high. | Use a milder base (e.g., K₂CO₃, KF) and lower the reaction temperature. |
| Presence of water (for some reactions). | Ensure all reagents and solvents are anhydrous, especially when using strong bases like NaOtBu. | |
| Poor selectivity between C-Br and C-OSO₂Ph cleavage | Reaction conditions favor cleavage of the undesired group. | Generally, the C-Br bond is more reactive. To favor C-Br cleavage, use milder conditions (lower temperature, less reactive catalyst/ligand system). For C-OSO₂Ph cleavage, more forcing conditions and specific ligands may be required. The base can also influence this selectivity. |
Conclusion
The selection of the base is a paramount consideration in the successful cross-coupling of this compound. A thorough understanding of the mechanistic role of the base in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, coupled with a systematic approach to screening and optimization, will enable researchers to unlock the full synthetic potential of this versatile building block. The protocols and comparative data presented in this guide serve as a robust starting point for developing efficient and selective transformations, ultimately accelerating the discovery and development of novel chemical entities.
References
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Various Authors. (n.d.). pka bases.cdx.
- BenchChem Technical Support Team. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-N-phenylbenzenesulfonamide. BenchChem.
- Various Authors. (2026).
- Various Authors. (2023).
- Lin, G., et al. (n.d.).
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Reich, H. J. (n.d.). Bordwell pKa Table. University of Wisconsin-Madison.
- Scribd. (n.d.). Pka'S of Inorganic and Oxo-Acids.
- Leito, I., et al. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.
- Rossi, S., et al. (2024).
- Rossi, S., et al. (2024).
- As-Sabeh, H., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants.
- Rossi, S., et al. (2025). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates.
- Rossi, S., et al. (2024).
- Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- Gianatassio, R., et al. (n.d.).
- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
- BenchChem Technical Support Team. (2025). A Comparative Study of Aryl Sulfonates in Organic Reactions: A Guide for Researchers. BenchChem.
- Rosen, B. M., et al. (n.d.).
- Old, D. W., et al. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- Ueno, S., et al. (2025). Suzuki−Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids.
- Percec, V., et al. (2011).
- Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube.
- Malakar, S., et al. (2025). Suzuki–Miyaura (hetero-)
- Creasy, J. B., et al. (2013). Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides. Organic Letters.
- Zhou, J., & Fu, G. C. (n.d.). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society.
- Various Authors. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-methoxyphenyl benzenesulfonate
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Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction of 5-Bromo-2-methoxyphenyl benzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The Suzuki coupling is a cornerstone of modern organic synthesis, but its complexity can lead to challenges in achieving high yields and purity.[1][2][3] This resource will help you navigate these challenges with confidence.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Question 1: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I fix this?
Low or no product formation is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is often the most effective way to identify and resolve the problem.[4][5]
Potential Causes and Solutions:
-
Catalyst Inactivity: The palladium catalyst, particularly the active Pd(0) species, is sensitive to oxygen.[6] Improperly degassed solvents or a compromised inert atmosphere can lead to catalyst deactivation.
-
Solution: Ensure all solvents are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[7] Consider using a more stable palladium precatalyst, which is designed for the clean and efficient generation of the active Pd(0) catalyst.[1]
-
-
Issues with the Aryl Sulfonate: Aryl sulfonates, like benzenesulfonates, are generally less reactive than the corresponding aryl bromides or iodides.[8][9] The crucial first step of the catalytic cycle, oxidative addition to the palladium center, can be sluggish.[9]
-
Solution: Employ bulky, electron-rich phosphine ligands to facilitate the oxidative addition step. Ligands such as SPhos have been shown to be effective for the coupling of aryl sulfonates.[8][10] Increasing the reaction temperature may also be necessary, but be mindful of potential side reactions.[4]
-
-
Boronic Acid/Ester Instability: Boronic acids can be prone to degradation, particularly through a process called protodeboronation, where the carbon-boron bond is cleaved.[11][12] This is a common reason for low yields in Suzuki couplings.[1]
-
Inadequate Base: The base plays a crucial role in the Suzuki coupling mechanism, primarily by activating the boronic acid for transmetalation.[13] An inappropriate or low-quality base can hinder the reaction.
Below is a troubleshooting workflow to guide your initial investigation into low-yield reactions:
Caption: Troubleshooting workflow for minimizing homocoupling.
Question 3: My purification is complicated by the presence of a dehalogenated byproduct. What is the cause and how can I prevent it?
The reduction of the aryl halide starting material to the corresponding arene is another common side reaction in Suzuki couplings. [6] Potential Causes and Prevention:
-
Hydride Source: The dehalogenation occurs when the palladium-aryl intermediate reacts with a source of hydride in the reaction mixture. This can originate from solvents (like alcohols) or certain bases.
-
Prevention:
-
Solvent Selection: Avoid using protic solvents that can act as hydride donors.
-
Base Choice: Be cautious with bases that can generate hydride species.
-
-
-
Ligand Effects: The choice of phosphine ligand can influence the likelihood of dehalogenation.
-
Prevention: Experiment with different ligands. In some cases, more sterically hindered ligands can disfavor the dehalogenation pathway.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the Suzuki coupling of this compound.
What is the general catalytic cycle for the Suzuki-Miyaura coupling?
The Suzuki coupling proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination. [16]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (or sulfonate) to form a Pd(II) species. [16]2. Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. [13][16]3. Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. [16]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Which palladium catalyst and ligand combination is best for coupling with an aryl benzenesulfonate?
Aryl sulfonates are less reactive than aryl halides, so the choice of catalyst and ligand is critical. [8]
-
Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, palladium precatalysts can offer better performance and reproducibility. [1][13]* Ligand: Bulky, electron-rich phosphine ligands are generally required to facilitate the challenging oxidative addition step. [17]Ligands from the Buchwald family, such as SPhos, have demonstrated high efficacy in the coupling of aryl sulfonates. [8]N-heterocyclic carbene (NHC) ligands have also been used successfully. [13]
Catalyst System Aryl Sulfonate Coupling Partner Base Solvent Temp (°C) Yield (%) Reference Pd(OAc)₂ / P(t-Bu)₃ 4-Tolyl tosylate Phenylboronic acid K₃PO₄ Dioxane 100 95 [8] | Pd₂(dba)₃ / SPhos | 4-Tolyl tosylate | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 98 | [8]|
What is the role of the base, and which one should I choose?
The base is essential for activating the boronic acid to facilitate transmetalation. [13]For the coupling of aryl sulfonates, stronger, non-nucleophilic bases are typically preferred.
-
Recommended Bases: Potassium phosphate (K₃PO₄) is a common and effective choice. [8]Other options include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). [18]The choice of base can also be influenced by the presence of base-sensitive functional groups in your substrates. [13]
How do I choose the right solvent for my reaction?
The solvent can significantly impact the solubility of reagents and the overall reaction rate.
-
Common Solvents: Aprotic solvents are generally used for Suzuki couplings. [7] * Dioxane: A traditional choice, but it can be difficult to remove and forms peroxides. [19] * Toluene: A good all-around solvent.
-
Tetrahydrofuran (THF): Often used in combination with water.
-
2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF with a higher boiling point. [19]* Aqueous Conditions: A small amount of water is often added to the reaction mixture, which can have a beneficial effect on the reaction rate. [12][20]
-
What is a general experimental protocol for the Suzuki coupling of this compound?
The following is a general starting point for your experiments. Optimization of specific parameters will likely be necessary.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the this compound, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst and phosphine ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Smith, A. B., et al. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry.
- Graphene, N. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Anderson, K. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.
-
Wikipedia. Protodeboronation. [Link]
- Lévesque, F., et al. (2020). The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv.
-
The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Consensus. What are the key steps involved in the general procedure of the Suzuki reaction? [Link]
- Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- Shang, R., et al. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
ResearchGate. (2013). The effect of various bases on the Suzuki coupling reaction a. [Link]
- Wang, D., et al. (2013). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry.
- Sharma, S., & Kumar, A. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development.
-
ResearchGate. (2020). Optimization of reaction conditions for Suzuki coupling 1. [Link]
- Al-Masum, M., & El-Hakam, S. A. (2012). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry.
-
Norris, J. (2018). The Suzuki reaction. YouTube. [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
- Myers, A. G. (2007). The Suzuki Reaction. Chem 115.
-
MDPI. (2023). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. [Link]
-
ResearchGate. (2025). Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. [Link]
-
ResearchGate. (2016). Optimization in reaction conditions for Suzuki coupling reactions... [Link]
-
ResearchGate. (2019). Effect of different bases on the Suzuki-Miyaura coupling a. [Link]
-
ResearchGate. (2025). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Semantic Scholar. Palladium-catalyzed Suzuki-Miyaura cross-couplings of sulfonyl chlorides and boronic acids. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]
-
ResearchGate. (2025). Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. aspuru.substack.com [aspuru.substack.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. wwjmrd.com [wwjmrd.com]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
troubleshooting failed Suzuki reaction with 5-Bromo-2-methoxyphenyl benzenesulfonate
Technical Support Center: Suzuki-Miyaura Cross-Coupling
Topic: Troubleshooting Failed Suzuki Reaction with 5-Bromo-2-methoxyphenyl benzenesulfonate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting assistance for researchers encountering challenges with specific and often recalcitrant substrates, such as this compound. As a dual-functionalized electrophile, this substrate presents unique challenges, including chemoselectivity between the C-Br and C-O bonds and the inherent lower reactivity of aryl sulfonates compared to halides.[1][2] This resource, structured in a flexible question-and-answer format, offers field-proven insights and detailed protocols to diagnose and resolve common experimental failures.
Logical Troubleshooting Workflow
Before diving into specific frequently asked questions, it's beneficial to follow a logical diagnostic sequence. The flowchart below outlines a systematic approach to identifying the root cause of a failed or low-yielding Suzuki reaction with this compound.
Caption: A step-by-step diagnostic flowchart for troubleshooting failed Suzuki reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: No reaction or trace conversion. Starting materials are recovered.
Q1: I've set up my reaction with this compound, a standard boronic acid, Pd(PPh₃)₄, and Na₂CO₃ in aqueous dioxane, but I only recover my starting materials. What is the most likely cause?
A1: The most probable bottleneck is the oxidative addition step.[3][4] Aryl sulfonates, including benzenesulfonates, are significantly less reactive than aryl bromides or iodides.[1][2] The Carbon-Oxygen bond of the sulfonate is strong, and its activation requires a highly active catalyst. Standard, less electron-rich, and sterically unencumbered ligands like triphenylphosphine (PPh₃) are often insufficient to promote the insertion of palladium into the C-O bond, which is the rate-determining step for such substrates.[1]
Furthermore, your substrate has two potential reaction sites: the C-Br bond and the C-OSO₂Ph bond. While the C-Br bond is generally more reactive than a C-O sulfonate bond, the electron-donating methoxy group ortho to the sulfonate and meta to the bromide can electronically influence reactivity in complex ways.[5] If conditions are not forceful enough, neither bond may activate.
Troubleshooting Protocol: Enhancing Oxidative Addition
-
Switch to a More Active Catalyst System: The choice of ligand is critical.[6] For unactivated aryl sulfonates, bulky and electron-rich phosphine ligands are required to promote oxidative addition.[1][7]
-
Recommended Ligands:
-
Recommended Palladium Precursors:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)[10]
-
-
-
Increase Reaction Temperature: Many aryl sulfonate couplings require higher temperatures (e.g., 80-110 °C) to overcome the activation energy for oxidative addition.
-
Optimize the Base: While Na₂CO₃ can be effective, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can accelerate the reaction, particularly the transmetalation step that follows oxidative addition.[11]
Experimental Protocol: Catalyst System Screening
| Parameter | Condition A (Initial) | Condition B (Optimized) | Condition C (Alternative) |
| Electrophile | This compound (1.0 equiv) | This compound (1.0 equiv) | This compound (1.0 equiv) |
| Nucleophile | Arylboronic Acid (1.2 equiv) | Arylboronic Acid (1.2 equiv) | Arylboronic Acid (1.2 equiv) |
| Pd Source | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) |
| Ligand | None | XPhos (4 mol%) | P(t-Bu)₃ (4 mol%) |
| Base | Na₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) | Cs₂CO₃ (2.5 equiv) |
| Solvent | Dioxane/H₂O (4:1) | Toluene (anhydrous) | 1,4-Dioxane (anhydrous) |
| Temperature | 80 °C | 100 °C | 110 °C |
| Atmosphere | Nitrogen | Argon | Argon |
Note: Always ensure solvents are thoroughly degassed to prevent catalyst oxidation.[12]
Issue 2: Low yield with significant side products observed.
Q2: My reaction shows partial conversion, but the main products are benzene (from the benzenesulfonate), 2-bromo-6-methoxyphenol, and/or a homocoupled biaryl from my boronic acid. What's going wrong?
A2: This points to several potential side reactions that are competing with the desired cross-coupling. The identity of the major byproduct is your key diagnostic clue.
-
Protodeboronation: If you observe the protonated version of your boronic acid's aryl group, this indicates your boronic acid is unstable under the reaction conditions.[13] This is a common side reaction, often catalyzed by the base, residual water, or even the palladium catalyst itself.[14][15]
-
Homocoupling: The formation of a biaryl derived from two molecules of your boronic acid is a classic side reaction.[10] It is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture, which can arise from an inefficient pre-catalyst reduction or inadequate degassing.[16][17]
-
Dehalogenation/Desulfonation: The presence of 2-bromo-6-methoxyphenol indicates cleavage of the sulfonate ester, while the presence of 1-bromo-4-methoxybenzene would indicate reductive cleavage of the benzenesulfonate group. These can occur via various pathways, sometimes involving the solvent or base as a hydride source.[10]
Troubleshooting Protocol: Minimizing Side Reactions
-
Address Boronic Acid Instability (Protodeboronation):
-
Use Boronate Esters: Pinacol or MIDA boronate esters are more stable than the corresponding boronic acids and less prone to protodeboronation.[13] They release the boronic acid slowly under the reaction conditions, keeping its instantaneous concentration low.[18]
-
Use Anhydrous Conditions: Switching to an anhydrous solvent (e.g., toluene, dioxane) and a non-hydroxide base (e.g., K₃PO₄, CsF) can suppress water-mediated protodeboronation.
-
-
Prevent Homocoupling:
-
Rigorous Degassing: Ensure your solvent and reaction vessel are scrupulously freed of oxygen. A minimum of three vacuum/backfill cycles with an inert gas (Argon or Nitrogen) is recommended.[19] For solvents, sparging with inert gas for 20-30 minutes is effective.[5]
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can be advantageous over Pd(II) sources (like Pd(OAc)₂) which require in-situ reduction. This reduction step can sometimes initiate homocoupling.[10]
-
Experimental Protocol: Mitigating Boronic Acid Side Reactions
-
Setup: To a dry Schlenk flask, add the aryl bromide (1.0 equiv), the arylboronic pinacol ester (1.1 equiv), and anhydrous K₃PO₄ (3.0 equiv).
-
Catalyst Addition: Add Pd₂(dba)₃ (1.5 mol%) and SPhos (3.5 mol%).
-
Inert Atmosphere: Seal the flask, and perform three vacuum-argon backfill cycles.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring until TLC/LCMS analysis shows consumption of the starting material.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is fundamental to troubleshooting. The reaction proceeds through three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][20]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. Available from: [Link]
-
Wikipedia. Protodeboronation. Available from: [Link]
-
Journal of the American Chemical Society. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Available from: [Link]
-
ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... Available from: [Link]
-
Semantic Scholar. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Available from: [Link]
-
ResearchGate. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Available from: [Link]
-
The Matter Blotter. (2023). Bulky ligands promote palladium-catalyzed protodeboronation. Available from: [Link]
-
Semantic Scholar. The first general palladium catalyst for the Suzuki-Miyaura and carbonyl enolate coupling of aryl arenesulfonates. Available from: [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available from: [Link]
-
National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). Available from: [Link]
-
ResearchGate. (2015). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
National Center for Biotechnology Information. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]
-
ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available from: [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Available from: [Link]
-
ResearchGate. (2013). Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization... Available from: [Link]
-
World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available from: [Link]
-
ResearchGate. (2014). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Available from: [Link]
-
Reddit. (2021). How to approach choosing reaction conditions for Suzuki? Available from: [Link]
-
ResearchGate. (2010). Room‐Temperature Nickel‐Catalysed Suzuki–Miyaura Reactions of Aryl Sulfonates/Halides with Arylboronic Acids. Available from: [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available from: [Link]
-
MDPI. Special Issue : Catalysts for Suzuki–Miyaura Coupling Reaction. Available from: [Link]
-
MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. Available from: [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Available from: [Link]
-
Chemistry LibreTexts. (2022). 2.6: Suzuki-Miyaura Coupling. Available from: [Link]
-
Organic Chemistry Portal. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Available from: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available from: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Available from: [Link]
-
ACS Publications. (2020). Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Graz University of Technology. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Available from: [Link]
-
Journal of the American Chemical Society. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Available from: [Link]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. reddit.com [reddit.com]
- 12. quora.com [quora.com]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. aspuru.substack.com [aspuru.substack.com]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. reddit.com [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chemrxiv.org [chemrxiv.org]
Navigating the Chemistry of 5-Bromo-2-methoxyphenyl benzenesulfonate: A Technical Support Guide
Welcome to the technical support center for 5-Bromo-2-methoxyphenyl benzenesulfonate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile chemical intermediate. Here, we will delve into the common side reactions and byproducts that may be encountered during its use, providing you with troubleshooting strategies and preventative measures to ensure the success of your experiments. Our approach is rooted in established chemical principles to offer you a trustworthy and authoritative resource.
Understanding the Reactivity of this compound
This compound is a multifunctional compound. Its reactivity is primarily dictated by the interplay of three key features: the benzenesulfonate leaving group, the electron-rich methoxy- and bromo-substituted aromatic ring, and the ether linkage of the methoxy group. Understanding the conditions that can trigger unintended reactions at these sites is crucial for troubleshooting.
Frequently Asked Questions & Troubleshooting
FAQ 1: I am observing a lower than expected yield in my nucleophilic substitution reaction. What are the likely side reactions?
Answer:
A lower than expected yield in a nucleophilic substitution reaction involving this compound can often be attributed to competing side reactions. The primary culprits are hydrolysis of the sulfonate ester and cleavage of the methoxy ether group.
Troubleshooting Guide:
-
Hydrolysis of the Benzenesulfonate Ester: The benzenesulfonate group is a good leaving group, but it is also susceptible to hydrolysis, especially in the presence of water and base or acid at elevated temperatures. This will lead to the formation of 5-bromo-2-methoxyphenol and benzenesulfonic acid.
-
Preventative Measures: Ensure that your reaction is conducted under strictly anhydrous conditions. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). If a basic or acidic catalyst is required, consider using non-aqueous bases or acids.
-
-
Ether Cleavage: The methoxy group (an ether) can be cleaved under strongly acidic conditions, particularly with hydrogen halides like HBr or HI, which can sometimes be formed in situ.[1][2] This would result in the formation of 5-bromo-2-hydroxyphenyl benzenesulfonate.
-
Preventative Measures: Avoid the use of strong protic acids, especially at high temperatures. If acidic conditions are necessary, opt for milder Lewis acids that are less likely to promote ether cleavage.
-
| Side Reaction | Byproduct(s) | Conditions Favoring Formation |
| Hydrolysis | 5-bromo-2-methoxyphenol, Benzenesulfonic acid | Presence of water, basic or acidic conditions, elevated temperatures |
| Ether Cleavage | 5-bromo-2-hydroxyphenyl benzenesulfonate | Strong acids (especially HBr, HI), high temperatures |
FAQ 2: My reaction mixture has turned a dark color, and I am seeing multiple unexpected spots on my TLC. What could be happening?
Answer:
The development of a dark color and the appearance of multiple unexpected spots on a Thin Layer Chromatography (TLC) plate often indicate decomposition or the formation of colored byproducts. For a molecule like this compound, this could be due to degradation of the aromatic ring or reactions involving the bromo substituent.
Troubleshooting Guide:
-
Aromatic Ring Decomposition: Under harsh reaction conditions (e.g., strong oxidizing or reducing agents, high heat), the electron-rich aromatic ring can be susceptible to degradation, leading to a complex mixture of byproducts.
-
Preventative Measures: Carefully control the reaction temperature and avoid the use of overly harsh reagents. If an oxidation or reduction is intended for another part of the molecule, select reagents known for their selectivity.
-
-
Reactions at the Bromo Position: While generally stable, the bromo substituent can participate in side reactions, such as reduction (de-bromination) or coupling reactions, especially in the presence of certain metal catalysts and reducing agents.
-
Preventative Measures: If using metal catalysts (e.g., Palladium, Copper), be mindful of the potential for cross-coupling or dehalogenation. Screen your catalysts and reaction conditions to minimize these undesired pathways.
-
FAQ 3: I am attempting a Suzuki or other cross-coupling reaction at the bromo position, but I am getting significant amounts of the desulfonated starting material. Why is this happening?
Answer:
The observation of desulfonated starting material (5-bromo-2-methoxyphenol) during a cross-coupling reaction suggests that the cleavage of the sulfonate ester is competing with the desired coupling reaction.
Troubleshooting Guide:
-
Cleavage of the Benzenesulfonate: The conditions for many cross-coupling reactions, which often involve a base and elevated temperatures, can also promote the hydrolysis or cleavage of the benzenesulfonate ester.[3][4]
-
Preventative Measures:
-
Base Selection: Opt for milder bases that are effective for the coupling reaction but less likely to hydrolyze the sulfonate ester. For example, carbonates (e.g., K2CO3, Cs2CO3) may be preferable to hydroxides (e.g., NaOH, KOH).
-
Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate for the desired coupling.
-
Ligand Choice: The choice of ligand for the metal catalyst can influence the relative rates of the desired and undesired reactions. A ligand screen may be necessary to optimize the reaction.
-
-
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution
This protocol provides a general framework for a nucleophilic substitution reaction, with considerations to minimize common side reactions.
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: To a dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1 equivalent) and the desired nucleophile (1.1-1.5 equivalents).
-
Solvent and Base: Add a suitable anhydrous solvent (e.g., DMF, DMSO, Acetonitrile). If a base is required, add a non-nucleophilic, anhydrous base (e.g., potassium carbonate, triethylamine).
-
Reaction: Stir the mixture at the desired temperature and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction with a suitable aqueous solution (e.g., water, saturated ammonium chloride).
-
Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Pathways
Diagram 1: Key Reactive Sites and Potential Side Reactions
Caption: Potential reaction pathways for this compound.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A logical workflow for troubleshooting low yields in reactions.
References
-
Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry. [Link]
-
The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. National Institutes of Health. [Link]
-
Ether cleavage. Wikipedia. [Link]
Sources
preventing decomposition of 5-Bromo-2-methoxyphenyl benzenesulfonate during reaction
Technical Support Center: 5-Bromo-2-methoxyphenyl benzenesulfonate
A Guide to Preventing Decomposition in Synthetic Applications
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate, troubleshoot, and prevent the decomposition of this key reagent. Aryl sulfonate esters are generally robust, but their stability is not absolute. Understanding their potential degradation pathways is critical for achieving high-yield, clean, and reproducible results.
Troubleshooting Guide: Reaction Failures & Impurity Formation
This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly diagnose and solve common problems related to the stability of this compound.
Q1: My reaction mixture has developed a dark color, and TLC analysis shows a new, more polar spot that I suspect is a decomposition product. What is likely happening?
A1: The appearance of a dark color and a new, more polar spot on TLC (often corresponding to a phenol) are classic indicators of decomposition. For this compound, the most probable degradation event is the cleavage of the sulfonate ester bond (S–O bond). This reaction breaks the molecule into 5-bromo-2-methoxyphenol and benzenesulfonic acid (or its corresponding salt/ester, depending on the reaction medium).
The 5-bromo-2-methoxyphenol byproduct is significantly more polar than the starting sulfonate ester, which is why it appears as a lower Rf spot on a normal-phase TLC plate. Phenols can also be susceptible to oxidation, which can lead to the formation of colored impurities, explaining the darkening of your reaction mixture. Aryl sulfonate esters, while often used as stable protecting groups for phenols, can undergo cleavage under various conditions, including transition metal catalysis or with strong nucleophiles.[1][2][3]
Caption: Primary decomposition pathway via S-O bond cleavage.
Q2: I'm performing a nucleophilic substitution reaction. What conditions are most likely to cause the decomposition of my sulfonate ester?
A2: The sulfonyl group (-SO₂-) is strongly electron-withdrawing, making the sulfur atom highly electrophilic. This inherent property makes sulfonate esters susceptible to nucleophilic attack. While this reactivity is harnessed in many synthetic transformations, it can also be a primary decomposition pathway.
Several factors can promote unwanted cleavage:
-
Strong Nucleophiles: "Hard" nucleophiles, particularly those that are highly basic and sterically unhindered (e.g., alkoxides, hydroxide, primary amines), can readily attack the electrophilic sulfur atom, leading to S–O bond cleavage. The rate of this cleavage is dependent on the basicity of the leaving aryloxide group.[4]
-
High Temperatures: Increased thermal energy can overcome the activation barrier for both desired reactions and undesired decomposition. If your desired nucleophilic substitution is sluggish, prolonged heating can favor the decomposition pathway, especially if trace moisture or other nucleophilic species are present.
-
Presence of Water (Hydrolysis): Water can act as a nucleophile, leading to hydrolysis. This process is often slow at neutral pH but is significantly accelerated by acidic or basic conditions.[5][6] Even small amounts of water in your solvent can lead to noticeable decomposition over time, particularly at elevated temperatures.[6]
-
Strongly Acidic or Basic Conditions:
-
Base-Catalyzed Hydrolysis: Strong bases (e.g., NaOH, KOH) dramatically increase the concentration of the potent hydroxide nucleophile, accelerating decomposition.
-
Acid-Catalyzed Hydrolysis: Strong acids can protonate one of the sulfonate oxygen atoms. This increases the electrophilicity of the sulfur atom, making it more susceptible to attack by weak nucleophiles like water.[7]
-
| Parameter | Conditions to Avoid | Recommended Conditions | Rationale |
| pH | Strong Acids (< pH 3) or Strong Bases (> pH 10) | Neutral to slightly acidic (pH 4-7) | Minimizes acid or base-catalyzed hydrolysis of the sulfonate ester. |
| Temperature | Prolonged heating > 100 °C | Run at the lowest feasible temperature for the desired reaction | Reduces the rate of thermal decomposition and unwanted side reactions. |
| Nucleophiles | Hard, strong nucleophiles (e.g., RO⁻, OH⁻) if not the intended reactant | Use softer or more hindered nucleophiles where possible; control stoichiometry carefully | Sulfonate esters are potent electrophiles and can be cleaved by strong nucleophiles.[7] |
| Solvent | Protic solvents with trace acid/base impurities; wet solvents | Anhydrous aprotic solvents (e.g., Toluene, THF, Dioxane, Acetonitrile) | Prevents hydrolysis, which is a common decomposition pathway.[6] |
Q3: How can I design my experimental protocol to proactively prevent decomposition?
A3: A well-designed protocol is the best defense against decomposition. The key is to control the reaction environment meticulously.
Caption: A workflow for proactively minimizing decomposition.
Detailed Experimental Protocol: General Inert Condition Reaction
This protocol provides a framework for running a reaction while minimizing the risk of hydrolytic or oxidative decomposition.
-
Glassware Preparation: Ensure all glassware (reaction flask, condenser, dropping funnel, etc.) is oven-dried (overnight at >120 °C) or flame-dried under vacuum and allowed to cool to room temperature under a stream of inert gas (Nitrogen or Argon).
-
Reagent Preparation:
-
Use freshly opened anhydrous solvents or solvents purified through a solvent purification system.
-
Ensure all solid reagents are dry. If necessary, dry them in a vacuum oven before use.
-
-
Reaction Assembly: Assemble the glassware under a positive pressure of inert gas. Use septa and cannulation techniques for liquid transfers.
-
Reagent Addition:
-
Dissolve this compound in the chosen anhydrous solvent in the reaction flask.
-
If a base is required, select a non-nucleophilic, hindered base such as proton sponge, DBU, or a tertiary amine like triethylamine or DIPEA. Avoid using hydroxides or alkoxides unless they are the intended reactant.
-
Cool the reaction mixture to a suitable temperature (e.g., 0 °C) before adding other reactive components, especially if the reaction is exothermic.
-
-
Temperature Control: Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor progress by TLC or LC-MS rather than relying on extended heating times.
-
Work-up: Upon completion, quench the reaction carefully, often by pouring it into a cooled, mild aqueous solution (e.g., saturated ammonium chloride or a buffer) to neutralize any reactive species before proceeding with extraction.
Frequently Asked Questions (FAQs)
-
Q: How should I properly store this compound to ensure long-term stability?
-
A: Store the compound in a tightly sealed container in a cool, dark, and dry place. A desiccator is highly recommended to protect it from atmospheric moisture. Avoid storing it near strong acids, bases, or volatile nucleophiles.
-
-
Q: Are there specific classes of reagents that are known to be incompatible?
-
A: Yes. Be cautious with the following:
-
Strong Bases: Metal hydroxides, alkoxides.
-
Strong Acids: Hot, concentrated mineral acids like HBr or HCl can cleave sulfonate esters.[7]
-
Reducing Agents: While many sulfonate esters are stable to mild reducing agents like NaBH₄, some conditions can cause cleavage.[7] For example, trichloroethyl (TCE) sulfonates are uniquely labile to reducing conditions.[7]
-
Photochemical Conditions: Some aryl sulfonate esters can undergo S–O bond cleavage when exposed to visible light, especially in the presence of a photosensitizer or a suitable base.[1][2][3] If your reaction is light-sensitive, protect the flask with aluminum foil.
-
-
-
Q: Can decomposition occur during chromatographic purification?
-
A: Yes. Silica gel is inherently acidic and contains surface-bound water. For sensitive compounds, this can be sufficient to cause decomposition, especially if the compound remains on the column for an extended period. To mitigate this, you can:
-
Neutralize the silica gel by preparing a slurry with a small amount of a non-polar solvent containing ~1% triethylamine, then evaporating the solvent.
-
Use a less acidic stationary phase like alumina (basic or neutral).
-
Work quickly and avoid letting the compound sit on the column.
-
-
-
Q: I am using a sulfonic acid salt (e.g., a tosylate salt) of my API. Is there a risk of forming a genotoxic sulfonate ester impurity?
-
A: The concern over forming sulfonate ester impurities from sulfonic acid salts and residual alcohols is well-documented. However, extensive studies have shown that the conditions required for this reaction are quite extreme: high concentrations of both the sulfonic acid and the alcohol, and the near-total absence of water.[5][6] In typical pharmaceutical processes where water is present, even in small amounts, the rate of sulfonate ester hydrolysis is significantly faster than its formation, preventing accumulation.[6] The risk is considered very low unless the process involves forcing anhydrous conditions at high temperatures.[5][6]
-
References
-
Deliu, C., et al. (2018). A mild light-induced cleavage of the S–O bond of aryl sulfonate esters enables efficient sulfonylation of vinylarenes. Chemical Science. Available at: [Link]
-
Deliu, C., et al. (2018). A mild light-induced cleavage of the S–O bond of aryl sulfonate esters enables efficient sulfonylation of vinylarenes. National Center for Biotechnology Information. Available at: [Link]
-
Deliu, C., et al. (2018). A mild light-induced cleavage of the S–O bond of aryl sulfonate esters enables efficient sulfonylation of vinylarenes. Royal Society of Chemistry Publishing. Available at: [Link]
-
Deliu, C., et al. (2018). A mild light-induced cleavage of the S–O bond of aryl sulfonate esters enables efficient sulfonylation of vinylarenes. Chemical Science (RSC Publishing). Available at: [Link]
-
Li, X., et al. (2021). Different Bonds Cleavage of Arenesulfonates: Access to Diverse Aryl Ethers. Journal of Shanxi University (Natural Science Edition). Available at: [Link]
-
Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. National Center for Biotechnology Information. Available at: [Link]
-
Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PubMed. Available at: [Link]
-
Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates. Novatia, LLC. Available at: [Link]
-
Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. ResearchGate. Available at: [Link]
-
Elder, D. P. (2008). Sulfonate Esters – How Real is the Risk? Product Quality Research Institute (PQRI). Available at: [Link]
-
Schneider, A. E., et al. (2014). Bi(OTf)3-Catalyzed Three-Component Synthesis of α-Amino Acid Derivatives. The Royal Society of Chemistry. Available at: [Link]
- CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol. Google Patents.
-
Sestak, V., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. National Center for Biotechnology Information. Available at: [Link]
-
Um, I. H., et al. (2013). A Kinetic Study on Nucleophilic Displacement Reactions of Aryl Benzenesulfonates with Potassium Ethoxide: Role of K+ Ion and Reaction Mechanism Deduced from Analyses of LFERs and Activation Parameters. ACS Publications. Available at: [Link]
Sources
- 1. A mild light-induced cleavage of the S–O bond of aryl sulfonate esters enables efficient sulfonylation of vinylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 3. A mild light-induced cleavage of the S–O bond of aryl sulfonate esters enables efficient sulfonylation of vinylarenes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02769B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. enovatia.com [enovatia.com]
- 6. researchgate.net [researchgate.net]
- 7. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Bromo-2-methoxyphenyl benzenesulfonate Coupling Products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common purification challenges encountered when working with the coupling products of 5-Bromo-2-methoxyphenyl benzenesulfonate. The following information is curated from extensive laboratory experience and authoritative chemical literature to ensure you can achieve the highest purity for your target compounds.
Introduction: The Challenge of Purity
This compound is a valuable building block in organic synthesis, often utilized in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination to construct complex biaryl and arylamine structures.[1][2] While these reactions are powerful, the subsequent purification of the desired products can be a significant bottleneck. Common challenges include removing residual palladium catalyst, separating the product from unreacted starting materials, and eliminating structurally similar byproducts. This guide will provide a structured approach to diagnosing and solving these purification issues.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, black solid. What is the likely cause?
A1: A dark or black appearance in the crude product is almost always due to the presence of residual palladium catalyst, which has likely precipitated as palladium black.[3][4] This is a common issue in palladium-catalyzed reactions and requires specific purification steps for removal.
Q2: I'm seeing a significant amount of my starting aryl bromide in the crude NMR. What went wrong?
A2: Incomplete consumption of the starting aryl bromide can be due to several factors, including insufficient catalyst loading, catalyst deactivation, or suboptimal reaction conditions such as temperature and reaction time.[1] It is also possible that a competing side reaction, such as dehalogenation, is consuming the starting material without forming the desired product.[5][6]
Q3: What is the most common byproduct in Suzuki-Miyaura reactions with this substrate?
A3: A frequent byproduct in Suzuki-Miyaura reactions is the homocoupling of the boronic acid reagent.[7] This occurs when two molecules of the boronic acid couple with each other, leading to a symmetrical biaryl impurity that can be challenging to separate from the desired unsymmetrical product.
Q4: Can the benzenesulfonate group be cleaved under the reaction conditions?
A4: While benzenesulfonate is generally a robust protecting group, it can be susceptible to hydrolysis under harsh basic conditions, especially at elevated temperatures.[8][9] This would lead to the formation of 5-bromo-2-methoxyphenol as a byproduct.
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to identifying and resolving specific purification challenges.
Problem 1: Persistent Palladium Contamination
Residual palladium is a critical issue, especially in pharmaceutical applications where strict limits on heavy metal impurities are enforced.[10]
Root Causes:
-
Catalyst Agglomeration: Homogeneous palladium catalysts can form insoluble palladium black, which can be difficult to remove by simple filtration.[4]
-
Complexation with Product: The desired product may chelate with palladium, keeping it in solution.
Solutions & Protocols:
| Method | Protocol | Advantages | Disadvantages |
| Celite Filtration | 1. Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, DCM).2. Prepare a pad of Celite (1-2 cm thick) in a sintered glass funnel.3. Pass the diluted reaction mixture through the Celite pad.[3][11]4. Wash the pad with additional solvent to ensure complete recovery of the product. | Simple, fast, and effective for removing insoluble palladium species.[3] | May not remove soluble palladium complexes. |
| Activated Carbon Treatment | 1. Dissolve the crude product in a suitable solvent.2. Add a small amount of activated carbon (charcoal).3. Stir the mixture for 1-2 hours at room temperature.4. Filter through Celite to remove the carbon. | Can remove both insoluble and some soluble palladium species. | Can lead to product loss due to adsorption on the carbon.[10] |
| Metal Scavengers | 1. Dissolve the crude product in an appropriate solvent.2. Add a solid-supported metal scavenger (e.g., thiol- or thiourea-based resins).[4][10]3. Stir for the recommended time (typically a few hours to overnight).4. Filter to remove the scavenger resin. | High efficiency and selectivity for palladium removal.[4][10] | Can be more expensive than other methods. |
Workflow for Palladium Removal:
Caption: Decision workflow for palladium removal.
Problem 2: Co-elution of Product and Byproducts in Column Chromatography
Column chromatography is the workhorse of purification in organic synthesis, but closely related impurities can make separation difficult.[12][13]
Common Co-eluting Impurities:
-
Homocoupled Boronic Acid Product: Structurally very similar to the desired product.
-
Dehalogenated Starting Material: The arene formed by replacing the bromine with a hydrogen.[5]
-
Unreacted Starting Material: this compound.
Troubleshooting Strategies:
-
Optimize the Solvent System:
-
TLC Analysis: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to maximize the difference in Rf values between your product and the impurities.[12]
-
Gradient Elution: If a single solvent system is ineffective, a gradient elution, where the polarity of the eluent is gradually increased, can often improve separation.[14]
-
-
Recrystallization:
-
If the product is a solid, recrystallization can be a highly effective purification method, especially for removing small amounts of impurities.[15][16][17] The key is to find a solvent or solvent pair in which the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution.[15][16]
Recrystallization Protocol:
-
Dissolve the impure solid in the minimum amount of a hot solvent.[18]
-
If insoluble impurities are present, perform a hot filtration.[17]
-
Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.[16]
-
If necessary, cool the flask in an ice bath to maximize crystal formation.[15]
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[15][18]
-
Dry the crystals thoroughly.[15]
-
-
Chemical Treatment:
-
Acid/Base Wash: If the impurities have acidic or basic functional groups that the product lacks, an acid/base wash during the workup can selectively remove them.
-
Derivatization: In some cases, it may be possible to selectively react an impurity to change its polarity, making it easier to separate by chromatography.
-
Logical Flow for Separation Strategy:
Caption: Choosing a purification strategy.
Problem 3: Unexpected Side Products
The appearance of unexpected signals in analytical data (NMR, MS) indicates the formation of side products.[19]
Potential Side Reactions and their Products:
| Side Reaction | Resulting Byproduct | Common Causes | Prevention/Mitigation |
| Dehalogenation | 2-Methoxyphenyl benzenesulfonate | Presence of hydride sources (e.g., water, alcohols), certain bases, or highly active catalysts.[5][6] | Use anhydrous solvents, screen different bases, and optimize catalyst/ligand choice.[6] |
| Benzenesulfonate Hydrolysis | 5-Bromo-2-methoxyphenol | Harsh basic conditions, high temperatures, prolonged reaction times.[8][9] | Use a milder base (e.g., K3PO4 instead of NaOH), lower the reaction temperature, and monitor the reaction to avoid excessive heating. |
| Homocoupling of Boronic Acid | Symmetrical biaryl | Presence of oxygen, suboptimal catalyst-to-substrate ratio.[7] | Thoroughly degas the reaction mixture, and ensure the correct stoichiometry of reagents. |
Analytical Confirmation of Purity:
A combination of analytical techniques is essential to confirm the purity of the final product.[19][][21]
-
NMR Spectroscopy (¹H, ¹³C): Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity.[19]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.[19]
-
High-Performance Liquid Chromatography (HPLC): An excellent method for assessing purity and quantifying impurities.[14][]
By systematically addressing these common purification challenges, researchers can significantly improve the efficiency of their synthetic workflows and obtain high-purity materials for their downstream applications.
References
- Recrystallization. (n.d.). University of California, Los Angeles.
- Recrystallization1. (n.d.). University of Michigan.
- Recrystallization. (n.d.). University of Colorado Boulder.
- How can I remove palladium Pd catalyst easily? (2015). ResearchGate.
- Purification of Organic Compounds by Recrystallization. (n.d.). Scribd.
- How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate.
- Technical Support Center: Palladium Removal from Coupling Reactions. (2025). Benchchem.
- Palladium catalyst recovery using scavenger resin. (n.d.). SpinChem.
- How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013). ResearchGate.
- Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. (2025). Benchchem.
- Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions. (2025). Benchchem.
- Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. (2012). ResearchGate.
- Analytical Services for Purity Determination. (n.d.). BOC Sciences.
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester.
- Hydrolysis of benzenesulfonic acid. (n.d.). Wikipedia.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews.
- A Comparative Guide to Analytical Methods for Confirming Suzuki Coupling Product Structure. (2025). Benchchem.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC.
- Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.
- Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit.
- Suzuki reaction. (n.d.). Wikipedia.
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- 13. chemistryviews.org [chemistryviews.org]
- 14. bvchroma.com [bvchroma.com]
- 15. Recrystallization [sites.pitt.edu]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 21. moravek.com [moravek.com]
Technical Support Center: Overcoming the Low Reactivity of 5-Bromo-2-methoxyphenyl benzenesulfonate in Cross-Coupling Reactions
Welcome to the technical support guide for navigating the challenges associated with the cross-coupling of 5-Bromo-2-methoxyphenyl benzenesulfonate. This resource is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with this specific substrate. Here, we provide in-depth troubleshooting advice, detailed protocols, and a mechanistic understanding to empower you to overcome the inherent low reactivity of this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the reactivity of this compound in palladium-catalyzed cross-coupling reactions.
Q1: Why is this compound considered a challenging substrate in cross-coupling reactions?
A1: The low reactivity of this substrate stems from a combination of electronic and steric factors. The phenyl ring is substituted with two electron-donating groups: a methoxy (-OCH3) group at the ortho position and a bromine (-Br) atom at the meta position relative to the benzenesulfonate leaving group. This electron-rich nature of the aromatic ring makes the crucial oxidative addition step of the palladium catalyst to the C-O bond of the sulfonate energetically less favorable.[1][2] The benzenesulfonate group itself is a less reactive leaving group compared to triflates or halides, further contributing to the sluggishness of the reaction.[3]
Q2: Which of the two potential reactive sites, the C-Br bond or the C-O bond of the benzenesulfonate, is more likely to react first?
A2: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for leaving groups is I > Br > OTf > Cl > OTs/OMs/OBs.[2][3] Therefore, the C-Br bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the C-O bond of the benzenesulfonate. This differential reactivity allows for selective functionalization at the C-Br position while potentially leaving the benzenesulfonate group intact for subsequent transformations under more forcing conditions.[4]
Q3: What are the initial signs of a failed or low-yielding reaction with this substrate?
A3: Common indicators of a problematic reaction include:
-
Recovery of starting material: A significant amount of unreacted this compound is observed after the reaction.
-
Formation of side products: Protodebromination (replacement of the bromine with a hydrogen atom) or decomposition of the starting material can occur.
-
Low conversion to the desired product: As determined by techniques like TLC, GC-MS, or NMR analysis of the crude reaction mixture.
-
Inconsistent results: Difficulty in reproducing yields between batches.
Q4: Can you provide a general starting point for a Suzuki-Miyaura coupling with this substrate?
A4: A reasonable starting point for a Suzuki-Miyaura coupling focusing on the C-Br bond would be to use a palladium catalyst with an electron-rich and sterically hindered phosphine ligand. A common combination is Pd(OAc)2 with a ligand like SPhos or XPhos. The reaction is typically run in an anhydrous aprotic solvent such as dioxane or toluene with a suitable base like K3PO4 or Cs2CO3 at elevated temperatures (e.g., 80-110 °C).
Section 2: Troubleshooting Guide for Low Reactivity
This guide provides a systematic approach to diagnosing and resolving common issues encountered during cross-coupling reactions with this compound.
Issue 1: No or Minimal Product Formation
If you are observing little to no formation of your desired coupled product, consider the following troubleshooting steps, starting with the most likely culprits.
Causality and Remediation:
-
Insufficient Catalyst Activity: The primary hurdle with this electron-rich substrate is often the oxidative addition step.[2] The initial Pd(0) species may not be reactive enough to break the C-Br or C-O bond.
-
Solution 1: Ligand Selection: Employ more electron-rich and sterically demanding phosphine ligands. These ligands stabilize the palladium center and promote the formation of the highly reactive monoligated Pd(0) species, which is crucial for the oxidative addition of challenging substrates.[5] Consider ligands from the Buchwald or Hartwig series.
-
Solution 2: Catalyst Pre-activation: Ensure that your Pd(II) precatalyst is efficiently reduced to the active Pd(0) species in situ. Some precatalysts, like those based on palladacycles, can offer more consistent activation.[6]
-
Solution 3: Increase Catalyst Loading: While not always ideal, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome a high activation barrier.
-
-
Inappropriate Reaction Conditions: Temperature, solvent, and base all play critical roles in the success of the reaction.
-
Solution 1: Higher Temperatures: Given the substrate's low reactivity, higher reaction temperatures (e.g., >100 °C) may be necessary to drive the reaction forward. Consider using a higher-boiling solvent like dioxane or toluene.
-
Solution 2: Solvent Choice: The polarity and coordinating ability of the solvent can influence the stability and reactivity of the catalytic species. A screen of solvents such as dioxane, toluene, and DMF can be beneficial.
-
Solution 3: Base Selection: The choice of base is crucial for the transmetalation step in Suzuki couplings and for regenerating the active catalyst in other cross-coupling reactions.[7] For challenging substrates, stronger bases like Cs2CO3 or K3PO4 are often more effective than weaker bases like Na2CO3.
-
Experimental Workflow: Troubleshooting No Product Formation
Caption: Troubleshooting workflow for no or minimal product formation.
Issue 2: Predominant Side Product Formation (e.g., Protodebromination)
The formation of byproducts, particularly the replacement of the bromine atom with a hydrogen, indicates that the catalytic cycle is being diverted.
Causality and Remediation:
-
Protodebromination: This side reaction can occur if the organopalladium intermediate reacts with a proton source before undergoing the desired cross-coupling pathway. Water is a common culprit.
-
Solution 1: Rigorous Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Use oven-dried glassware and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Solution 2: Base Purity: Some bases can be hygroscopic. Use freshly opened or properly stored bases.
-
-
Homocoupling of the Coupling Partner: This suggests that the transmetalation step is slow relative to other pathways.
-
Solution: Optimize Transmetalation: For Suzuki couplings, ensure the boronic acid is of high quality and that the base is appropriate to facilitate the formation of the active boronate species. In some cases, the use of potassium trifluoroborate salts can be advantageous.
-
Issue 3: Reaction Stalls at Partial Conversion
When the reaction starts but does not proceed to completion, it often points to catalyst deactivation or an equilibrium issue.
Causality and Remediation:
-
Catalyst Decomposition: The palladium catalyst can precipitate as palladium black, especially at high temperatures, rendering it inactive.
-
Solution 1: Ligand Choice: Bulky phosphine ligands not only promote oxidative addition but also stabilize the palladium catalyst, preventing aggregation and decomposition.
-
Solution 2: Lower Temperature and Longer Reaction Time: If high temperatures are causing catalyst death, a lower temperature with a longer reaction time might provide a better overall yield.
-
-
Inhibition by Reaction Components: A product or byproduct of the reaction could be inhibiting the catalyst.
-
Solution: Reagent Stoichiometry: Varying the stoichiometry of the coupling partner and base can sometimes mitigate inhibitory effects.
-
Section 3: Recommended Protocols and Data
This section provides detailed, step-by-step protocols for common cross-coupling reactions with this compound, focusing on the more reactive C-Br bond.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a general starting point for the coupling of an arylboronic acid at the C-Br position.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K3PO4, 3.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)2, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk tube.
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous solvent (e.g., dioxane, 5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate, filter through a pad of celite, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of the C-Br bond.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Catalyst Addition: Add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitoring and Workup: Follow a similar procedure as described for the Suzuki-Miyaura coupling.
Data Presentation: Catalyst and Ligand Screening
The following table summarizes recommended catalyst systems for overcoming the low reactivity of electron-rich aryl bromides and sulfonates.
| Cross-Coupling Type | Palladium Source | Recommended Ligand | Typical Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)2 or Pd2(dba)3 | SPhos, XPhos, RuPhos | K3PO4, Cs2CO3 | Dioxane, Toluene | 80-110 |
| Buchwald-Hartwig | G3/G4 Precatalysts | BrettPhos, RuPhos | NaOtBu, LHMDS | Toluene, Dioxane | 80-110 |
| Heck | Pd(OAc)2 | P(o-tol)3 | Et3N, K2CO3 | DMF, Dioxane | 100-120 |
| Sonogashira | Pd(PPh3)2Cl2 / CuI | PPh3 | Et3N, i-Pr2NH | THF, Dioxane | 50-80 |
Section 4: Mechanistic Insights
A deeper understanding of the catalytic cycle can aid in rational troubleshooting.
The Palladium Catalytic Cycle
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation (for Suzuki, Stille, etc.) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
For this compound, the oxidative addition is the most challenging step due to the electron-rich nature of the aryl ring. The use of electron-rich, bulky phosphine ligands is critical to increase the electron density on the palladium(0) center, which facilitates its insertion into the C-X bond.[2]
References
-
Walker, S. D., et al. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 43(15), 1871-1876. [Link]
-
Roy, A. H., & Hartwig, J. F. (2004). Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism. Organometallics, 23(2), 194–202. [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2007). Factors Affecting the Oxidative Addition of Aryl Electrophiles to 1,1'-Bis(diphenylphosphino)ferrocenepalladium(η2-methyl acrylate), an Isolable Pd Alkene Complex. Organometallics, 26(18), 4437–4448. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641. [Link]
-
Chemistry LibreTexts. (2022). Oxidative Addition of Polar Reagents. [Link]
-
Chatelain, P., et al. (2020). The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv. [Link]
-
Newman, S. G., & Willis, M. C. (2013). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 135(30), 10952–10955. [Link]
Sources
effect of temperature on 5-Bromo-2-methoxyphenyl benzenesulfonate reactions
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshooting advice for reactions involving 5-Bromo-2-methoxyphenyl benzenesulfonate. Understanding the nuanced effects of temperature on this molecule is critical for achieving desired reaction outcomes, maximizing yields, and ensuring the selective functionalization of either the aryl-bromide or the aryl-benzenesulfonate moiety.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and reactivity of this compound, with a special focus on the influence of temperature.
Q1: What are the primary reactive sites on this compound for cross-coupling reactions?
This molecule possesses two distinct reactive sites amenable to palladium-catalyzed cross-coupling reactions: the carbon-bromine (C-Br) bond and the carbon-oxygen bond of the benzenesulfonate group (C-OSO₂Ph). The inherent differences in the bond strengths and electronic properties of these two leaving groups allow for selective functionalization, primarily dictated by the reaction temperature and catalyst system.
Q2: How does temperature influence which reactive site participates in a cross-coupling reaction?
Temperature is a critical parameter for controlling the selectivity of cross-coupling reactions with this substrate. Generally, the C-Br bond is more reactive and will undergo oxidative addition to a palladium(0) catalyst at lower temperatures than the C-OSO₂Ph bond.
-
Lower Temperatures (approx. 70-100°C): Favorable for selective reaction at the C-Br bond, leaving the benzenesulfonate group intact for subsequent transformations.[1][2]
-
Higher Temperatures (approx. 100-120°C or higher): Required to activate the less reactive C-OSO₂Ph bond. At these temperatures, reaction at the C-Br bond will also occur, potentially leading to double-addition products if a sufficient excess of reagents is used.
Q3: I am observing significant hydrolysis of the benzenesulfonate group. What is the cause and how can it be mitigated?
The benzenesulfonate ester is susceptible to hydrolysis, particularly under basic conditions and at elevated temperatures, to yield 5-bromo-2-methoxyphenol. The rate of this hydrolysis is temperature-dependent. If your desired reaction requires high temperatures, you may see an increase in this undesired side product.
Mitigation Strategies:
-
Temperature Control: Operate at the lowest effective temperature for your desired transformation.
-
Anhydrous Conditions: Ensure your solvents and reagents are scrupulously dried to minimize the presence of water.
-
Base Selection: Use non-hydroxide bases where possible. If aqueous bases are necessary, consider a biphasic system to minimize contact time with the substrate.
Q4: Can the methoxy group in the ortho position influence the reaction?
Yes, the ortho-methoxy group can have several effects. Electronically, it is an electron-donating group, which can modulate the reactivity of the aromatic ring. Sterically, it can influence the approach of the catalyst and other reagents to the adjacent reactive sites. In some cases, the oxygen of the methoxy group can chelate to the metal center of the catalyst, potentially influencing the reaction's regioselectivity and rate.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Presumed Target: Selective coupling at the C-Br bond.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Temperature | The oxidative addition step at the C-Br bond is kinetically controlled and requires a certain activation energy. | Gradually increase the reaction temperature in 10°C increments, from 80°C up to 100°C, while monitoring the reaction progress by TLC or LC-MS.[2] |
| Catalyst Inactivation | The palladium catalyst can be sensitive to impurities or may degrade at elevated temperatures over long reaction times. | Ensure an inert atmosphere (nitrogen or argon) is maintained. Use degassed solvents. Consider a more robust catalyst system, such as one with a biarylphosphine ligand. |
| Incorrect Base | The choice of base is crucial for the transmetalation step. | For Suzuki couplings, potassium carbonate or potassium phosphate are commonly used. Ensure the base is sufficiently strong and soluble in the reaction medium.[1] |
Issue 2: Formation of Multiple Products in Cross-Coupling Reactions
Observation: Besides the desired product from reaction at the C-Br bond, you observe products from reaction at the C-OSO₂Ph bond and/or double-addition products.
| Potential Cause | Explanation | Recommended Solution |
| Excessively High Temperature | The reaction temperature is high enough to activate the less reactive benzenesulfonate leaving group. | Reduce the reaction temperature to the 80-100°C range to favor selective C-Br bond activation.[1][2] |
| Prolonged Reaction Time | Even at moderately elevated temperatures, prolonged reaction times can lead to the slow reaction of the benzenesulfonate group. | Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Catalyst System | Some highly active catalyst systems may be less selective. | Consider using a less reactive palladium precursor or ligand. |
Issue 3: Premature Cleavage of the Benzenesulfonate Group
Observation: Formation of 5-bromo-2-methoxyphenol as a significant byproduct.
| Potential Cause | Explanation | Recommended Solution |
| Presence of Water | The benzenesulfonate ester is susceptible to hydrolysis. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
| High Reaction Temperature | The rate of hydrolysis increases with temperature. | Lower the reaction temperature as much as possible without stalling the desired reaction. |
| Strongly Basic/Aqueous Conditions | Hydroxide ions will readily hydrolyze the ester. | If possible, use a non-aqueous base. If an aqueous base is required, use it in a biphasic system and with vigorous stirring to minimize the concentration of water in the organic phase. |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Bond
This protocol is designed for the selective coupling of an arylboronic acid at the C-Br position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.02 - 0.05 equiv)
-
Potassium carbonate (2.0 equiv)
-
Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add degassed dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 90°C with vigorous stirring.[1][2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination at the C-OSO₂Ph Bond (Post-Functionalization of the C-Br Bond)
This protocol assumes the C-Br bond has already been functionalized and the target is now the benzenesulfonate group.
Materials:
-
Substituted 2-methoxyphenyl benzenesulfonate (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.05 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
To a dry Schlenk flask, add the substituted 2-methoxyphenyl benzenesulfonate, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous, degassed toluene.
-
Add the amine, followed by the sodium tert-butoxide.
-
Heat the reaction mixture to 110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Temperature-dependent reaction pathways for this compound.
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
References
-
Pye, D. R., & K. Rossen. (2017). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Gevorgyan, V., & M. Szostak. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]
-
Ahmad, S., et al. (2013). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Buchwald, S. L., et al. (2010). Stille Cross-Coupling Reactions of Aryl Mesylates and Tosylates Using a Biarylphosphine Based Catalyst System. HETEROCYCLES. [Link]
-
Pihl, V., & T. K. K. (2005). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Journal of Physical Organic Chemistry. [Link]
-
Robertson, R. E. (1959). THE TEMPERATURE DEPENDENCE OF THE HYDROLYSIS OF METHYL ESTERS OF CERTAIN ALKYL-SUBSTITUTED BENZENESULPHONATES IN WATER. Canadian Journal of Chemistry. [Link]
-
Roszkowski, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
Turska, E., et al. (2011). N-(2-Methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. [Link]
Sources
- 1. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 5-Bromo-2-methoxyphenyl benzenesulfonate
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 5-Bromo-2-methoxyphenyl benzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to catalyst deactivation, a common challenge that can lead to low yields, stalled reactions, and inconsistent results. By understanding the underlying causes of catalyst deactivation, you can develop robust and reproducible synthetic protocols.
Introduction: The Challenge of Aryl Sulfonate Coupling
This compound is a versatile building block, offering two potential sites for cross-coupling reactions: the C-Br bond and the C-O bond of the benzenesulfonate group. While the C-Br bond is generally more reactive, the activation of the C-O bond of the aryl sulfonate has become a powerful strategy in modern organic synthesis, providing an alternative to traditional aryl halides. However, the conditions required to activate this less reactive bond can also create pathways for catalyst deactivation. This guide will focus on troubleshooting these deactivation phenomena.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Here, we address common problems encountered during cross-coupling reactions with this compound, focusing on identifying and mitigating catalyst deactivation.
Issue 1: The reaction stalls or gives low conversion, and a black precipitate is observed.
Q1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid started well but then stalled, and I see black particles in the reaction mixture. What is happening?
A1: The formation of a black precipitate is a classic sign of palladium black formation , which is the aggregation of the active Pd(0) catalyst into inactive palladium nanoparticles.[1] This is a common deactivation pathway in palladium-catalyzed cross-coupling reactions.
Causality: The active catalyst in a Suzuki-Miyaura coupling is a coordinatively unsaturated Pd(0) species, typically stabilized by phosphine or N-heterocyclic carbene (NHC) ligands. If the ligand concentration is too low, or if the ligands are not effective at stabilizing the Pd(0) centers, they can aggregate and precipitate out of solution as palladium black.[1] This depletes the concentration of the active catalyst, leading to a stalled reaction. Reactions with less reactive electrophiles like aryl sulfonates often require higher temperatures, which can accelerate both the desired reaction and catalyst decomposition.
Troubleshooting Steps:
-
Ligand Selection and Stoichiometry:
-
Are you using an appropriate ligand? For aryl sulfonates, sterically hindered and electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the challenging oxidative addition step and stabilize the active catalyst.
-
Is your ligand-to-palladium ratio optimal? A slight excess of the ligand can sometimes help to prevent palladium black formation by shifting the equilibrium towards the ligated, soluble Pd(0) species.
-
-
Reaction Conditions:
-
Is the temperature too high? While necessary for activating the aryl sulfonate, excessive heat can accelerate ligand degradation and palladium agglomeration. Consider running the reaction at the lowest effective temperature.
-
Is the reaction properly degassed? Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then be reduced to form palladium black. Ensure your solvents and reagents are thoroughly degassed, and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).[1]
-
-
Catalyst Precursor:
-
Consider using a pre-formed palladium(0) source (e.g., Pd₂(dba)₃) or a well-defined precatalyst (e.g., XPhos Pd G3) which can generate the active Pd(0) species more cleanly and efficiently in situ.
-
Issue 2: The reaction is sluggish and incomplete, even with a good catalyst system.
Q2: I am attempting a Buchwald-Hartwig amination of this compound, and the reaction is very slow and does not go to completion. I am using a reliable catalyst and ligand. What could be the issue?
A2: Sluggish and incomplete reactions, in the absence of obvious palladium black formation, can point towards more subtle forms of catalyst deactivation, such as ligand degradation or the formation of off-cycle, inactive palladium complexes .
Causality: The ligands that are crucial for catalytic activity can themselves be susceptible to degradation under the reaction conditions. For example, phosphine ligands can be oxidized by trace oxygen or undergo P-C bond cleavage. Additionally, certain substrates or products, particularly those containing coordinating functional groups like heterocycles, can bind too strongly to the palladium center, leading to the formation of stable, off-cycle complexes that do not participate in the catalytic cycle.[2] The benzenesulfonate leaving group or the methoxy group on your substrate could potentially interact with the palladium center, although this is less common.
Troubleshooting Steps:
-
Investigate Ligand Stability:
-
Is your ligand robust enough for the reaction conditions? Some phosphine ligands can be sensitive to high temperatures and strong bases. Consider switching to a more robust ligand, such as a different generation of Buchwald biaryl phosphine ligands or an NHC ligand.
-
Are there impurities in your starting materials? Impurities in the this compound or the amine coupling partner could be poisoning the catalyst. Re-purifying your starting materials may be necessary.
-
-
Evaluate the Role of the Base:
-
The choice of base is critical in Buchwald-Hartwig aminations. A base that is too strong or too weak can lead to side reactions or incomplete conversion. For aryl sulfonates, strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required. However, these strong bases can also promote ligand degradation. A careful screening of bases (e.g., K₃PO₄, Cs₂CO₃) may be necessary to find the optimal balance between reactivity and catalyst stability.[3]
-
-
Consider Additives:
-
In some cases, additives can help to stabilize the catalyst or break up inactive palladium dimers. For example, the addition of certain salts can sometimes have a beneficial effect on the reaction rate and catalyst stability.
-
Issue 3: I am getting a good yield of a side product from the hydrodehalogenation of my starting material.
Q3: In my Sonogashira coupling of this compound, I am observing a significant amount of 2-methoxyphenyl benzenesulfonate (the product of C-Br bond cleavage and replacement with a hydrogen atom). What is causing this?
A3: The formation of a hydrodehalogenated side product is a common issue in palladium-catalyzed cross-coupling reactions and is often a result of a competing deactivation pathway involving β-hydride elimination .
Causality: While not a direct catalyst deactivation in the sense of rendering the palladium inactive, this pathway consumes the starting material in an unproductive manner. After oxidative addition of the aryl bromide to the Pd(0) catalyst, if a source of hydride is available (e.g., from the solvent, base, or impurities), a palladium-hydride species can be formed. This can then undergo reductive elimination to give the hydrodehalogenated product and regenerate the Pd(0) catalyst.
Troubleshooting Steps:
-
Solvent and Base Selection:
-
Is your solvent a potential hydride source? Solvents with abstractable hydrogens, such as alcohols or wet aprotic solvents, can contribute to this side reaction. Ensure you are using high-purity, anhydrous solvents.
-
Is your base promoting hydride formation? Some bases, particularly in the presence of water, can generate hydride species.
-
-
Reaction Conditions:
-
Optimize the reaction temperature and time. Higher temperatures and longer reaction times can sometimes favor the hydrodehalogenation pathway.
-
-
Ligand Choice:
-
The choice of ligand can influence the relative rates of the desired cross-coupling and the undesired hydrodehalogenation. Bulky, electron-rich ligands can sometimes suppress this side reaction by favoring the reductive elimination of the desired product.
-
Visualizing Catalyst Deactivation Pathways
The following diagrams illustrate the general catalytic cycle for a Suzuki-Miyaura coupling and highlight key deactivation pathways.
Caption: General catalytic cycle for Suzuki-Miyaura coupling and key deactivation pathways.
Experimental Protocols
Protocol 1: General Procedure for a Troubleshooting Experiment in a Suzuki-Miyaura Coupling
This protocol provides a starting point for optimizing a sluggish or failing Suzuki-Miyaura reaction of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4.4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
In a separate vial, dissolve the palladium precatalyst and the ligand in a small amount of the reaction solvent.
-
Seal the Schlenk flask with a septum, and evacuate and backfill with argon three times.
-
Add the solvent to the Schlenk flask via syringe.
-
Add the catalyst/ligand solution to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
If the reaction stalls, consider the troubleshooting steps outlined above, such as lowering the temperature, adding more ligand, or changing the base.
Protocol 2: Catalyst Regeneration from Palladium Black
While prevention is better than cure, it is sometimes possible to regenerate the active catalyst from palladium black, although this is often challenging and may not be fully effective.
Materials:
-
Reaction mixture containing palladium black
-
Additional ligand (e.g., SPhos)
-
Hydrazine monohydrate (use with extreme caution)
Procedure:
-
Cool the reaction mixture to room temperature.
-
Under a stream of argon, add an additional portion of the ligand (e.g., 2-4 mol%) to the reaction mixture.
-
Stir vigorously for 30 minutes at room temperature.
-
If the black precipitate persists, a reducing agent can be added cautiously. A very small amount of hydrazine monohydrate (e.g., 0.1-0.2 equivalents relative to palladium) can sometimes reduce oxidized palladium species and help to redissolve the palladium black. Note: Hydrazine is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
After the addition of the reducing agent, stir for another 30 minutes at room temperature.
-
Slowly reheat the reaction to the desired temperature and monitor for any renewed catalytic activity.
Disclaimer: This regeneration protocol is a last resort and may not be successful. The best approach is to optimize the reaction conditions to prevent palladium black formation in the first place.
Summary of Key Troubleshooting Parameters
| Parameter | Potential Issue | Recommended Action |
| Catalyst System | Inefficient activation or instability | Use a well-defined precatalyst (e.g., XPhos Pd G3). Screen bulky, electron-rich phosphine or NHC ligands. |
| Ligand-to-Pd Ratio | Palladium black formation | Start with a ligand:Pd ratio of 2.2:1 for monodentate ligands. A slight excess of ligand may be beneficial. |
| Solvent | Impurities, potential hydride source | Use high-purity, anhydrous, and thoroughly degassed solvents. |
| Base | Incompatibility, promotion of side reactions | Screen a range of bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) to find the optimal balance of reactivity and stability. |
| Temperature | Catalyst decomposition, side reactions | Run the reaction at the lowest temperature that provides a reasonable reaction rate. |
| Atmosphere | Oxidation of Pd(0) | Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). |
By systematically evaluating these parameters, researchers can effectively troubleshoot catalyst deactivation and develop robust and efficient cross-coupling reactions for challenging substrates like this compound.
References
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. [Link]
-
Shekhar, S., Dunn, T. B., Kotecki, B. J., Montavon, D. K., & Cullen, S. C. (2011). A general method for palladium-catalyzed reactions of primary sulfonamides with aryl nonaflates. The Journal of Organic Chemistry, 76(11), 4552–4563. [Link]
-
Newman, S. G., & Jessiman, J. E. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Reddit. (2022). Formation of palladium black during Suzuki coupling. r/Chempros. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
McCann, S. D., Reichert, E. C., Arrechea, P. L., & Buchwald, S. L. (2018). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. PMC. [Link]
-
Wu, Y., et al. (2021). Sonogashira cross-coupling reactions: an overview. PMC. [Link]
-
Jia, T., Zhang, M., Jiang, H., Wang, C. Y., & Walsh, P. J. (2015). Palladium-Catalyzed Arylation of Alkyl Sulfenate Anions. Journal of the American Chemical Society, 137(43), 13887–13893. [Link]
-
Wu, Y., et al. (2021). Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates. MDPI. [Link]
-
Wu, Y., et al. (2021). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. [Link]
-
Wu, Y., et al. (2021). Palladium-Catalyzed Arylation and Benzylation of Nitroarenes Using Aryl Sulfonates and Benzyl Acetates. Semantic Scholar. [Link]
-
Wu, Y., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. [Link]
-
Wu, Y., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
McCann, S. D. (2018). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
-
Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. ResearchGate. [Link]
-
Albers, P., Pietsch, J., & Parker, S. F. (2001). Poisoning and deactivation of palladium catalysts. ResearchGate. [Link]
-
Il’in, A. A., et al. (2009). The Synthesis and Regeneration of Palladium Catalysts with the Use of Supercritical Carbon Dioxide. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Jedinak, L., et al. (2018). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]
-
MDPI. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
MDPI. (2022). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]
-
MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
ResearchGate. (2022). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... [Link]
-
ResearchGate. (2022). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... [Link]
-
RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
PMC. (2014). Palladium-Catalyzed α-Arylation of Benzylic Phosphonates. [Link]
-
PMC. (2017). Palladium-Catalyzed Enantioselective Arylation of Aryl Sulfenate Anions: A Combined Experimental and Computational Study. [Link]
-
PMC. (2021). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. [Link]
-
Frontiers. (2024). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. [Link]
Sources
Technical Support Center: Synthesis and Purification of 5-Bromo-2-methoxyphenyl benzenesulfonate
Welcome to the technical support guide for the synthesis and purification of 5-Bromo-2-methoxyphenyl benzenesulfonate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis and purification of this compound, offering explanations for their causes and actionable solutions.
Issue 1: Low Yield of Crude Product
Q: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A: Low yields in the synthesis of aryl sulfonates can often be attributed to several factors related to the reaction conditions and reagents.
-
Probable Cause 1: Incomplete Reaction. The reaction between 5-bromo-2-methoxyphenol and benzenesulfonyl chloride may not have gone to completion. This can be due to insufficient reaction time or suboptimal temperature.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of hexanes and ethyl acetate, can help visualize the consumption of the starting phenol and the formation of the desired sulfonate ester.[1] Extend the reaction time or gradually increase the temperature if the starting material is still present.
-
Probable Cause 2: Degradation of Starting Materials or Product. Sulfonate esters can be susceptible to hydrolysis under certain conditions.[2] Additionally, the starting phenol can be prone to oxidation, especially at elevated temperatures, which can lead to the formation of colored byproducts.[3]
-
Solution: Ensure all reagents and solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3] It is also crucial to control the reaction temperature to prevent thermal degradation.
-
Probable Cause 3: Suboptimal Base. The choice and amount of base are critical for scavenging the HCl generated during the reaction.[4] An inadequate amount of a weak base may not effectively drive the reaction forward.
-
Solution: Pyridine is a commonly used base in this type of reaction. Ensure at least a stoichiometric equivalent is used. Alternatively, a non-nucleophilic organic base like triethylamine can be employed.
Issue 2: Oily or Gummy Product Instead of a Crystalline Solid
Q: My crude product is an oil or a sticky solid that is difficult to handle and purify. Why is this happening?
A: The physical state of the crude product is a strong indicator of its purity. The presence of impurities often inhibits crystallization.
-
Probable Cause 1: Presence of Unreacted Starting Materials. Residual 5-bromo-2-methoxyphenol or benzenesulfonyl chloride can act as impurities that lower the melting point of the mixture and prevent crystallization.
-
Solution: An initial purification step before attempting crystallization is recommended. A simple aqueous workup with a dilute sodium bicarbonate solution can help remove unreacted benzenesulfonyl chloride and any acidic byproducts.[1]
-
Probable Cause 2: Formation of Side Products. Besides the starting materials, byproducts from side reactions can also result in an oily product. These can include products from the sulfonation of the phenol ring, although this is less likely under typical esterification conditions.[3]
-
Solution: Column chromatography is highly effective for separating the desired product from impurities with different polarities.[1] After chromatography, the purified product is more likely to crystallize from a suitable solvent.
Issue 3: Difficulty in Removing Colored Impurities
Q: My product is persistently colored (e.g., yellow or brown), even after initial purification attempts. How can I obtain a colorless product?
A: Color in the final product often arises from the formation of highly conjugated, colored byproducts due to oxidation or other side reactions.[3]
-
Probable Cause: Oxidation of the Phenolic Starting Material. Phenols are susceptible to oxidation, which can be accelerated by heat and the presence of impurities.[3]
-
Solution 1: Activated Charcoal Treatment. During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[5] However, use charcoal sparingly as it can also adsorb the desired product.
-
Solution 2: Recrystallization. A carefully chosen recrystallization solvent system can effectively separate the desired product from colored impurities. Experiment with different solvents or solvent mixtures to find the optimal conditions.[6]
-
Solution 3: Column Chromatography. If recrystallization is ineffective, column chromatography provides a more robust method for separating colored impurities.[7]
Issue 4: Co-elution of Impurities during Column Chromatography
Q: I am using column chromatography, but an impurity is eluting with my product. How can I improve the separation?
A: Co-elution occurs when the polarity of the impurity is very similar to that of the desired product.
-
Probable Cause: Inappropriate Solvent System. The chosen eluent may not have the optimal polarity to resolve the product and the impurity.
-
Solution 1: Optimize the Solvent System. Systematically vary the ratio of the solvents in your eluent. A common starting point for aryl sulfonates is a mixture of hexanes and ethyl acetate.[2] Small adjustments to the polarity can significantly improve separation. Utilize TLC to test different solvent systems before running the column.[1]
-
Solution 2: Gradient Elution. Instead of using a single solvent mixture (isocratic elution), a gradient elution can be employed. This involves gradually increasing the polarity of the eluent during the chromatography run, which can help to separate compounds with similar Rf values.[8]
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities include:
-
Unreacted 5-bromo-2-methoxyphenol: The starting phenolic compound.
-
Unreacted benzenesulfonyl chloride: The sulfonating agent.
-
Hydrolysis product: Benzenesulfonic acid, formed from the reaction of benzenesulfonyl chloride with any moisture present.[9]
-
Pyridine hydrochloride (if pyridine is used as the base): The salt formed from the reaction of pyridine with HCl.
-
Oxidation byproducts: Colored impurities arising from the oxidation of the starting phenol.[3]
Q2: Which purification technique is generally more effective: recrystallization or column chromatography?
A2: The choice of purification technique depends on the nature and quantity of the impurities.
-
Column chromatography is generally more versatile and effective for separating a wider range of impurities, especially those with different polarities from the product.[1][7] It is often the preferred method for the initial purification of the crude product.
-
Recrystallization is an excellent technique for removing small amounts of impurities and for obtaining a highly crystalline final product, provided a suitable solvent is found.[6] Often, the highest purity is achieved by a combination of both methods: column chromatography followed by recrystallization.[1]
Q3: What is a good starting point for a recrystallization solvent system?
A3: For aryl sulfonates, a good starting point for solvent screening would be a single solvent like ethanol or isopropanol, or a two-solvent system such as ethyl acetate/hexanes or dichloromethane/hexanes.[2][6] The ideal solvent should dissolve the compound when hot but not at room temperature.[6]
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of analytical techniques should be used to confirm the purity and structure of this compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity of the sample.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.[11]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[10]
III. Detailed Experimental Protocols
Protocol 1: General Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using flash column chromatography.
-
TLC Analysis: Determine a suitable solvent system using TLC. A good system will give the desired product an Rf value of approximately 0.3-0.4. A mixture of hexanes and ethyl acetate is a good starting point.[1]
-
Column Packing:
-
Securely clamp a glass column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.[7]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[8]
-
-
Elution:
-
Carefully add the eluent to the column and begin collecting fractions.
-
Apply gentle pressure to the top of the column (flash chromatography) to increase the flow rate.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying this compound by recrystallization.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating to find a suitable solvent or solvent pair.[5][6]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[5]
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystallization has begun at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[5]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Allow the crystals to dry completely, preferably under vacuum.[6]
IV. Data Presentation
Table 1: Troubleshooting Summary
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction, degradation of materials, suboptimal base | Monitor with TLC, use inert atmosphere, ensure proper base |
| Oily/Gummy Product | Presence of unreacted starting materials or byproducts | Aqueous workup, column chromatography before crystallization |
| Colored Impurities | Oxidation of starting phenol | Activated charcoal treatment, recrystallization, column chromatography |
| Co-elution in Chromatography | Inappropriate solvent system | Optimize eluent polarity, use gradient elution |
V. Visual Workflow
Below is a diagram illustrating a general troubleshooting workflow for the purification of this compound.
Caption: Troubleshooting workflow for purification.
VI. References
-
Benchchem. (n.d.). Technical Support Center: Purification of 2-Bromo-1-(3,4-dichlorophenyl)ethanone. Retrieved from
-
Benchchem. (n.d.). Byproducts formed during the sulfonation of phenol. Retrieved from
-
Google Patents. (n.d.). US20020022743A1 - Method for the purification of aryl sulfonic acids and salts. Retrieved from
-
BYJU'S. (n.d.). Preparation of Phenols from Benzene Sulphonic Acid. Retrieved from
-
Reddit. (2025, January 19). Recrystallization for foam like crystals. r/Chempros. Retrieved from
-
PMC - NIH. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Retrieved from
-
(n.d.). Recrystallization - Single Solvent. Retrieved from
-
Chemistry at Winthrop University. (n.d.). Column Chromatography. Retrieved from
-
YouTube. (2020, May 29). Formation of Sulfonate Esters from Alcohols. Retrieved from
-
(2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from
-
YouTube. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from
-
MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from
-
Benchchem. (n.d.). A Comparative Guide to Validating the Purity of Synthesized 2-Bromo-5-nitrobenzonitrile. Retrieved from
-
Pharmaffiliates. (n.d.). Benzenesulfonic Acid-Impurities. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Home Page [chem.ualberta.ca]
- 7. bohr.winthrop.edu [bohr.winthrop.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Accelerating 5-Bromo-2-methoxyphenyl benzenesulfonate Couplings
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing cross-coupling reactions involving 5-Bromo-2-methoxyphenyl benzenesulfonate. This guide is designed to provide in-depth troubleshooting and practical solutions to enhance reaction efficiency, particularly focusing on improving reaction times. Authored from the perspective of a Senior Application Scientist, this resource synthesizes technical expertise with field-proven insights to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling reactions with this compound so slow?
A: The slow reaction rate can be attributed to a combination of factors related to the substrate itself. The methoxy group (-OCH₃) is an electron-donating group, which can decrease the electrophilicity of the aryl benzenesulfonate. Additionally, the bulky benzenesulfonate leaving group can sterically hinder the crucial oxidative addition step in the catalytic cycle.
Q2: Which cross-coupling reactions are most suitable for this substrate?
A: The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most robust and versatile methods for forming carbon-carbon and carbon-nitrogen bonds, respectively, with aryl sulfonates.[1] With appropriate optimization, these reactions can be adapted to achieve efficient coupling with your substrate.
Q3: What is the first parameter I should consider optimizing to increase the reaction rate?
A: The catalyst system, comprising the palladium source and the ligand, is the most critical factor influencing the reaction rate. The choice of ligand, in particular, can dramatically accelerate the reaction by facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.
Q4: Can microwave irradiation be used to speed up these reactions?
A: Absolutely. Microwave-assisted synthesis is a powerful technique for accelerating cross-coupling reactions.[2][3] The rapid heating provided by microwave irradiation can significantly reduce reaction times from hours to minutes.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling
Issue: The Suzuki-Miyaura coupling of this compound is sluggish, with incomplete conversion even after extended reaction times.
This is a common challenge stemming from the inherent reactivity of the aryl sulfonate. The following troubleshooting steps will guide you through a systematic optimization of your reaction conditions.
Caption: Troubleshooting workflow for slow Suzuki-Miyaura couplings.
Step 1: Catalyst and Ligand Optimization
-
Question: My standard Pd(PPh₃)₄ catalyst isn't effective. What should I try next?
-
Answer: For challenging substrates like aryl sulfonates, more electron-rich and bulky phosphine ligands are often necessary to promote the oxidative addition step. Modern palladacycle precatalysts (e.g., G3 or G4) are often more effective than traditional sources like Pd(OAc)₂ as they form the active LPd(0) catalyst more cleanly and efficiently.[4]
-
Recommendation: Switch to a more robust catalyst system. Buchwald-type ligands such as SPhos, XPhos, or RuPhos, in combination with a palladium source like Pd₂(dba)₃ or a pre-formed palladacycle, are excellent starting points.[5]
Catalyst System Rationale Pd₂(dba)₃ / SPhos Highly active for aryl sulfonate couplings.[5] [Pd(allyl)Cl]₂ / RuPhos Effective for sterically hindered substrates. XPhos Pd G3 A reliable precatalyst for challenging couplings.[4] -
Step 2: Base and Solvent Screening
-
Question: I've improved my catalyst, but the reaction is still not reaching completion. What role do the base and solvent play?
-
Answer: The choice of base and solvent is critical for both the activation of the boronic acid and the overall reaction kinetics.[6][7] An inappropriate combination can lead to poor solubility, slow reaction rates, or decomposition of starting materials.
-
Base Selection: Strong, non-nucleophilic bases are generally preferred. For base-sensitive functional groups, weaker bases may be necessary, potentially requiring higher temperatures.[4]
-
Recommended Bases: K₃PO₄, Cs₂CO₃, or NaOtBu.
-
-
Solvent Selection: A solvent system that can dissolve both the organic substrate and the inorganic base is ideal.
-
Recommended Solvents: Toluene, dioxane, or a mixture of an organic solvent with water (e.g., Toluene/H₂O or Dioxane/H₂O). A mixture of methanol and water can also be highly effective.[6]
-
-
Step 3: Temperature and Reaction Time
-
Question: How does temperature affect the reaction rate?
-
Answer: Increasing the reaction temperature generally accelerates the reaction. However, excessively high temperatures can lead to catalyst decomposition or side reactions.
-
Recommendation: Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress. If the reaction is still slow, a higher temperature may be beneficial, especially when using weaker bases.
-
Step 4: Microwave-Assisted Protocol
-
Question: How can I dramatically reduce the reaction time?
-
Answer: Microwave irradiation is a highly effective method for accelerating Suzuki-Miyaura couplings, often reducing reaction times from hours to minutes.[2][3]
-
Experimental Protocol: Microwave-Assisted Suzuki Coupling
-
To a microwave-safe reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst system (e.g., XPhos Pd G3, 2-5 mol%).
-
Add a degassed solvent (e.g., dioxane or toluene).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at a set temperature (e.g., 100-130 °C) for a short duration (e.g., 10-30 minutes).[2]
-
Monitor the reaction by TLC or LC-MS to determine completion.
-
-
Guide 2: Buchwald-Hartwig Amination
Issue: The Buchwald-Hartwig amination of this compound with a primary or secondary amine is proceeding slowly and with low yield.
Similar to the Suzuki-Miyaura coupling, the efficiency of the Buchwald-Hartwig amination is highly dependent on the catalyst system and reaction conditions.
Caption: Interrelated factors influencing Buchwald-Hartwig amination.
Step 1: Ligand Selection is Crucial
-
Question: My current ligand is not effective. How do I choose the right one?
-
Answer: The choice of ligand is highly dependent on the nature of the amine. For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines.[4] For more challenging couplings, specialized ligands may be necessary.
Amine Type Recommended Ligand Primary Amines BrettPhos Secondary Amines RuPhos Challenging Amines tBuBrettPhos, DavePhos
Step 2: Optimizing the Base
-
Question: What is the best base for this reaction?
-
Answer: Strong, non-nucleophilic bases are typically used in Buchwald-Hartwig aminations. Sodium tert-butoxide (NaOtBu) is a common choice. However, if your substrate is base-sensitive, a weaker base like Cs₂CO₃ or K₃PO₄ may be required, often in conjunction with a higher reaction temperature.[4]
Step 3: General Protocol for Buchwald-Hartwig Amination
-
Experimental Protocol: General Buchwald-Hartwig Amination
-
In an oven-dried reaction vessel, combine this compound (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) under an inert atmosphere.[4]
-
Add an anhydrous, degassed solvent (e.g., toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 12-24 hours).[4]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent.
-
References
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. Available at: [Link]
-
A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC - NIH. Available at: [Link]
-
A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids - PubMed. Available at: [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]
-
Diverse C–P Cross-Couplings of Arylsulfonium Salts with Diarylphosphines via Selective C–S Bond Cleavage. Available at: [Link]
-
Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. Available at: [Link]
-
Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - NIH. Available at: [Link]
-
Optimization of the reaction conditions for the Buchwald-Hartwig... - ResearchGate. Available at: [Link]
-
Diverse C–P Cross-Couplings of Arylsulfonium Salts with Diarylphosphines via Selective C–S Bond Cleavage | Organic Letters - ACS Publications. Available at: [Link]
-
Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions - -ORCA - Cardiff University. Available at: [Link]
-
A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids. | Semantic Scholar. Available at: [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications. Available at: [Link]
-
Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed. Available at: [Link]
-
Sulfonate Versus Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates - PubMed. Available at: [Link]
-
Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. Available at: [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... - ResearchGate. Available at: [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Available at: [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of Bromo-Methoxyphenyl Derivatives for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, bromo-methoxyphenyl derivatives, or bromoanisoles, stand as versatile and highly valuable building blocks. Their utility in the construction of complex molecular architectures, particularly in the realms of pharmaceutical and materials science, is well-documented. The interplay between the electron-donating methoxy group and the synthetically adaptable bromine atom imparts a nuanced reactivity profile that can be strategically exploited. However, the positional isomerism of these two functional groups profoundly influences the substrate's behavior in key chemical transformations.
This guide provides an in-depth, objective comparison of the reactivity of ortho-, meta-, and para-bromoanisole in three cornerstone reactions of contemporary organic chemistry: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the lithiation-bromine exchange. By elucidating the electronic and steric factors that govern their reactivity, this document aims to equip researchers with the predictive understanding necessary to make informed decisions in experimental design and catalyst selection.
The Electronic and Steric Landscape of Bromoanisoles
The reactivity of an aryl bromide is fundamentally dictated by the electron density at the carbon-bromine bond and the steric accessibility of this bond to a catalyst or reagent. The methoxy group (-OCH₃) exerts a dual electronic effect: a strong, electron-donating resonance effect (+M) and a moderate, electron-withdrawing inductive effect (-I).[1] The resonance effect, which increases electron density primarily at the ortho and para positions, generally dominates.[2][3][4]
-
Ortho-Bromoanisole (2-Bromoanisole): The methoxy group is in close proximity to the bromine atom. This leads to significant steric hindrance, which can impede the approach of bulky catalysts.[5] Electronically, the ortho position benefits from the methoxy group's resonance, which can also influence the polarity of the C-Br bond.
-
Meta-Bromoanisole (3-Bromoanisole): The bromine atom is situated at a position that is not directly influenced by the resonance effect of the methoxy group.[1] The reactivity at this position is primarily governed by the inductive effect of the methoxy group and the inherent reactivity of the C-Br bond.
-
Para-Bromoanisole (4-Bromoanisole): The bromine atom is at the para position, where the electron-donating resonance effect of the methoxy group is maximized.[2][4] Steric hindrance is minimal at this position, allowing for easier access by catalysts and reagents.
These fundamental differences in electronic and steric environments lead to distinct reactivity profiles in various chemical transformations.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a powerful tool for the formation of C-C bonds.[6][7] The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[8]
Comparative Performance Data in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 2-Bromoanisole | Phenylboronic acid | Pd catalyst in thiadiazole-functionalized porous polymer | - | H₂O/EtOH | ~95 (at 50°C) | [3] |
| 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-La | K₂CO₃ | Toluene | ~98 | [9] |
| 4-Bromoanisole | 3-Pyridylboronic acid | Pd@Fe₃O₄@C | - | - | 19 | [10] |
| 4-Bromoanisole | Phenylboronic acid | Pd/α-Al₂O₃ | - | - | >99 | [10] |
Analysis of Reactivity:
-
Para-Bromoanisole generally exhibits the highest reactivity in Suzuki couplings. The strong electron-donating resonance effect of the para-methoxy group makes the C-Br bond more susceptible to oxidative addition by the palladium catalyst. The lack of steric hindrance allows for facile approach of the catalyst.
-
Ortho-Bromoanisole can be a challenging substrate due to steric hindrance from the adjacent methoxy group, which can slow down the rate of oxidative addition. However, with appropriate ligand and catalyst design, high yields can be achieved.[3]
-
Meta-Bromoanisole , lacking the beneficial resonance activation, is generally less reactive than the para-isomer but more reactive than sterically hindered ortho-isomers in many cases. Its reactivity is often comparable to that of bromobenzene.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
This protocol is a representative example and may require optimization for specific substrates and scales.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 5 mL).
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[11][12] This reaction is of immense importance in the synthesis of pharmaceuticals and other biologically active compounds.[13]
Comparative Performance in Buchwald-Hartwig Amination
The reactivity trends in Buchwald-Hartwig amination are influenced by both electronic and steric factors, similar to Suzuki coupling.
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Aryl Bromide (general) | Primary/Secondary Amines | Pd(OAc)₂/XantPhos | DBU | Toluene/DMF | Good to excellent | [14] |
| Aryl Bromide (general) | Aniline | Pd(OAc)₂/XPhos | t-BuONa | Toluene | - | [15] |
| 4-Iodotoluene | 4-Fluoroaniline | Ni(acac)₂/Phenylboronic ester | K₃PO₄ | - | 81 | [16] |
Analysis of Reactivity:
-
Para-Bromoanisole is typically an excellent substrate for Buchwald-Hartwig amination due to its electronic activation and minimal steric hindrance.
-
Ortho-Bromoanisole can be challenging. The steric bulk of the methoxy group can hinder both the oxidative addition step and the subsequent coordination and reaction of the amine. The use of sterically demanding phosphine ligands is often necessary to achieve good yields.
-
Meta-Bromoanisole generally shows intermediate reactivity. The absence of strong electronic activation or significant steric hindrance places its reactivity between the ortho and para isomers.
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromoanisole with Morpholine
This protocol is a representative example and may require optimization.
-
Reaction Setup: In a glovebox, charge a Schlenk tube with sodium tert-butoxide (1.4 mmol). Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the phosphine ligand (e.g., XPhos, 0.04 mmol).
-
Reagent Addition: Add 3-bromoanisole (1.0 mmol) and morpholine (1.2 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction Execution: Seal the tube and heat the mixture to 100 °C for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Comparative Reactivity in Lithiation-Bromine Exchange
The lithium-bromine exchange is a powerful method for the regioselective formation of aryllithium species, which are versatile intermediates in organic synthesis.[17] The reaction is typically very fast, even at low temperatures.[8]
Comparative Performance in Lithiation-Bromine Exchange
The rate and selectivity of the lithium-bromine exchange can be influenced by the position of the methoxy group.
| Substrate | Reagent | Solvent | Temperature (°C) | Observations/Outcome | Reference |
| p-Bromoanisole | Phenyllithium | Ether | - | Lithium-hydrogen exchange observed initially | [18] |
| 1,3-dimethoxy-4,6-dibromobenzene | Phenyllithium | Ether | - | Lithium-bromine exchange occurs | [18] |
| 1-bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene | n-BuLi | THF/hexane | -95 to -100 | Instantaneous intramolecular cyclization | [19] |
| 1-bromo-2-(2-bromoethyl)-benzene | n-BuLi | THF/hexane or Et₂O/hexane | -95 to -100 | Stable aryllithium intermediate | [19] |
Analysis of Reactivity:
-
The rate of lithium-bromine exchange is generally very fast for all isomers. However, the presence of the methoxy group can influence the stability of the resulting aryllithium species and the potential for side reactions.
-
Ortho-lithiated species derived from 2-bromoanisole can be stabilized by coordination of the lithium atom to the adjacent methoxy group. This can sometimes lead to different reactivity profiles compared to the other isomers.
-
The electronic nature of the substituents can play a key role in the subsequent reactions of the aryllithium intermediates.[19]
-
In some cases, direct ortho-lithiation (deprotonation) can compete with lithium-bromine exchange, especially if the ortho-protons are sufficiently acidic.
Experimental Protocol: Lithiation-Bromine Exchange of 2-Bromoanisole and Trapping with an Electrophile
This protocol is a representative example and requires strict anhydrous and anaerobic conditions.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of 2-bromoanisole (1.0 mmol) in anhydrous tetrahydrofuran (10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 30 minutes.
-
Electrophilic Quench: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 mmol) in anhydrous THF.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature, then quench by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Conclusion
The reactivity of bromoanisole isomers is a nuanced interplay of electronic and steric effects. A clear understanding of these principles allows for the rational selection of substrates and reaction conditions to achieve desired synthetic outcomes.
-
Para-bromoanisole is generally the most reactive and versatile isomer for Suzuki-Miyaura and Buchwald-Hartwig reactions due to favorable electronics and minimal steric hindrance.
-
Ortho-bromoanisole presents steric challenges that can be overcome with careful selection of catalysts and ligands.
-
Meta-bromoanisole exhibits intermediate reactivity, often serving as a reliable substrate when strong electronic activation is not required.
-
In lithiation-bromine exchange reactions , while the exchange itself is typically rapid for all isomers, the stability and subsequent reactivity of the generated aryllithium species can be influenced by the position of the methoxy group.
This guide serves as a foundational resource for researchers working with these important synthetic intermediates. The provided protocols and comparative data are intended to streamline experimental design and foster a deeper understanding of the factors governing the reactivity of bromo-methoxyphenyl derivatives.
References
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
- Near-Ambient Temperature Halogen-Lithium Exchange of p-Bromoanisole and Related Substrates: Flow/Batch Studies - ResearchGate. (2025).
- A Comparative Analysis of 2-Chloropyridine-3-boronic Acid and 2-Chloropyridine-4-boronic Acid in Suzuki Coupling Reactions - Benchchem. (n.d.).
- The yield versus time for Suzuki–Miyaura coupling reaction of... - ResearchGate. (n.d.).
- The Mechanism of Lithium-Halogen Exchange - Macmillan Group. (2007).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. (2024).
- Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with... - ResearchGate. (n.d.).
- IDEALS - University of Illinois. (n.d.).
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (n.d.).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
- Comparative kinetic study of the Suzuki reaction involving 4-bromo... - ResearchGate. (n.d.).
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. (n.d.).
- Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2 - ACG Publications. (2009).
- Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.).
- The Suzuki Reaction. (2014). Retrieved from a relevant educational or research institution's website.
- Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n -Butyllithium and tert -Butyllithium with 1-Bromo-4- tert -butylbenzene at 0 °C - ResearchGate. (2025).
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC - NIH. (2022).
- A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine - Benchchem. (n.d.).
- Bromine–lithium exchange: An efficient tool in the modular construction of biaryl ligands. (2011).
- Ortho-metalation vs. Li-X exhange? : r/Chempros - Reddit. (2021).
- Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal - Indian Academy of Sciences. (n.d.).
- Directed (ortho) Metallation. (n.d.). Retrieved from a relevant educational or research institution's website.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- (Reference not used in the final text)
- (Reference not used in the final text)
- (Reference not used in the final text)
- (Reference not used in the final text)
- (Reference not used in the final text)
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- 12. chemrxiv.org [chemrxiv.org]
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- 14. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bromine–lithium exchange: An efficient tool in the modular construction of biaryl ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
- 17. acgpubs.org [acgpubs.org]
- 18. ias.ac.in [ias.ac.in]
- 19. uwindsor.ca [uwindsor.ca]
A Senior Application Scientist's Guide to the Analysis of 5-Bromo-2-methoxyphenyl benzenesulfonate Reaction Mixtures: HPLC vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of specialty chemicals, such as the intermediate 5-Bromo-2-methoxyphenyl benzenesulfonate, necessitates robust analytical methodologies to ensure reaction completion, identify impurities, and guarantee final product quality. This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive analysis of its reaction mixtures. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven insights to help researchers select the optimal technique for their specific analytical challenges.
Introduction: The Analytical Imperative
This compound is a substituted aromatic sulfonate ester, a class of compounds often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals. The typical synthesis involves the reaction of 5-bromo-2-methoxyphenol with benzenesulfonyl chloride, often in the presence of a base.
The resulting reaction mixture is a complex matrix containing:
-
Target Product: this compound
-
Unreacted Starting Materials: 5-bromo-2-methoxyphenol, benzenesulfonyl chloride
-
Reagents/Catalysts: Base (e.g., triethylamine, pyridine)
-
Potential Byproducts: Products from side reactions, such as hydrolysis of the sulfonyl chloride or self-condensation products.
Effective analysis is critical for process optimization, impurity profiling, and quality control. The choice between HPLC and GC-MS is not arbitrary; it depends on the physicochemical properties of the analytes and the specific analytical goals.
Analytical Challenges in Focus
The primary challenge lies in the diverse nature of the components within the reaction mixture. We must consider:
-
Polarity: The starting phenol is significantly more polar than the final ester product.
-
Volatility and Thermal Stability: While the final product may be sufficiently volatile for GC analysis, sulfonate esters can be susceptible to thermal degradation at elevated temperatures.[1][2] This is a critical consideration that directly influences the choice between GC and the milder conditions of HPLC.
-
Detection: The key analytes possess chromophores (benzene rings), making them suitable for UV detection in HPLC. However, for unambiguous identification of unknown impurities, the structural information from mass spectrometry is invaluable.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC, particularly in the reversed-phase mode, is an excellent first-line technique for analyzing reaction mixtures containing compounds with a range of polarities.[3][4]
Causality of Method Design
The goal is to separate the nonpolar product from the more polar starting material and other polar impurities. A reversed-phase setup, where the stationary phase is nonpolar (like C18) and the mobile phase is polar, is the logical choice.[3] A gradient elution, starting with a higher percentage of aqueous solvent and gradually increasing the organic solvent, will effectively elute compounds across the polarity spectrum.
Detailed Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation:
-
Quench a 100 µL aliquot of the reaction mixture.
-
Dilute with a 1:1 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
-
Instrumentation & Conditions:
Parameter Setting Rationale HPLC System Agilent 1200 series or equivalent Standard, reliable instrumentation. Column Inertsil ODS 3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 A C18 column provides excellent hydrophobic retention for the aromatic compounds.[5][6] Mobile Phase A 0.1% Phosphoric Acid in Water Acidifying the mobile phase ensures that any ionizable groups (like residual phenol) are protonated, leading to consistent retention and better peak shape.[5][7] Mobile Phase B Acetonitrile A common, effective organic solvent for reversed-phase HPLC with good UV transparency.[4] Gradient Elution 0-5 min: 50% B; 5-25 min: 50% to 95% B; 25-30 min: 95% B The gradient allows for the elution of polar impurities first, followed by the main product, ensuring good resolution. Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column. Column Temp. 40 °C Elevated temperature reduces mobile phase viscosity and can improve peak efficiency.[5] Detection UV at 220 nm Aromatic compounds strongly absorb at this wavelength, providing good sensitivity for all key components.[5] | Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
Expected Results & Interpretation
The expected elution order would be:
-
Highly polar impurities and hydrolyzed benzenesulfonic acid.
-
5-bromo-2-methoxyphenol (starting material).
-
This compound (product).
-
Less polar byproducts.
Quantification is achieved by comparing the peak area of the main product against a standard of known concentration. Purity is assessed by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification
GC-MS is a powerful technique that separates compounds based on their volatility and boiling point, followed by detection and identification using mass spectrometry.[8] It is particularly useful for confirming the identity of the main product and elucidating the structure of unknown byproducts.
Causality of Method Design
The primary concern for analyzing sulfonate esters by GC is their thermal stability.[1][9][10][11] The injector and oven temperatures must be carefully optimized to prevent on-column degradation, which would lead to inaccurate results. A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) provides good selectivity for aromatic compounds.
Detailed Experimental Protocol: GC-MS
-
Sample Preparation:
-
Quench a 100 µL aliquot of the reaction mixture.
-
Perform a liquid-liquid extraction. Dilute the aliquot with 1 mL of ethyl acetate and wash with 1 mL of water to remove non-volatile salts and highly polar impurities.
-
Take the organic (ethyl acetate) layer and dilute it further if necessary to a final concentration of approximately 0.1-0.5 mg/mL.
-
-
Instrumentation & Conditions:
Parameter Setting Rationale GC-MS System Agilent 7890B GC with 5977A MSD or equivalent A standard and robust system for this type of analysis. Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent A versatile, low-bleed column suitable for a wide range of semi-volatile organic compounds.[12] Carrier Gas Helium at 1.2 mL/min (constant flow) Inert carrier gas, standard for GC-MS. Injector Temp. 250 °C Hot enough to ensure volatilization without causing significant degradation of the sulfonate ester.[13] Injection Mode Split (10:1) Prevents column overloading and ensures sharp peaks.[13] Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min The temperature program separates compounds by boiling point, starting low for volatile components and ramping up for the less volatile product.[13][14] MS Interface 280 °C Prevents condensation of analytes between the GC and MS.[14] Ion Source 230 °C, Electron Ionization (EI) at 70 eV Standard conditions for generating reproducible fragmentation patterns.[14] | MS Scan Range | 40 - 450 m/z | Covers the expected mass range of the product and its fragments. |
Expected Results & Interpretation
The Total Ion Chromatogram (TIC) will show peaks corresponding to the volatile components of the mixture. The mass spectrum of each peak provides a molecular fingerprint. For this compound (MW ~357.2 g/mol ), one would expect to see:
-
A molecular ion peak (M+) at m/z 356/358, showing the characteristic 1:1 isotopic pattern for a single bromine atom.[15][16]
-
Characteristic fragment ions resulting from the cleavage of the ester bond, such as the benzenesulfonyl cation (m/z 141) and the bromomethoxyphenyl cation (m/z 215/217).[17]
Visualizing the Analytical Workflow
A systematic approach is key to efficiently analyzing reaction mixtures.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice of technique is dictated by the analytical question you are trying to answer.
| Feature | HPLC-UV | GC-MS | Senior Scientist's Insight |
| Analyte Suitability | Excellent for a wide range of polarities. No volatility requirement. | Requires analytes to be volatile and thermally stable. | HPLC is the safer, more universal choice. The risk of thermal degradation of the sulfonate ester in the GC inlet is significant and could lead to artificially low purity results.[1] |
| Identification Power | Based on retention time comparison with a standard. UV spectrum is not highly specific. | Mass spectrum provides a unique molecular fingerprint and structural information. | GC-MS is superior for identification. It can definitively confirm the product's identity and help elucidate the structure of unknown impurities without needing standards for each one. |
| Quantification | Highly accurate and precise with proper calibration. | Can be accurate, but susceptible to matrix effects and thermal degradation issues. | HPLC is generally more reliable for accurate quantification in complex reaction mixtures due to its milder conditions and robustness. |
| Impurity Detection | Good for detecting a broad range of impurities, especially non-volatile ones. | Excellent for volatile and semi-volatile impurities. | The techniques are complementary. HPLC will detect polar, non-volatile byproducts that GC would miss, while GC can separate and identify isomeric or volatile impurities. |
| Method Validation | Straightforward. Robustness is well-understood as per ICH guidelines.[18][19][20][21] | More complex due to variables like injector activity and thermal stability. | HPLC methods are typically easier to validate and transfer between labs for routine quality control. |
| Throughput | Run times are typically 20-30 minutes. | Run times can be similar, but sample preparation (extraction) may be more time-consuming. | For routine monitoring of reaction progress where identity is known, HPLC is often faster from sample to result. |
Decision Framework: Choosing the Right Tool
Conclusion and Recommendations
For the analysis of this compound reaction mixtures, HPLC and GC-MS are not competing but complementary techniques.
-
For routine reaction monitoring, process optimization, and quality control where quantification of the main product and known impurities is the goal, HPLC-UV is the recommended technique. It is robust, reliable, and avoids the potential pitfall of thermal degradation, ensuring accurate purity assessments.
-
For initial characterization of the reaction, structural confirmation of the product, and identification of unknown byproducts, GC-MS is indispensable. The structural information it provides is crucial for understanding side reactions and developing a comprehensive impurity profile.
As a best practice in drug development and process chemistry, employing both methods provides an orthogonal approach . This ensures that all potential impurities (polar, non-polar, volatile, and non-volatile) are detected and characterized, leading to a more complete and trustworthy understanding of the chemical process, in line with the principles of analytical procedure validation.[18][21]
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Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. National Institutes of Health (NIH). [Link]
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A Comparative Guide to 5-Bromo-2-methoxyphenyl benzenesulfonate: A Dual-Activation Electrophile for Advanced Cross-Coupling Strategies
For researchers, scientists, and drug development professionals, the strategic selection of an electrophile is a critical decision that dictates the efficiency, versatility, and ultimate success of complex molecular syntheses. While traditional aryl halides and simple sulfonates are foundational, the demand for more sophisticated building blocks capable of sequential, site-selective functionalization is growing. This guide provides an in-depth technical comparison of 5-Bromo-2-methoxyphenyl benzenesulfonate , a uniquely structured electrophile, against its conventional counterparts, supported by established chemical principles and experimental data.
Deconstructing the Electrophile: Two Handles for Synthesis
This compound (CAS 1150271-32-1) is not a simple electrophile; it is a multifunctional platform possessing two distinct and orthogonally reactive sites for transition metal-catalyzed cross-coupling reactions: a C(sp²)–Br bond and a C(sp²)–O bond activated by a benzenesulfonate leaving group.[1] This dual-handle nature is its primary advantage over single-function electrophiles like bromobenzene or phenyl tosylate.
-
The Aryl Bromide Moiety : A reliable and well-understood electrophilic partner for a vast array of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. Its reactivity is intermediate among the common halides (I > Br > Cl), offering a good balance of stability and reactivity.[2]
-
The Aryl Benzenesulfonate Moiety : Aryl sulfonates, derived from readily available phenols, have emerged as powerful alternatives to aryl halides.[3][4] The benzenesulfonate group is a competent leaving group, though generally less reactive than the widely used triflate (–OTf). This tunable reactivity allows for selective reactions under specific catalytic conditions.[4][5]
-
The Methoxy Substituent : This electron-donating group at the ortho-position influences the electronic properties of the aromatic ring, potentially modulating the reactivity of both coupling sites.
This unique combination allows for programmed, sequential bond formation, enabling the construction of complex, unsymmetrical architectures from a single starting material.
The Reactivity Spectrum: A Head-to-Head Comparison
The utility of an electrophile in cross-coupling is primarily governed by the kinetics of the oxidative addition step to a low-valent metal center (typically palladium or nickel), which is often rate-determining.[2] The choice of electrophile significantly impacts the required reaction conditions.
Aryl sulfonates have become indispensable tools, particularly when the corresponding phenol is a more accessible precursor than the analogous aryl halide.[3][6] Their reactivity is inversely related to the pKa of the conjugate sulfonic acid; a stronger acid signifies a more stable anion and thus a better leaving group.[4][5]
dot
Caption: Relative reactivity of common electrophiles in Pd-catalyzed oxidative addition.
Table 1: Quantitative Comparison of Common Electrophilic Groups
| Leaving Group | Abbreviation | Conjugate Acid pKa | Relative S_N2 Rate | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|
| Triflate | –OTf | ~ -13[5] | 56,000[5] | Extremely high reactivity | High cost, moisture sensitive |
| Bromide | –Br | ~ -9 | 50 | Good balance of reactivity & stability | Less reactive than iodides/triflates |
| Tosylate | –OTs | ~ -6.5[5] | 0.70[5] | Stable, good reactivity | Less reactive than triflates |
| Benzenesulfonate | –OBs | ~ -6.5 | Similar to Tosylate | Accessible from phenols, stable | Requires more active catalysts |
| Chloride | –Cl | ~ -7 | 0.001 | Low cost, widely available | Generally low reactivity |
Data is synthesized from established principles to illustrate relative trends.[5]
The key advantage of This compound is its predictable chemoselectivity. Under standard palladium catalysis (e.g., using phosphine ligands), the more reactive C–Br bond will undergo oxidative addition preferentially, leaving the more inert C–O(Bs) bond untouched.[7][8] This allows for a first coupling reaction at the bromine site. Subsequently, by switching to a catalyst system known to activate C–O bonds (e.g., a nickel catalyst or a more electron-rich palladium ligand system under more forcing conditions), a second, different coupling can be performed at the benzenesulfonate site.[6][9][10][11]
Experimental Validation: Protocols for Sequential Coupling
The true value of a multifunctional substrate is realized through its application in sequential, one-pot, or stepwise synthetic strategies.[7][12] Below are representative protocols illustrating how this compound can be selectively functionalized.
dot
Caption: Workflow for the sequential cross-coupling of this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C–Br Bond
This protocol is designed to selectively couple an arylboronic acid at the C-5 bromine position, leveraging the higher reactivity of the C–Br bond over the C–O(Bs) bond under standard palladium catalysis.
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the mixture to 80-90 °C and stir until TLC or GC-MS analysis indicates complete consumption of the starting material. The benzenesulfonate group is expected to remain intact.
-
Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
This protocol is adapted from standard procedures for aryl bromides.[13][14]
Protocol 2: Suzuki-Miyaura Coupling at the C–O(Bs) Bond
This protocol targets the less reactive benzenesulfonate group, typically performed on the product from Protocol 1. It requires a more active catalyst system, often involving nickel or specialized bulky, electron-rich phosphine ligands for palladium, which are known to facilitate the cleavage of robust C–O bonds.[6][11][15]
Methodology:
-
Reaction Setup: To a glovebox or a Schlenk flask under an inert atmosphere, add the aryl benzenesulfonate substrate (1.0 equiv.), the second arylboronic acid (1.5 equiv.), and a strong base such as potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst System: Add a nickel catalyst precursor such as NiCl₂(PCy₃)₂ (5-10 mol%). Tricyclohexylphosphine (PCy₃) is a common ligand for activating C–O bonds.[11]
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or CPME.
-
Reaction Execution: Heat the mixture to a higher temperature (e.g., 110-130 °C) and monitor the reaction progress.
-
Workup and Purification: Follow a standard aqueous workup and purification by column chromatography as described in Protocol 1.
This protocol is based on advanced methods developed for the cross-coupling of phenol derivatives.[6][11]
Concluding Insights for the Synthetic Chemist
The primary advantage of using This compound over simpler electrophiles lies in its capacity for planned, sequential functionalization . This offers a distinct strategic benefit:
-
Synthetic Efficiency: It allows for the construction of complex, unsymmetrical biaryl or poly-aryl systems from a single, advanced intermediate, reducing step count compared to traditional multi-component strategies.
-
Orthogonal Reactivity: The significant difference in reactivity between the C–Br and C–O(Bs) bonds allows for high chemoselectivity by carefully selecting the catalyst and reaction conditions.[9][10]
-
Access from Phenols: The sulfonate moiety provides an entry point from 5-bromo-2-methoxyphenol, which can be synthesized from o-methoxyphenol.[16] This is highly valuable when the corresponding phenol is more readily available or cheaper than the precursors needed for other electrophiles.
-
Late-Stage Functionalization: In drug discovery, this dual-handle approach is ideal for late-stage diversification of a core scaffold, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
While single-function electrophiles like aryl bromides or aryl tosylates are the workhorses for direct couplings, this compound represents a more sophisticated tool for synthetic chemists aiming to build molecular complexity with precision and efficiency.
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Niu, D. et al. (2023). Palladium catalysis enables cross-coupling–like S N 2-glycosylation of phenols. Science, 382(6673), 928-935. Available at: [Link]
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Saa, J. M. et al. (1992). Palladium-catalyzed cross-coupling reactions of highly hindered, electron-rich phenol triflates and organostannanes. The Journal of Organic Chemistry. Available at: [Link]
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Procter, D. J. et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. Available at: [Link]
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Procter, D. J. et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. PubMed. Available at: [Link]
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Kollar, L. et al. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules. Available at: [Link]
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Garg, N. K. et al. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Organic Letters. Available at: [Link]
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Garg, N. K. et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society. Available at: [Link]
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Lee, I. et al. (2002). Competitive Reaction Pathways in the Nucleophilic Substitution Reactions of Aryl Benzenesulfonates with Benzylamines in Acetonitrile. The Journal of Organic Chemistry. Available at: [Link]
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Engle, K. M. et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Available at: [Link]
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Borges, F. et al. (2022). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds... Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Procter, D. J. et al. (2015). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Organic & Biomolecular Chemistry. Available at: [Link]
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Kass, S. R. (2014). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry. Available at: [Link]
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Adlhart, C. (2018). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Molbank. Available at: [Link]
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Daugulis, O. et al. (2013). Constructing Multiply Substituted Arenes Using Sequential Pd(II)-Catalyzed C–H Olefination. ACS Catalysis. Available at: [Link]
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Asiri, A. M. et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides... NIH National Library of Medicine. Available at: [Link]
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A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 5-Bromo-2-methoxyphenyl benzenesulfonate
Abstract
The Suzuki-Miyaura reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This guide provides a comparative analysis of palladium catalyst systems for the cross-coupling of 5-Bromo-2-methoxyphenyl benzenesulfonate with a generic arylboronic acid. This specific substrate presents an interesting case due to the presence of a reactive C-Br bond for coupling and a bulky, electron-withdrawing benzenesulfonate group, which can influence catalyst activity. We will objectively compare the performance of classical, sterically hindered phosphine (Buchwald), and N-heterocyclic carbene (NHC) ligand-based systems, providing field-proven insights and actionable experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Synthetic Challenge
The target reaction is the Suzuki-Miyaura coupling at the C-Br bond of this compound. The C-Br bond is significantly more reactive towards palladium(0) oxidative addition than the C-O bond of the benzenesulfonate group, making selective coupling at the bromine position the expected outcome.[3] The primary challenge lies in selecting a catalyst system that can efficiently overcome the steric hindrance imposed by the ortho-methoxy group and the bulky benzenesulfonate ester, while maintaining high catalytic turnover to ensure excellent yields.
The catalytic cycle for this reaction follows the well-established three-step mechanism: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[4][5][6] The efficiency of each step, particularly the rate-determining oxidative addition, is profoundly influenced by the choice of palladium source and, most critically, the ancillary ligand.[4][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Catalyst Systems
The selection of the ligand is the most critical variable in optimizing a Suzuki-Miyaura coupling. The ligand stabilizes the palladium center, influences its reactivity, and modulates its solubility. We will compare three classes of catalyst systems.
System 1: Classical Phosphine Ligand - Pd(PPh₃)₄
Tetrakis(triphenylphosphine)palladium(0) is a traditional, off-the-shelf catalyst. While historically significant, its performance with challenging substrates can be limited.
-
Expertise & Experience: PPh₃ is a relatively small, electron-withdrawing ligand. For a sterically hindered substrate like this compound, the oxidative addition step can be sluggish. Furthermore, the reductive elimination step may also be slow, leading to potential side reactions or catalyst decomposition at the higher temperatures often required.
-
Trustworthiness: While reliable for simple aryl bromides, its efficacy here is questionable. It typically requires higher catalyst loadings (2-5 mol%) and elevated temperatures (>100 °C), which can be detrimental to sensitive functional groups. The benzenesulfonate ester, while robust, could be susceptible to hydrolysis under harsh, prolonged basic conditions at high temperatures.
System 2: Buchwald Ligands - Pd(OAc)₂ / SPhos
The advent of bulky, electron-rich biaryl monophosphine ligands, developed by the Buchwald group, revolutionized cross-coupling chemistry.[8][9][10] SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a prime example and an excellent candidate for this transformation.
-
Expertise & Experience: The key to SPhos's success lies in its structural properties.[11] The bulky dicyclohexylphosphine moiety and the biaryl backbone promote the formation of a monoligated, 12-electron Pd(0)L species, which is highly active in oxidative addition.[7][10] The electron-rich nature of the phosphine accelerates this rate-limiting step.[10] The steric bulk also facilitates the final reductive elimination step, leading to faster reaction times and higher turnover numbers.[12]
-
Trustworthiness: This system is highly reliable for coupling sterically demanding and electron-rich or electron-poor aryl halides.[13] It allows for significantly lower catalyst loadings (0.5-1.5 mol%) and milder reaction temperatures (60-80 °C) compared to classical systems, enhancing functional group tolerance and reducing the risk of side reactions.
System 3: N-Heterocyclic Carbene (NHC) Ligand - PEPPSI-IPr
N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands.[1] They are strong sigma-donors, forming highly stable and active palladium complexes. The PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complex is an air- and moisture-stable Pd(II) precatalyst that is readily activated in situ.[14][15]
-
Expertise & Experience: PEPPSI-IPr is known for its exceptional thermal stability and high catalytic activity, making it suitable for coupling even challenging substrates like aryl chlorides.[16] The strong Pd-NHC bond prevents ligand dissociation and catalyst decomposition, often leading to very high turnover numbers.[14][17] Its performance with sterically hindered aryl bromides is generally excellent.[17]
-
Trustworthiness: As a well-defined, air-stable precatalyst, PEPPSI-IPr offers excellent reproducibility.[15] It is highly effective for a broad range of aryl bromides and often functions well in various solvent systems, including aqueous media, which aligns with green chemistry principles.[3][14][17]
Quantitative Performance Data
The following table summarizes the expected performance of each catalyst system for the coupling of this compound with a representative arylboronic acid (e.g., 4-methylphenylboronic acid) based on literature precedents for similar substrates.[2][18][19]
| Catalyst System | Pd Precursor | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| System 1 | Pd(PPh₃)₄ | PPh₃ | 3.0 | K₂CO₃ | Toluene/H₂O | 110 | 12-18 | 40-60 |
| System 2 | Pd(OAc)₂ | SPhos | 1.0 | K₃PO₄ | 1,4-Dioxane | 80 | 2-4 | >95 |
| System 3 | PEPPSI-IPr | IPr-NHC | 1.0 | K₃PO₄ | t-Amyl Alcohol | 80 | 1-3 | >95 |
Note: Yields are estimates based on typical outcomes for structurally related couplings and are highly dependent on the specific arylboronic acid used and rigorous optimization of reaction conditions.[20]
Recommended Experimental Protocol (System 2)
Based on its high expected efficiency, reliability, and commercial availability, the Pd(OAc)₂ / SPhos system is recommended.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reagent Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In the open air, add palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 0.01 equiv) and SPhos (0.012 mmol, 0.012 equiv).
-
Inerting: Seal the vial with a septum cap. Evacuate the atmosphere within the vial and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add 5 mL of anhydrous, degassed 1,4-dioxane via syringe. The solvent plays a crucial role in catalyst stability and reaction rate.[21][22][23]
-
Reaction: Place the vial in a preheated oil bath or heating block at 80 °C and stir vigorously for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion and Outlook
For the Suzuki-Miyaura coupling of this compound, modern catalyst systems based on bulky, electron-rich ligands far outperform classical catalysts. Both the Buchwald (SPhos) and NHC (PEPPSI-IPr) systems are expected to provide near-quantitative yields under mild conditions. The choice between them may come down to laboratory availability, cost, and specific substrate compatibility. The SPhos-based system is highly recommended as a starting point due to its vast literature precedent and proven robustness for a wide array of challenging coupling reactions. This guide provides the necessary data and protocols for researchers to successfully implement this key transformation in their synthetic programs.
References
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). chem.libretexts.org. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com. [Link]
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Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
-
Palladium PEPPSI complexes: Synthesis and catalytic activity on the Suzuki-Miyaura coupling reactions for aryl bromides at room temperature in aqueous media. ResearchGate. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]
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Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences. [Link]
-
Suzuki reaction. Wikipedia. [Link]
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Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry. [Link]
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Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Royal Society of Chemistry. [Link]
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Palladium-Catalyzed Biaryl Coupling Using PEPPSI Under Aqueous Microwave Conditions. IONiC / VIPEr. [Link]
- Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. CoLab.
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Semantic Scholar. [Link]
-
Palladium PEPPSI complexes: Synthesis and catalytic activity on the Suzuki-Miyaura coupling reactions for aryl bromides at room temperature in aqueous media. Akademik Veri Yönetim Sistemi. [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]
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Palladium PEPPSI-IPr Complex Supported on a Calix[6]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. MDPI. [Link]
-
Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. [Link]
-
Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. ACS Publications. [Link]
-
Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. National Institutes of Health. [Link]
-
Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate. [Link]
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John P. Wolfe. Wikipedia. [Link]
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Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5-Bromo-2-methoxyphenyl benzenesulfonate
For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable and reproducible experimental outcomes. This guide provides an in-depth, comparative analysis of analytical techniques for assessing the purity of 5-Bromo-2-methoxyphenyl benzenesulfonate, a crucial intermediate in various synthetic pathways. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system for robust purity determination.
The synthesis of this compound typically involves the reaction of 5-bromo-2-methoxyphenol with benzenesulfonyl chloride.[1] Potential impurities can arise from starting materials, side reactions, or subsequent degradation. Therefore, a multi-faceted analytical approach is paramount to ensure the compound meets the high-purity standards, often exceeding 95%, required for biological testing and further chemical transformations.[2]
Comparative Analysis of Purity Assessment Techniques
A suite of orthogonal analytical techniques should be employed to build a comprehensive purity profile. Each method offers unique insights into the nature and quantity of potential impurities. The choice of techniques is dictated by their sensitivity, specificity, and the chemical properties of the target compound and its likely contaminants.
| Analytical Technique | Principle | Strengths | Limitations | Typical Application |
| ¹H NMR Spectroscopy | Measures the magnetic properties of hydrogen nuclei to elucidate molecular structure and quantify components.[3] | Provides structural confirmation and quantitative analysis of proton-containing impurities. Non-destructive.[4] | Lower sensitivity compared to chromatographic methods. Signal overlap can complicate analysis. | Primary choice for structural confirmation and quantification of major impurities. |
| HPLC-UV | Separates components of a mixture based on their differential partitioning between a stationary and mobile phase, with detection by UV absorbance.[5] | High sensitivity and resolving power for separating closely related impurities. Excellent for quantitative analysis.[6] | Requires chromophoric impurities for UV detection. Co-elution can occur. | Gold standard for quantifying known and unknown impurities with UV absorbance. |
| Mass Spectrometry (MS) | Ionizes molecules and separates them based on their mass-to-charge ratio, providing molecular weight and structural information.[3] | Extremely sensitive for detecting trace impurities. Provides molecular weight information, aiding in impurity identification.[7] | Quantitative analysis can be challenging without appropriate standards. Ionization efficiency can vary between compounds. | Identification of unknown impurities and confirmation of molecular weight. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, providing information about functional groups present.[8] | Rapid and non-destructive. Excellent for confirming the presence of key functional groups (e.g., sulfonate ester).[9][10] | Not inherently quantitative. Provides limited information on the overall purity and the nature of minor impurities. | Rapid confirmation of the desired functional groups in the synthesized product. |
Experimental Protocols and Rationale
¹H NMR Spectroscopy: The Structural and Quantitative Workhorse
Rationale: ¹H NMR is indispensable for confirming the chemical identity of this compound and for quantifying impurities that contain protons. The distinct chemical shifts and coupling patterns of the aromatic and methoxy protons provide a unique fingerprint of the molecule.[2] By integrating the signals of the compound against a certified internal standard of known concentration, a highly accurate purity assessment can be achieved.[11]
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and a similar amount of a suitable internal standard (e.g., maleic acid) into an NMR tube.
-
Solvent Selection: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that does not have signals overlapping with the analyte or standard.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure accurate integration.
-
Data Processing and Analysis: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction. Integrate the distinct, well-resolved signals of the analyte and the internal standard. The purity is calculated based on the integral ratios, the number of protons giving rise to each signal, and the weights of the sample and standard.[11]
Workflow for ¹H NMR Purity Assessment:
Caption: Workflow for quantitative ¹H NMR analysis.
High-Performance Liquid Chromatography (HPLC): The Sensitivity Champion
Rationale: HPLC is the cornerstone for detecting and quantifying low-level impurities. A reverse-phase method is typically suitable for aryl sulfonates, offering excellent separation based on hydrophobicity.[6] UV detection is appropriate as the aromatic rings in the target compound and potential impurities are chromophoric.
Experimental Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or phosphoric acid to improve peak shape. A gradient elution is often employed to resolve impurities with a wide range of polarities.[12]
-
Sample Preparation: Accurately prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to create working solutions for analysis.[13]
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at a wavelength where the analyte and potential impurities have significant absorbance, often around 220-280 nm.[12]
-
-
Data Analysis: The purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks. For higher accuracy, quantification against a reference standard is recommended.
Workflow for HPLC Purity Assessment:
Caption: Workflow for HPLC-UV purity analysis.
Mass Spectrometry (MS): Unmasking the Unknowns
Rationale: MS is unparalleled in its ability to provide molecular weight information, which is critical for identifying unknown impurities. The presence of a bromine atom in this compound results in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity), which serves as a powerful diagnostic tool for confirming the identity of the main peak and any bromine-containing impurities.[14][15]
Experimental Protocol:
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, minimizing fragmentation and providing a clear molecular ion peak.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred to obtain accurate mass measurements, which can be used to determine the elemental composition of impurities.
-
Data Interpretation: Examine the mass spectrum for the expected molecular ion of the product. The characteristic bromine isotope pattern should be present.[16] Any other significant peaks may correspond to impurities. Accurate mass data can be used to propose molecular formulas for these unknowns.
Workflow for Mass Spectrometry Analysis:
Caption: Workflow for MS-based purity assessment.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
Rationale: FTIR provides a rapid and straightforward method to confirm the presence of key functional groups in the synthesized molecule, thereby verifying that the desired transformation has occurred. The presence of strong absorption bands corresponding to the sulfonate ester (S=O and S-O stretches) and the absence of a broad O-H stretch from the starting phenol are key indicators of a successful reaction.[9][10]
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.
-
Data Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Interpretation: Identify the characteristic absorption bands:
-
~1370 cm⁻¹ and ~1180 cm⁻¹ (asymmetric and symmetric S=O stretching of the sulfonate ester).[9]
-
Aromatic C-H and C=C stretching vibrations.
-
Absence of a broad O-H stretching band around 3200-3600 cm⁻¹ from the starting 5-bromo-2-methoxyphenol.
-
Conclusion
A comprehensive assessment of the purity of synthesized this compound necessitates a multi-technique approach. While ¹H NMR provides excellent structural confirmation and quantification of major impurities, HPLC is superior for detecting and quantifying trace impurities. Mass spectrometry is invaluable for identifying unknown contaminants, and FTIR offers a rapid confirmation of the successful formation of the desired functional groups. By judiciously combining these techniques, researchers can confidently establish the purity of their synthesized material, ensuring the integrity and reliability of their subsequent research and development activities.
References
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Chen, J., et al. (2012). A NaOAc-catalyzed aminobromination of β,β-dicyanostyrene. Beilstein Journal of Organic Chemistry, 8, 1345-1349. Available from: [Link]
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MDPI. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile. Available from: [Link]
- Google Patents. (2015). Synthesis method of 5-bromo-2-methoxyphenol.
- Google Patents. (1962). Purification of alkyl aryl sulfonates.
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National Institutes of Health (NIH). (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Available from: [Link]
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YouTube. (2023). Bromo pattern in Mass Spectrometry. Available from: [Link]
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Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Available from: [Link]
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ResearchGate. (n.d.). FTIR Analysis of Methyl Ester Sulfonate. Available from: [Link]
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Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Available from: [Link]
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ACS Publications. (1951). Comprehensive Analysis of Sodium Alkyl Aryl Sulfonate Detergents. Analytical Chemistry, 23(12), 1833–1841. Available from: [Link]
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ResearchGate. (2009). Method development for analysis of linear and branched alkyl benzene sulfonates. Fresenius Environmental Bulletin, 18(5), 633-638. Available from: [Link]
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MDPI. (2023). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Available from: [Link]
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ResearchGate. (n.d.). FTIR spectrum of the methyl ester sulfonate showing both sulfonate... Available from: [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available from: [Link]
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ResearchGate. (2006). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Rapid Communications in Mass Spectrometry, 20(15), 2345-2350. Available from: [Link]
-
Taylor & Francis Online. (2020). Synthesis and properties of secondary alkyl sulfonates. Journal of Dispersion Science and Technology, 41(14), 2135-2142. Available from: [Link]
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PubMed. (2008). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. Journal of Pharmaceutical and Biomedical Analysis, 48(1), 149-154. Available from: [Link]
-
National Institutes of Health (NIH). (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Available from: [Link]
-
WebAssign. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... Available from: [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Available from: [Link]
-
Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Available from: [Link]
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MDPI. (2022). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Available from: [Link]
-
National Institutes of Health (NIH). (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Available from: [Link]
-
Pharmaffiliates. (n.d.). Benzenesulfonic Acid-Impurities. Available from: [Link]
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ResearchGate. (n.d.). FTIR spectrum of C12, C14 and C16 MES. Available from: [Link]
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PubMed. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for... Available from: [Link]
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Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Available from: [Link]
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University of Wisconsin-Madison. (2017). Quantitative NMR Spectroscopy.docx. Available from: [Link]
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Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Journal of Organic and Inorganic Chemistry. Available from: [Link]
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ResearchGate. (2018). How can I separate ortho- and para-substituted alkylbenzen sulfonates with HPLC?. Available from: [Link]
- Google Patents. (1990). Preparation of alkyl aryl sulfonate concentrates having low viscosity.
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ACS Publications. (2023). Design of Low-Reactivity Halogen-Free Protic Ionic Liquids with Mechanically Robust Interfaces to Achieve Ultralow Wear. ACS Sustainable Chemistry & Engineering, 11(4), 1489–1500. Available from: [Link]
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YouTube. (2023). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. Available from: [Link]
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YouTube. (2024). Mass spectrum of molecules with 1Br and 1Cl. Available from: [Link]
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Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Available from: [Link]
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A Comparative Guide to the Mechanistic Nuances of Suzuki Reactions with 5-Bromo-2-methoxyphenyl benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of complex molecules, including pharmaceuticals and functional materials. This guide provides an in-depth mechanistic exploration of the Suzuki reaction with a particularly insightful substrate: 5-Bromo-2-methoxyphenyl benzenesulfonate. This molecule, possessing two distinct potential leaving groups—a bromide and a benzenesulfonate—offers a unique platform to dissect the subtleties of the catalytic cycle and to objectively compare the Suzuki reaction with other prominent cross-coupling methodologies.
As Senior Application Scientists, our goal is to move beyond mere procedural descriptions. We aim to illuminate the underlying principles that govern these powerful transformations, thereby empowering researchers to make informed decisions in their synthetic endeavors. This guide is structured to provide not only a robust experimental protocol for the Suzuki reaction of this substrate but also a comparative analysis against viable alternatives, all grounded in mechanistic understanding and supported by experimental data.
The Suzuki-Miyaura Reaction: A Mechanistic Deep Dive with a Bifunctional Substrate
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that forges a new carbon-carbon bond between an organoboron species (typically a boronic acid or its ester) and an organic halide or sulfonate.[1] The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2]
The choice of this compound as a model substrate is deliberate. It allows for a direct investigation of the chemoselectivity of the palladium catalyst, as the C-Br bond and the C-O (sulfonate) bond exhibit different reactivities. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for leaving groups is I > Br > OTf > Cl > OTs/OBs.[3][4] Therefore, preferential activation of the C-Br bond over the C-O-benzenesulfonate bond is anticipated under carefully controlled Suzuki conditions.
The Catalytic Cycle in Focus
The journey of the catalyst and substrates through the reaction pathway is a finely orchestrated sequence of events. Understanding each step is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
1. Oxidative Addition: This is often the rate-determining step of the catalytic cycle.[5] The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile. For our substrate, the significantly greater reactivity of the C-Br bond compared to the C-O-benzenesulfonate bond dictates that oxidative addition will occur selectively at the C-Br bond.[3] This selectivity is a key aspect to exploit for sequential cross-coupling reactions.
2. Transmetalation: Following oxidative addition, the transmetalation step involves the transfer of the organic group from the organoboron reagent to the palladium(II) center.[2] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6] The exact mechanism of transmetalation is complex and can be influenced by the nature of the base and solvents.
3. Reductive Elimination: This is the final step in the catalytic cycle, where the two organic ligands on the palladium(II) complex couple and are eliminated as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[2]
Experimental Protocol: Selective Suzuki-Miyaura Coupling
The following protocol is a robust starting point for the selective Suzuki-Miyaura coupling at the C-Br position of this compound. The self-validating nature of this protocol lies in the careful selection of reagents and conditions that favor the desired transformation while minimizing potential side reactions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (Anhydrous)
-
Water (Degassed)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium(II) acetate and SPhos.
-
Solvent Addition: Add anhydrous toluene and degassed water (typically in a 4:1 ratio). The use of a biphasic system with a phase-transfer catalyst is sometimes employed to facilitate the reaction.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Comparative Analysis with Alternative Cross-Coupling Reactions
While the Suzuki-Miyaura coupling is a powerful tool, other cross-coupling reactions offer distinct advantages and disadvantages depending on the specific synthetic challenge. Below is a comparative guide to prominent alternatives for the functionalization of this compound.
| Reaction | Nucleophile | Key Advantages | Key Disadvantages | Typical Catalyst System |
| Suzuki-Miyaura | Organoboron | Low toxicity of reagents and byproducts; wide availability of boronic acids; mild reaction conditions.[7] | Requires a base which can be incompatible with sensitive substrates; potential for protodeboronation.[7] | Pd(0) complexes with phosphine ligands (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos). |
| Stille | Organostannane | Excellent functional group tolerance; mild reaction conditions; stable organotin reagents.[2][7] | High toxicity of organotin reagents and byproducts; difficult removal of tin byproducts.[7][8] | Pd(0) complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). |
| Buchwald-Hartwig | Amine/Amide | Gold standard for C-N bond formation; broad scope of amines and aryl halides.[8][9] | Not applicable for C-C bond formation. Requires specialized, often expensive, phosphine ligands.[9] | Pd complexes with bulky, electron-rich phosphine ligands (e.g., BrettPhos, XantPhos).[10] |
| Sonogashira | Terminal Alkyne | Direct and efficient method for C(sp²)-C(sp) bond formation.[11] | Limited to the introduction of alkynyl groups; often requires a copper co-catalyst which can lead to alkyne homocoupling (Glaser coupling).[12] | Pd(0) catalyst with a copper(I) co-catalyst (e.g., PdCl₂(PPh₃)₂/CuI). |
| Negishi | Organozinc | High reactivity of organozinc reagents; good functional group tolerance.[6] | Organozinc reagents are often moisture and air-sensitive, requiring careful handling.[13] | Pd(0) or Ni(0) complexes (e.g., Pd(PPh₃)₄, Ni(dppe)Cl₂). |
| Kumada | Grignard Reagent | Highly reactive nucleophiles leading to fast reaction rates; cost-effective.[1][14] | Low functional group tolerance due to the high basicity and nucleophilicity of Grignard reagents.[1] | Ni or Pd catalysts (e.g., NiCl₂(dppp), Pd(PPh₃)₄).[15] |
| Heck | Alkene | Atom-economical as it does not require a pre-formed organometallic nucleophile.[5][16] | Generally limited to the formation of vinylarenes; can require higher temperatures; regioselectivity can be an issue.[16][17] | Pd(0) complexes (e.g., Pd(OAc)₂, Pd/C). |
Visualizing the Synthetic Pathways
To further clarify the strategic considerations when choosing a cross-coupling reaction, the following diagram illustrates the different bond formations achievable from this compound using the discussed methodologies.
Sources
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- 2. Stille Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
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- 13. Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings [organic-chemistry.org]
- 14. Kumada Coupling [organic-chemistry.org]
- 15. Kumada coupling - Wikipedia [en.wikipedia.org]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
The Evolving Landscape of Cross-Coupling: A Comparative Guide to Aryl Benzenesulfonates as Electrophilic Partners
For researchers, synthetic chemists, and professionals in drug development, the quest for efficient, robust, and economically viable cross-coupling methodologies is perpetual. While aryl halides have long been the workhorses of C-C and C-heteroatom bond formation, the past few decades have witnessed the remarkable ascent of aryl sulfonates as powerful and versatile alternatives. Derived from readily available and often inexpensive phenols, these electrophiles offer a unique set of advantages and present a compelling case for their integration into modern synthetic strategies.
This guide provides an in-depth technical comparison of various aryl benzenesulfonates in the most prevalent cross-coupling reactions. We will delve into the nuances of their reactivity, explore the critical role of catalyst and ligand design, and provide field-proven experimental protocols to empower you to harness the full potential of these valuable synthetic tools.
The Rise of Aryl Sulfonates: Beyond Traditional Electrophiles
The utility of aryl sulfonates in cross-coupling stems from their ability to serve as effective leaving groups in the key oxidative addition step of the catalytic cycle. The reactivity of the C–O bond in aryl sulfonates is finely tunable by modifying the sulfonyl group, offering a spectrum of electrophilicity that can be matched to the specific demands of a given transformation.[1][2] This tunability, coupled with their often crystalline nature and stability to air and moisture, makes them attractive alternatives to the sometimes-volatile or less-stable aryl halides.
This guide will focus on the most commonly employed aryl benzenesulfonates:
-
Triflates (OTf): Trifluoromethanesulfonates are highly reactive due to the strong electron-withdrawing nature of the trifluoromethyl group, making the triflate anion an excellent leaving group.[1]
-
Nonaflates (ONf): Perfluorobutanesulfonates are even more reactive than triflates in some cases and can be more stable.[3][4]
-
Tosylates (OTs): p-Toluenesulfonates are significantly more economical than triflates and nonaflates, though their lower reactivity necessitates more specialized and highly active catalyst systems.[5]
-
Mesylates (OMs): Methanesulfonates are also cost-effective but generally less reactive than tosylates.
-
Fluorosulfates (OSO₂F): These have emerged as a highly promising class of electrophiles, offering reactivity comparable to or exceeding that of triflates, coupled with greater stability and lower cost.[1][6]
The choice of a particular aryl sulfonate is a critical experimental parameter, balancing reactivity, cost, and stability. This guide will provide the data and insights necessary to make informed decisions for your specific synthetic challenges.
Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, has been extensively studied with a variety of aryl sulfonates. The choice of sulfonate has a profound impact on reaction efficiency, often dictating the required catalyst loading and reaction conditions.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling of aryl sulfonates mirrors that of aryl halides, proceeding through three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the sulfonate leaving group primarily influences the initial, often rate-determining, oxidative addition step.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling of aryl sulfonates.
Comparative Performance of Aryl Sulfonates in Suzuki-Miyaura Coupling
| Aryl Sulfonate | Typical Catalyst System | Reaction Conditions | Yield Range (%) | Key Advantages | Key Disadvantages |
| Triflate (OTf) | Pd(OAc)₂ / PPh₃ or other phosphine ligands | Room temp. to 80 °C | 80-95 | High reactivity, mild conditions | High cost, potential for hydrolysis |
| Nonaflate (ONf) | Pd(OAc)₂ / Buchwald or other bulky phosphine ligands | Room temp. to 100 °C | 85-98 | Often more reactive and stable than triflates | Higher cost than tosylates |
| Tosylate (OTs) | NiCl₂(PCy₃)₂ or Pd(OAc)₂ / bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) | 80-120 °C | 70-90 | Low cost, high stability | Requires more active catalysts and harsher conditions |
| Fluorosulfate (OSO₂F) | Pd(OAc)₂ in water or Ni catalysts | Room temp. to 100 °C | 80-99 | High reactivity, stability, low cost | Newer, less established than triflates |
Note: Yields are representative and can vary significantly based on the specific substrates, catalyst, ligand, base, and solvent used.
Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling of an Aryl Tosylate
This protocol is adapted from a procedure demonstrating the utility of nickel catalysts for the coupling of less reactive aryl tosylates.[7]
Materials:
-
Aryl tosylate (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%)
-
K₃PO₄ (3.0 mmol)
-
Toluene (5 mL)
-
Anhydrous, degassed solvent
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl tosylate, arylboronic acid, NiCl₂(PCy₃)₂, and K₃PO₄ under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous, degassed toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck-Mizoroki Coupling: A Comparative Analysis
The Heck-Mizoroki reaction, for the formation of C-C bonds between an aryl or vinyl electrophile and an alkene, is also amenable to the use of aryl sulfonates. The reactivity trends generally follow those observed in the Suzuki-Miyaura coupling.
Mechanistic Overview
The catalytic cycle for the Heck-Mizoroki reaction involves oxidative addition, migratory insertion (carbopalladation), and β-hydride elimination. The choice of sulfonate leaving group is again most critical for the initial oxidative addition step.
Sources
- 1. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01791E [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. dspace.mit.edu [dspace.mit.edu]
Safety Operating Guide
Guide to the Proper Disposal of 5-Bromo-2-methoxyphenyl benzenesulfonate
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 5-Bromo-2-methoxyphenyl benzenesulfonate. As a brominated aromatic sulfonate, this compound requires meticulous management to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering procedural clarity grounded in established safety protocols.
Disclaimer: The Principle of Prudent Practice
No specific Safety Data Sheet (SDS) for this compound was located in a comprehensive search. Therefore, the guidance herein is predicated on the chemical properties of structurally similar compounds, such as 5-Bromo-2-methoxybenzenesulfonyl chloride, and established best practices for the disposal of halogenated organic compounds.[1][2][3][4] It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations, which supersede any guidance in this document. [3][5]
Part 1: Hazard Assessment and Immediate Safety Protocols
Understanding the potential hazards is the cornerstone of safe chemical handling. Based on analogous compounds, this compound should be treated as a hazardous substance.
Inferred Hazard Profile:
| Hazard Classification | Description | Precautionary Action | Supporting Evidence |
| Skin Corrosion/Irritation | Likely to cause skin irritation or severe burns upon contact. | Wear nitrile or other chemical-resistant gloves and a lab coat. Avoid all skin contact.[1][2] | Structurally similar sulfonyl chlorides are classified as causing severe skin burns and eye damage.[1][2] |
| Serious Eye Damage | Poses a significant risk of serious, potentially irreversible, eye damage. | Wear safety goggles with side-shields or a full-face shield.[1][2] | Analogous compounds are classified as Category 1 for serious eye damage.[2] |
| Aquatic Toxicity | Brominated organic compounds can be persistent and harmful to aquatic life. | Prevent release into the environment. Do not dispose of down the drain.[5] | General principle for halogenated organic compounds. |
First Aid in Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][2]
-
Inhalation: Move the individual to fresh air and keep them comfortable for breathing. If respiratory distress occurs, seek immediate medical help.[1][2][6]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[1]
Part 2: Standard Operating Protocol for Disposal
The disposal of this compound must be managed as a formal hazardous waste stream. The primary objective is to safely collect, segregate, and label the waste for pickup by certified hazardous waste professionals.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing the appropriate PPE.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles with side-shields or a face shield.
-
Body Protection: A properly fastened laboratory coat.
Step 2: Waste Segregation and Containment
Proper segregation is critical to prevent dangerous chemical reactions.
-
Designate a Waste Container: Use a dedicated, compatible hazardous waste container. Polyethylene containers are generally suitable. The container must be in good condition with a secure, leak-proof screw cap.[7][8]
-
Solid Waste: Collect unused or contaminated solid this compound, along with contaminated items like weighing paper, pipette tips, and gloves, in the designated solid hazardous waste container.[5][9]
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate container designated for halogenated organic liquid waste.
-
Causality: Never mix different waste streams. Brominated compounds are halogenated organics. Mixing them with non-halogenated waste complicates the final disposal process (e.g., incineration) and violates regulatory requirements. Furthermore, mixing with incompatible chemicals like strong oxidizers or bases could lead to violent reactions.[8][10]
-
Step 3: Labeling the Waste Container
Accurate labeling is a legal requirement and ensures the safety of everyone who handles the container.
-
The label must clearly state the words "Hazardous Waste." [7]
-
List the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[10]
-
Identify all constituents, including solvents, by percentage or volume.[7]
-
Indicate the associated hazards (e.g., "Corrosive," "Toxic").[7]
Step 4: Managing Spills
In the event of a spill, act immediately to contain it.
-
Restrict Access: Alert others in the area and secure the location.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.[5]
-
Absorb: For solid spills, gently cover the material to avoid creating dust.[5] For liquid spills, use an inert, non-combustible absorbent material like vermiculite or sand.
-
Collect: Carefully sweep or scoop the contaminated material into your designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials as hazardous waste.
Step 5: Storage and Pickup
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[7][8][10]
-
Ensure the container is securely capped at all times, except when adding waste.[8]
-
Store incompatible waste types separately, using secondary containment bins if necessary.[8][10]
-
Once the container is full, or if you cease generating this waste, contact your institution's EHS office to arrange for pickup.[3]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 8. purdue.edu [purdue.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nswai.org [nswai.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-2-methoxyphenyl benzenesulfonate
This guide provides essential, immediate safety and logistical information for the handling of 5-Bromo-2-methoxyphenyl benzenesulfonate. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle. This document moves beyond a simple checklist, offering a procedural and causal framework for mitigating the risks associated with this compound.
Hazard Assessment: A Two-Pillar Framework
A comprehensive safety plan for this compound rests on understanding two distinct pillars of risk: its inherent biological hazards as defined by the Globally Harmonized System (GHS), and the chemical reactivity imparted by its functional groups.
Pillar 1: GHS-Classified Hazards
| Hazard Classification | GHS Code | Signal Word | Description |
| Acute Toxicity (Oral) | H302 | Warning | Harmful if swallowed.[1] |
| Serious Eye Irritation | H319 | Warning | Causes serious eye irritation.[1] |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation.[2] |
| Respiratory Tract Irritation | H335 | Warning | May cause respiratory irritation.[2][3] |
These classifications mandate a stringent approach to prevent ingestion, eye contact, and inhalation.
Pillar 2: Functional Group Reactivity - The Sulfonate Ester
Beyond the immediate GHS hazards, the benzenesulfonate functional group is a potent electrophile. Sulfonate esters are excellent leaving groups in nucleophilic substitution reactions, meaning they can act as alkylating agents.[5] This chemical reactivity is a critical consideration, as alkylating agents can react with biological macromolecules, posing a mutagenic risk that may not be fully captured by standard acute toxicity data. Therefore, the personal protective equipment (PPE) strategy must not only prevent contact with the bulk chemical but also protect against the unseen risk of covalent modification from this reactive functional group.
Core PPE Protocol: A Multi-Layered Defense
All handling of this compound must be conducted within a certified chemical fume hood to contain vapors and fine particulates.[6] The following PPE is mandatory.
| Protection Type | Specification | Purpose & Rationale |
| Eye & Face Protection | Chemical safety goggles (ANSI Z87.1 / EN166 compliant). A full-face shield is required when handling >50g or when there is a significant splash risk.[7][8] | Protects against splashes and airborne particles causing serious eye irritation.[1] A face shield offers a broader barrier of protection for the entire face. |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness). Double-gloving is strongly recommended.[9] | Provides a barrier against skin irritation.[2] Double-gloving allows for the immediate removal of a contaminated outer glove without exposing the skin, enabling a safe retreat from the work area. Gloves must be inspected before use and changed immediately upon contamination.[7][9] |
| Body Protection | Flame-resistant laboratory coat. A chemical-resistant apron should be worn over the lab coat when handling liquid suspensions or larger quantities. | Prevents contamination of personal clothing and skin. The apron provides an additional impermeable layer against spills. |
| Respiratory Protection | A NIOSH-approved N95 (or higher) respirator is required when handling the solid powder outside of a glovebox or powder-containment hood.[10] | Mitigates the risk of inhaling fine particles, which may cause respiratory irritation.[2][4] Note that surgical masks do not provide respiratory protection from chemical dusts.[10] |
Operational Workflow for Safe Handling
The following protocol outlines the procedural steps for safely managing this compound from receipt to use.
Step-by-Step Handling Protocol
-
Preparation and Area Setup :
-
Confirm the chemical fume hood is operational and has a valid certification.
-
Cover the work surface with plastic-backed absorbent pads to contain any minor spills.[11]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, waste container) within the fume hood before introducing the chemical.
-
-
Donning PPE :
-
Don all required PPE as outlined in the table above. Ensure the lab coat is fully buttoned and gloves are pulled over the cuffs.
-
-
Weighing and Transferring the Compound :
-
Perform all weighing operations within the fume hood or an appropriate containment balance enclosure.
-
Open the container slowly to avoid generating airborne dust.
-
Use a dedicated spatula to transfer the solid. Avoid scooping in a manner that creates dust clouds.
-
Close the primary container tightly immediately after dispensing.[6]
-
-
Post-Handling Decontamination :
-
Wipe down any contaminated surfaces (spatulas, balance) with a suitable solvent (e.g., 70% ethanol) and dispose of the wipe in the designated hazardous waste container.
-
Remove the outer pair of gloves (if double-gloving) before leaving the fume hood.
-
Remove all PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination.
-
Wash hands thoroughly with soap and water after removing all PPE.[7]
-
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. ehs.providence.edu [ehs.providence.edu]
- 8. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 10. gerpac.eu [gerpac.eu]
- 11. uwyo.edu [uwyo.edu]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
